N-Acetylsulfanilic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-acetamidobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVMSLLKQTRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059530 | |
| Record name | 4-(Acetylamino)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-62-0 | |
| Record name | 4-Acetamidobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylsulfanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-(acetylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Acetylamino)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetylsulphanilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLSULFANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B6H3LU885 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-Acetylsulfanilic Acid from Sulfanilic Acid
Abstract
This technical guide provides a detailed and in-depth exploration of the synthesis of N-Acetylsulfanilic acid (4-acetamidobenzenesulfonic acid) from its precursor, sulfanilic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and offer field-proven insights for successful synthesis. We will cover the reaction mechanism, a comprehensive and validated experimental protocol, purification techniques, and critical safety considerations. All procedures are grounded in established chemical literature to ensure scientific integrity and reproducibility.
Introduction and Significance
This compound is a valuable organic compound, recognized both as a key metabolite of sulfanilic acid and as a versatile intermediate in the synthesis of various pharmaceuticals, particularly sulfa drugs, and azo dyes.[1][2][3] Its structure features a core benzene ring functionalized with both a sulfonic acid group and an acetamido group, bestowing upon it unique chemical properties.
The synthesis begins with sulfanilic acid (4-aminobenzenesulfonic acid), an amphoteric compound that exists predominantly as a zwitterion, or internal salt.[4][5] This zwitterionic nature, where the amino group is protonated (-NH3+) and the sulfonic acid group is deprotonated (-SO3-), presents a unique challenge for direct N-acetylation, as the nucleophilicity of the amino group is significantly diminished.[4][6] This guide details a robust method to overcome this challenge by first converting sulfanilic acid to its sodium salt, thereby liberating the amino group to act as an effective nucleophile in the subsequent acetylation reaction.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of sulfanilic acid to this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds in two primary stages:
-
Deprotonation and Activation: Sulfanilic acid is treated with a base, such as sodium carbonate, to form sodium sulfanilate. This step is critical as it disrupts the zwitterionic structure, deprotonating the ammonium group (-NH3+) to a free amino group (-NH2). This dramatically increases the nucleophilicity of the nitrogen atom.
-
Acetylation: The activated sodium sulfanilate then reacts with the acetylating agent, acetic anhydride. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride.[7] This is followed by the collapse of the tetrahedral intermediate and the departure of acetate as a leaving group, resulting in the formation of the N-acetylated product and acetic acid.
The overall reaction is as follows:
-
Step 1: H₃N⁺-C₆H₄-SO₃⁻ + Na₂CO₃ → H₂N-C₆H₄-SO₃⁻Na⁺ + NaHCO₃
-
Step 2: H₂N-C₆H₄-SO₃⁻Na⁺ + (CH₃CO)₂O → CH₃CONH-C₆H₄-SO₃⁻Na⁺ + CH₃COOH
-
Acidification (Workup): CH₃CONH-C₆H₄-SO₃⁻Na⁺ + HCl → CH₃CONH-C₆H₄-SO₃H + NaCl
Mandatory Safety Protocols and Hazard Analysis
A rigorous adherence to safety is paramount for this procedure due to the hazardous nature of the reagents involved.
-
Engineering Controls : All steps of this synthesis must be performed inside a certified chemical fume hood to prevent inhalation of hazardous vapors.[8] An emergency shower and eyewash station must be readily accessible.[9]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles and a face shield are required.[8]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contamination occurs.[10]
-
Protective Clothing : A flame-retardant laboratory coat and closed-toe shoes are mandatory.[11]
-
-
Reagent-Specific Hazards :
-
Sulfanilic Acid : May cause skin and serious eye irritation. Can also cause an allergic skin reaction. Avoid creating dust.[10][12][13][14]
-
Acetic Anhydride : Highly corrosive and flammable.[15] Causes severe skin burns and eye damage, is harmful if swallowed, and can be fatal if inhaled.[11][16] It reacts exothermically with water.[9][11] Keep away from ignition sources.[9][16]
-
-
Waste Disposal : All chemical waste, including filtrate and unused reagents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[8][11][12]
Experimental Synthesis Workflow
The following diagram outlines the major stages of the synthesis process.
Sources
- 1. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 2. This compound [drugfuture.com]
- 3. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]
- 4. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. carlroth.com [carlroth.com]
- 9. nj.gov [nj.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. lobachemie.com [lobachemie.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
Introduction: A Core Moiety in Synthesis and Medicinal Chemistry
An In-Depth Technical Guide to N-Acetylsulfanilic Acid (CAS 121-62-0)
This compound, also known as 4-acetamidobenzenesulfonic acid (CAS 121-62-0), is an important organic compound that serves as a pivotal intermediate in various chemical syntheses.[1][2][3] Structurally, it features a benzene ring substituted with both a sulfonic acid group and an acetamide group at the para position. This unique combination of functional groups imparts specific solubility characteristics and reactivity, making it a valuable building block.[2] While historically significant in the synthesis of azo dyes, its contemporary relevance is pronounced in the field of medicinal chemistry.[2] It is a known metabolite of the parent compound, sulfanilic acid, and its structural analogues are subjects of investigation in the development of novel sulfa drugs designed to circumvent antibiotic resistance.[4][5] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methodologies, and applications for researchers and professionals in drug development.
Physicochemical & Structural Data
The intrinsic properties of this compound dictate its behavior in chemical reactions and biological systems. Its high melting point is indicative of a stable, likely zwitterionic, solid-state structure. The presence of both hydrogen bond donor (amide N-H, sulfonic acid O-H) and acceptor (carbonyl oxygen, sulfonyl oxygens) sites explains its high solubility in water and polar solvents.[2]
| Property | Value | Source(s) |
| CAS Number | 121-62-0 | [1][3][4][6] |
| IUPAC Name | 4-acetamidobenzenesulfonic acid | [3] |
| Synonyms | N-p-acetylanilinosulfonic acid, Acetanilide-p-sulfonic acid | [1][4] |
| Molecular Formula | C₈H₉NO₄S | [1][3][4][6] |
| Molecular Weight | 215.23 g/mol | [1][3][4][6] |
| Appearance | White to pale brown solid/crystals | [4][7] |
| Melting Point | 320 °C (decomposes)[7][8][9] / >180 °C (decomposes)[4] | [4][7][8][9] |
| Density | 1.481 g/cm³ (Predicted) | [7][8][9] |
| pKa | -0.53 ± 0.50 (Predicted) | [7] |
| Solubility | Freely soluble in water; soluble in alcohol; slightly soluble in DMSO and Methanol; insoluble in ether.[1][4] | [1][4] |
Spectral Data Insights:
-
Infrared (IR) Spectroscopy: Key expected signals include a strong S=O stretch from the sulfonic acid group, a C=O stretch from the amide, and an N-H stretch. These characteristic peaks are fundamental for confirming the functional groups present after synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the acetyl methyl protons, a singlet for the amide proton, and a characteristic AA'BB' pattern for the para-substituted aromatic protons.[10][11] ¹³C NMR would similarly provide distinct signals for the carbonyl, methyl, and aromatic carbons, allowing for full structural elucidation.[12]
Synthesis Protocol & Mechanistic Insights
This compound is commonly prepared via the acetylation of sulfanilic acid. This reaction is a straightforward yet illustrative example of nucleophilic acyl substitution, where the amino group of sulfanilic acid acts as a nucleophile attacking the electrophilic carbonyl carbon of acetic anhydride.
Causality in Experimental Design:
-
Choice of Acetylating Agent: Acetic anhydride is a preferred agent over acetyl chloride because it is less volatile, less corrosive, and the reaction byproduct, acetic acid, is less hazardous than HCl gas.
-
Solvent and Base: The reaction is often carried out in an aqueous solution. A base like sodium carbonate is added to deprotonate the sulfonic acid and amino groups of the zwitterionic sulfanilic acid, increasing the nucleophilicity of the amine and ensuring it remains in solution.[13]
-
Temperature Control: The reaction is maintained at a moderately elevated temperature (45–50°C) to ensure a reasonable reaction rate without promoting hydrolysis of the product or anhydride.[13]
-
Isolation: The product is often "salted out" by adding sodium chloride, which decreases the solubility of the organic sodium salt of this compound, forcing its precipitation.[13]
Detailed Experimental Protocol: Acetylation of Sulfanilic Acid [13]
-
Dissolution: Dissolve sulfanilic acid in a dilute aqueous solution of sodium carbonate.
-
Acetylation: While stirring, warm the solution to approximately 45-50°C. Add acetic anhydride dropwise, maintaining the temperature.
-
Reaction Monitoring: Continue stirring at this temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Once the reaction is complete, cool the mixture in an ice bath. Add sodium chloride to the solution until the product precipitates.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold, saturated sodium chloride solution and then with a small amount of cold water.
-
Drying: Dry the purified product in a vacuum oven.
Sources
- 1. This compound [drugfuture.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. N-acetylsulphanilic acid | 121-62-0 [amp.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. echemi.com [echemi.com]
- 10. rsc.org [rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
An In-depth Technical Guide to the Solution Stability of N-Acetylsulfanilic Acid
Introduction
N-Acetylsulfanilic acid, chemically known as 4-acetamidobenzenesulfonic acid, is a key organic intermediate with significant roles in the synthesis of sulfa drugs, azo dyes, and various other specialty chemicals.[1][2] Its structure, featuring a sulfonic acid group and an acetamide group on a benzene ring, imparts high water solubility and specific chemical reactivity.[1][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its stability in solution is paramount. The degradation of this compound can lead to loss of potency, formation of impurities, and altered efficacy in downstream applications. This guide provides a deep dive into the factors governing the stability of this compound in solution, offering a framework for its systematic evaluation based on established scientific principles and regulatory guidelines.
Chapter 1: Core Physicochemical Profile
The stability of a molecule in solution is intrinsically linked to its physicochemical properties. This compound is a white crystalline solid, typically available as a dihydrate, and is freely soluble in water.[3] The presence of the highly polar sulfonic acid group and the hydrogen-bonding capability of the amide group contribute to its aqueous solubility.[1] However, the amide linkage is also its primary point of vulnerability to chemical degradation, particularly hydrolysis.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 4-acetamidobenzenesulfonic acid | [3][4] |
| CAS Number | 121-62-0 | [2][3] |
| Molecular Formula | C₈H₉NO₄S | [3][4] |
| Molecular Weight | 215.23 g/mol | [3][4] |
| Appearance | White crystalline solid | [3] |
| Solubility | Freely soluble in water, soluble in alcohol | [3] |
| Intrinsic Stability | Slowly hydrolyzes in aqueous solution | [3] |
Chapter 2: Primary Degradation Pathways in Solution
Understanding the potential chemical transformations of this compound is the first step in designing robust formulations and analytical methods. Degradation can be induced by several factors, including pH, temperature, light, and the presence of oxidizing agents.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for this compound in aqueous solutions.[3] The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding sulfanilic acid and acetic acid as the primary degradation products.
-
Mechanism: In acid-catalyzed hydrolysis, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. The acetyl group is often employed as a protecting group for the amine in sulfanilic acid during synthesis and is subsequently removed via hydrolysis.[5]
Below is a diagram illustrating this primary hydrolytic pathway.
Caption: Workflow for a forced degradation study.
Chapter 4: Analytical Methodologies for Stability Monitoring
The foundation of any stability study is a robust analytical method capable of separating the parent compound from all potential degradation products—a "stability-indicating" method.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in reversed-phase mode, is the gold standard for stability testing due to its high resolving power and sensitivity. [6][7] Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector. A DAD is superior as it can perform peak purity analysis, a key aspect of method validation.
-
Column Selection: Start with a robust, general-purpose column, such as a C18, 150 mm x 4.6 mm, 5 µm.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound from its UV spectrum.
-
Mobile Phase Optimization:
-
Begin with a simple gradient elution using a polar mobile phase (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile).
-
Inject a mixture of the stressed samples (acid, base, oxidative, etc.) to create a sample containing the parent peak and all major degradants.
-
Adjust the gradient slope, initial/final %B, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
-
Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.
Mass Spectrometry (MS) for Structural Elucidation
When forced degradation reveals unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. MS provides mass-to-charge ratio information, which allows for the determination of the molecular weight of degradation products and fragmentation patterns that help in elucidating their structures.
Chapter 5: Long-Term Stability and Shelf-Life Prediction
While forced degradation provides a qualitative picture of stability, long-term and accelerated studies provide the quantitative data needed to establish a re-test period or shelf-life, following ICH Q1A(R2) guidelines. [8][9] Table 3: Standard ICH Long-Term Stability Testing Conditions
| Zone | Description | Long-Term Storage Condition |
| I | Temperate | 21°C / 45% RH |
| II | Mediterranean/Subtropical | 25°C / 60% RH |
| III | Hot, Dry | 30°C / 35% RH |
| IVa | Hot, Humid | 30°C / 65% RH |
| IVb | Hot, Very Humid | 30°C / 75% RH |
| Source: Adapted from ICH Q1A(R2) Guidelines.[8][10] |
Kinetic Analysis
Data from these studies (i.e., the concentration of this compound remaining over time) can be plotted to determine the degradation kinetics. Often, degradation follows first-order or pseudo-first-order kinetics. By collecting data at several elevated temperatures (as in an accelerated study), one can use the Arrhenius equation to construct a predictive model for the degradation rate at a desired long-term storage temperature (e.g., 25°C). This allows for a scientifically justified estimation of the product's shelf-life.
Conclusion
The stability of this compound in solution is primarily challenged by its susceptibility to hydrolysis of the N-acetyl bond. A thorough understanding of its degradation pathways—hydrolytic, oxidative, and photolytic—is essential for any scientist working with this compound. A systematic approach, beginning with forced degradation studies to identify potential impurities and develop a robust, stability-indicating HPLC method, is critical. This framework, grounded in the principles of the ICH guidelines, provides a reliable pathway to characterize stability, ensure product quality, and meet regulatory expectations in the development of pharmaceuticals and other advanced materials.
References
-
This compound. Merck Index Online.[Link]
-
The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT.[Link]
- Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
-
Feasibility and Statistical Analysis of Sulfanilic Acid Degradation in a Batch Photo-Fenton Process. MDPI.[Link]
-
4-acetamidobenzenesulfonic acid. Solubility of Things.[Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.[Link]
-
Forced Degradation Studies. MedCrave online.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[Link]
-
Aerobic degradation of sulfanilic acid using activated sludge. ResearchGate.[Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.[Link]
-
Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed.[Link]
-
Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. Labmate Online.[Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.[Link]
-
Guideline for Stability Study of Imported Drug Substance and Drug Product. Egyptian Drug Authority.[Link]
-
Analytical Techniques In Stability Testing. Separation Science.[Link]
-
ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy.[Link]
-
ICH STABILITY REQUIREMENTS Overcoming the Challenges. EAG Laboratories.[Link]
-
Bacterial catabolism of sulfanilic acid via catechol-4-sulfonic acid. Semantic Scholar.[Link]
-
This compound. PubChem, National Institutes of Health.[Link]
-
Effects of Sulfanilic Acid and Anthranilic Acid on Electrochemical Stability of Polyaniline. Journal of The Electrochemical Society.[Link]
-
This compound. ChemBK.[Link]
-
Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. National Institutes of Health.[Link]
-
Assay and Stability Testing. Kinam Park, Purdue University.[Link]
-
Sulfanilic acid. PubChem, National Institutes of Health.[Link]
-
About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®. NETZSCH Analyzing & Testing.[Link]
-
The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. University of Iceland.[Link]
-
Sulfanilic acid, n-methyl-, sodium salt. NIST WebBook.[Link]
-
Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. ResearchGate.[Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. kinampark.com [kinampark.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. eag.com [eag.com]
A Technical Guide to N-Acetylsulfanilic Acid: Elucidating the Metabolic Pathway of a Key Industrial Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfanilic acid, a foundational chemical in the synthesis of azo dyes and sulfonamide drugs, undergoes significant biotransformation in mammalian systems.[1][2] The primary metabolic route is N-acetylation, a Phase II conjugation reaction that yields N-Acetylsulfanilic acid.[3][4] This guide provides a detailed examination of this metabolic process, from the enzymatic machinery involved to the analytical methods required for its characterization. We will explore the biochemical causality behind the conversion, the toxicological implications of acetylator phenotypes, and present validated protocols for the quantification of both the parent compound and its primary metabolite. This document serves as a comprehensive resource for professionals engaged in toxicology, drug metabolism, and environmental science.
Part 1: The Parent Compound: Sulfanilic Acid
Chemical Profile and Industrial Significance
Sulfanilic acid (4-aminobenzenesulfonic acid) is an off-white crystalline solid that exists as a zwitterion, contributing to its high melting point and low solubility in organic solvents. It is synthesized industrially via the sulfonation of aniline with concentrated sulfuric acid.[2][5][6]
Its industrial importance is vast, primarily serving as a critical intermediate in several sectors:[7][8][9]
-
Dye Manufacturing: It is a precursor for a wide range of azo dyes, including methyl orange and various acid dyes used in the textile and food industries.[1][8]
-
Pharmaceuticals: Sulfanilic acid forms the structural backbone for sulfonamide antibacterial drugs (sulfa drugs).[1][2]
-
Analytical Chemistry: It is employed as a reagent for the quantitative analysis of nitrate and nitrite ions.[2]
-
Other Applications: It also finds use in the production of pesticides, detergents, and as a concrete additive.[8][9]
Toxicological Overview
Sulfanilic acid exhibits low acute oral toxicity, with a median lethal dose (LD50) in rats greater than 2000 mg/kg bw.[10] However, it is classified as a skin and eye irritant.[11][12][13] Prolonged or repeated exposure may pose a risk of skin sensitization, leading to contact allergies such as eczema.[11][12] Due to its widespread use, sulfanilic acid is considered an environmental contaminant and is often detected in landfill leachates.[4][5]
Part 2: The Metabolic Fate of Sulfanilic Acid: N-Acetylation
Upon entering a biological system, sulfanilic acid is primarily metabolized through N-acetylation. This process is a crucial Phase II detoxification reaction that enhances the water solubility of xenobiotics, thereby facilitating their excretion.
The N-Acetyltransferase (NAT) Enzyme System
The acetylation of sulfanilic acid is catalyzed by N-acetyltransferase (NAT) enzymes.[14] These are cytosolic enzymes that facilitate the transfer of an acetyl group from the cofactor Acetyl-Coenzyme A (Acetyl-CoA) to the aromatic amine group of a substrate.[14]
The reaction proceeds via a "ping-pong bi-bi" double displacement mechanism:
-
Acetyl-CoA binds to the enzyme, and the acetyl group is transferred to a conserved cysteine residue in the NAT active site.
-
Deacetylated CoA is released.
-
The arylamine substrate (sulfanilic acid) binds to the acetylated enzyme.
-
The acetyl group is transferred from the cysteine residue to the amine group of the substrate, forming this compound, which is then released.[14]
In humans, two primary NAT isoenzymes exist, NAT1 and NAT2. While NAT1 preferentially acetylates substrates like 4-aminobenzoic acid, NAT2 is known for its role in metabolizing many drugs, including sulfonamides.[14][15]
Biochemical Pathway: From Sulfanilic Acid to this compound
The biotransformation is a direct enzymatic conversion. The amino group (-NH₂) of sulfanilic acid is acetylated to form an acetamido group (-NHCOCH₃), resulting in the formation of 4-Acetamidobenzenesulfonic acid, also known as this compound.[4][16][17]
Caption: Metabolic conversion of Sulfanilic Acid to this compound.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Sulfanilic acid can be absorbed through the gastrointestinal tract following oral administration.[3][4] Studies in mammals show that the compound does not accumulate and is excreted relatively quickly, primarily within 24 hours.[3][4] The excretion products consist of both the unchanged parent compound and its N-acetyl metabolite.[3][4] In rats, approximately 53% of an oral dose was recovered in the urine.[4] The primary routes of elimination are urine and feces.[4]
| Pharmacokinetic Parameter | Observation | Species | Reference |
| Absorption | Can be absorbed from the gastrointestinal tract. | Mammals | [4] |
| Metabolism | Metabolized to this compound. | Rabbit, Rat | [3][4] |
| Excretion | Primarily occurs within 24 hours. | Mammals | [4] |
| Excretion Routes | Urine and feces. | Rat | [4] |
| Urinary Recovery | ~53% of oral dose. | Rat | [4] |
Part 3: Analytical Methodologies for Detection and Quantification
Accurate quantification of sulfanilic acid and this compound is essential for pharmacokinetic and toxicological studies. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.[18]
Overview of Analytical Techniques
-
Chromatographic Methods: Reversed-Phase HPLC (RP-HPLC) with UV detection is the workhorse method. Its ability to separate polar compounds makes it ideal for analyzing the highly water-soluble sulfanilic acid and its metabolite.[18]
-
Spectroscopic Methods: UV-Visible spectroscopy can be used for detection, as the aromatic rings of both compounds absorb UV light.[18] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides higher sensitivity and structural confirmation.[18]
Caption: General experimental workflow for HPLC-based analysis.
Detailed Protocol: RP-HPLC for Quantification of Sulfanilic Acid and this compound
This protocol describes a stability-indicating RP-HPLC method for the simultaneous quantification of sulfanilic acid and this compound in a biological matrix. The choice of a C18 column is based on its versatility and effectiveness in retaining and separating compounds of moderate polarity. An acidic mobile phase with an ion-pairing agent is used to ensure sharp peak shapes for the acidic analytes.
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Cadenza C18, 4.6 x 250 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.01M Sodium Octane Sulfonate in water, pH adjusted to 2.5 with phosphoric acid. Rationale: The ion-pairing agent (Sodium Octane Sulfonate) forms a neutral complex with the analytes, improving retention on the nonpolar C18 stationary phase. The acidic pH suppresses the ionization of the sulfonic acid groups, leading to better peak shape and reproducibility.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: Linear gradient from 40% to 5% B
-
26-35 min: 5% B (re-equilibration)
-
Rationale: A gradient is necessary to elute the more retained this compound in a reasonable time while still achieving good separation from the earlier-eluting sulfanilic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
2. Preparation of Standards and Solutions:
-
Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of sulfanilic acid and this compound reference standards in 10 mL of diluent each.
-
Calibration Standards: Prepare a series of working standards by serial dilution of the stock solutions to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
3. Sample Preparation (from Plasma):
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of diluent.
-
Vortex, and transfer to an HPLC vial for analysis.
4. Method Validation (Self-Validating System):
-
Specificity: Analyze blank matrix to ensure no interfering peaks at the retention times of the analytes.
-
Linearity: Analyze calibration standards in triplicate to establish a linear relationship between peak area and concentration (acceptance criteria: r² > 0.995).
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=6). Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be ≤15% (≤20% for LLOQ).
Part 4: Toxicological and Clinical Significance of N-Acetylation
Role of N-Acetylation in Detoxification
Acetylation is generally a detoxification pathway, as the resulting acetylated metabolite is typically less biologically active and more water-soluble, facilitating its removal from the body.[15] By converting the primary aromatic amine of sulfanilic acid into an amide, the N-acetylation process neutralizes a functional group that is often associated with toxicity and carcinogenesis in other aromatic amines.[15]
Acetylator Phenotype and Its Implications
The activity of the NAT2 enzyme is subject to significant genetic polymorphism in human populations, leading to distinct "fast," "intermediate," and "slow" acetylator phenotypes.[15][19]
-
Slow Acetylators: Individuals with reduced NAT2 function metabolize substrates like sulfanilic acid more slowly. This can lead to higher and more prolonged plasma concentrations of the parent drug.
-
Fast Acetylators: These individuals metabolize substrates rapidly, leading to quicker clearance of the parent compound and higher concentrations of the acetylated metabolite.
This polymorphism is a critical factor in personalized medicine, as it can significantly influence both the efficacy and the toxicity of many drugs.[15]
Hypersensitivity Reactions and Toxicity
For sulfonamide drugs, the acetylator phenotype is directly linked to the risk of idiosyncratic adverse reactions.[19] Slow acetylators are at a higher risk for developing hypersensitivity reactions, which can manifest as fever, skin rash, and organ toxicity (e.g., liver, bone marrow).[19] This increased risk is thought to be due to the shunting of the drug down alternative metabolic pathways in slow acetylators, potentially leading to the formation of reactive, toxic metabolites. While N-acetylation is a detoxification step, an inability to perform it efficiently can predispose an individual to toxicity from the parent compound or its other metabolites.[19]
Part 5: Conclusion and Future Directions
The N-acetylation of sulfanilic acid to this compound is its principal metabolic fate in mammals, a process governed by the polymorphic NAT enzyme system. Understanding this pathway is crucial for assessing the toxicological risk of sulfanilic acid and related compounds, such as sulfonamide drugs and azo dyes. The analytical methods presented here provide a robust framework for quantifying this metabolic conversion.
Future research should focus on further elucidating the specific roles of NAT1 versus NAT2 in sulfanilic acid metabolism and exploring the complete metabolic profile to identify any minor, potentially reactive metabolites. Furthermore, developing high-throughput screening methods to determine acetylator status could be invaluable for predicting individual susceptibility to adverse reactions from the vast number of pharmaceuticals and industrial chemicals built upon a sulfanilic acid core.
References
- What are the uses and benefits of Sulfanilic Acid? - FAQ - Guidechem. (n.d.). Guidechem.
- Vizag Chemical: The Sulfanilic Acid Maestro in the Global Arena. (n.d.). Vizag Chemical.
- Uses of Sulfanilic acid. (2024, December 16). ChemicalBook.
- Applications of Sulphanilic Acid: Characteristics, Uses, and Safety Guidelines. (n.d.). Chemiis.
- SULFANILIC ACID. (n.d.). Ataman Kimya.
- Sulfanilic acid - Wikipedia. (n.d.). Wikipedia.
- Sulfanilic Acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
- Sulfanilic acid | C6H7NO3S | CID 8479. (n.d.). PubChem - NIH.
- Sulfanilic acid and its sodium salt: Human health tier II assessment. (2017, October 27). National Industrial Chemicals Notification and Assessment Scheme.
- Sulfanilic acid 121-57-3 wiki. (n.d.). Guidechem.
- Sulfanilic acid - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- The metabolism of sulphanilic acid in the rat, rabbit and guinea-pig. (1969). PubMed.
- N-acetyltransferase - Wikipedia. (n.d.). Wikipedia.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- 4-Acetamidobenzenesulfonic Acid | CAS 121-62-0. (n.d.). Santa Cruz Biotechnology.
- Sulfanilic acid - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. (2025, July 21). LinkedIn.
- This compound | C8H9NO4S | CID 8483. (n.d.). PubChem - NIH.
- Sulfanilic Acid from Aniline: The Hottest New Reaction in Chemistry in 1883. (2024, June 20). YouTube.
- Sulfanilic acid - Sciencemadness Wiki. (2022, November 30). Sciencemadness Wiki.
- Effect of acetaminophen on sulfamethazine acetylation in male volunteers. (n.d.). PubMed Central.
- N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. (1996). PubMed.
Sources
- 1. chemiis.com [chemiis.com]
- 2. guidechem.com [guidechem.com]
- 3. Sulfanilic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [guidechem.com]
- 8. Vizag Chemical: The Sulfanilic Acid Maestro in the Global Arena | Vizag Chemicals [vizagchemical.com]
- 9. Uses of Sulfanilic acid_Chemicalbook [chemicalbook.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. westliberty.edu [westliberty.edu]
- 14. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 15. Effect of acetaminophen on sulfamethazine acetylation in male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 19. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetylsulfanilic Acid: Bridging Theoretical Predictions and Experimental Realities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Core Moiety
N-Acetylsulfanilic acid (CAS No. 121-62-0) is an important organic intermediate, recognized for its foundational role in the synthesis of various pharmaceuticals, particularly sulfa drugs, and as a key component in the production of azo dyes.[1][2] Its molecular architecture, featuring a p-substituted benzene ring with both a strongly acidic sulfonic acid group and a neutral acetamido group, imparts a unique physicochemical profile that governs its reactivity, solubility, and ultimate application.[1][3] Understanding the nuances between its predicted and measured properties is paramount for process optimization, formulation development, and novel applications.
Part 1: Molecular Structure and In Silico Property Profile
Computational models provide a crucial first-pass analysis of a molecule's behavior. These theoretical properties, derived from its structure, serve as a baseline for subsequent experimental validation.
Chemical Identity:
The logical relationship between the core chemical structure and its key functional groups, which dictate its properties, can be visualized as follows:
Caption: Relationship between functional groups and key properties.
Table 1: Computed Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| pKa (sulfonic acid) | -0.53 ± 0.50 | [2] |
| XLogP3 | 0.1 | [4] |
| LogP | 2.622 | [2] |
| Topological Polar Surface Area (TPSA) | 91.9 Ų | [4] |
| Density | 1.481 ± 0.06 g/cm³ | [2] |
| Refractive Index | 1.606 | [2] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
Expert Insights on Theoretical Data:
The computational data immediately highlights points of contention that necessitate experimental clarification. The most striking is the discrepancy in the predicted LogP values (0.1 vs. 2.622). The XLogP3 algorithm, which yields 0.1, likely accounts for the highly ionizable nature of the sulfonic acid group at physiological pH, resulting in a molecule with very low lipophilicity.[4] The higher value may represent the non-ionized form, a scenario that is thermodynamically unfavorable in aqueous media. This ambiguity underscores the limitation of theoretical models, which may not fully capture the species distribution in a given environment.
The predicted pKa of -0.53 is consistent with sulfonic acids being very strong acids.[2] This indicates that for virtually all practical applications in aqueous solution, the molecule will exist as the sulfonate anion.
Part 2: Experimental Data and Methodological Considerations
Experimental determination provides the ground truth for a compound's properties. However, as the data for this compound shows, experimental values can vary significantly based on sample purity, hydration state, and analytical methodology.
Table 2: Experimentally Determined Properties of this compound
| Property | Observed Value(s) | Source(s) |
| Physical Appearance | Dihydrate crystals; White to off-white crystalline solid; Hygroscopic | [3][5] |
| Melting Point (°C) | 243-246 (for 99% pure powder); 320 (with decomposition) | [2] |
| Solubility | Freely soluble in water; Soluble in alcohol; Sparingly soluble in glacial acetic acid; Insoluble in ether | [5] |
Analysis of Experimental Discrepancies:
-
Melting Point: The wide variance in reported melting points is a critical observation. A value of 243-246°C for a highly pure sample suggests a distinct thermal decomposition point. The higher value of 320°C may correspond to a different analytical condition (e.g., a much faster heating rate) or a different polymorphic or hydration state. The existence of a dihydrate form is explicitly mentioned and is a common cause for such discrepancies.[5] The process of measuring the melting point of a hygroscopic, hydrated compound requires rigorous sample preparation to ensure consistency.
Part 3: Spectroscopic Characterization - A Predictive Approach
Due to the absence of publicly available, fully assigned spectra for this compound, we present a predicted analysis based on first principles and data from analogous structures. This serves as a template for researchers to compare against their own experimentally acquired data.
Predicted ¹H NMR Spectrum (400 MHz, D₂O)
-
~ δ 2.1 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).
-
~ δ 7.5-7.6 ppm (doublet, 2H): Aromatic protons ortho to the acetamido group.
-
~ δ 7.8-7.9 ppm (doublet, 2H): Aromatic protons ortho to the sulfonate group.
-
Note: The N-H proton of the amide is typically exchangeable in D₂O and may not be observed. The sulfonic acid proton will not be observed as it is fully dissociated.
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
-
~ δ 25 ppm: Acetyl methyl carbon (-C H₃).
-
~ δ 120-122 ppm: Aromatic carbons ortho to the acetamido group.
-
~ δ 128-130 ppm: Aromatic carbons ortho to the sulfonate group.
-
~ δ 138-142 ppm: Quaternary aromatic carbons.
-
~ δ 172-174 ppm: Carbonyl carbon of the amide (-C =O).
Predicted Key IR Absorption Bands (cm⁻¹)
-
3300-3500 (broad): O-H stretching of the sulfonic acid group (often overlapping with absorbed water) and N-H stretching of the secondary amide.[6][7]
-
~3050-3100: Aromatic C-H stretching.[8]
-
~1680-1700 (strong): C=O stretching (Amide I band).[6]
-
~1500-1550: N-H bending (Amide II band) and aromatic C=C stretching.[6][8]
-
~1150-1250 (strong): Asymmetric S=O stretching of the sulfonate.[9][10]
-
~1030-1080 (strong): Symmetric S=O stretching of the sulfonate.[9][10]
-
~830: Out-of-plane C-H bending, characteristic of 1,4-disubstitution on a benzene ring.[10]
Part 4: Essential Experimental Protocols
To bridge the gap between theoretical and observed data, and to address the inconsistencies in the literature, the following standardized protocols are recommended.
Protocol 1: Synthesis and Purification of this compound (Dihydrate)
This protocol is based on the acetylation of sulfanilic acid, a common and reliable method.[2]
Causality: The use of sodium carbonate creates the sodium salt of sulfanilic acid, which is highly soluble in water, facilitating a homogenous reaction with acetic anhydride. The subsequent acidification re-protonates the sulfonate and precipitates the less soluble N-acetylated product.
-
Dissolution: In a 500 mL flask, suspend 0.1 mol of sulfanilic acid in 150 mL of water.
-
Basification: While stirring, slowly add 0.05 mol of anhydrous sodium carbonate. Warm the mixture gently to ~50°C until all solids dissolve, forming a clear solution of sodium sulfanilate.
-
Acetylation: Cool the solution to room temperature. Add 0.12 mol of acetic anhydride in one portion and stir vigorously for 15-20 minutes.
-
Precipitation: Slowly and carefully, add concentrated hydrochloric acid to the solution while stirring until the solution is strongly acidic (test with litmus or pH paper). The product will begin to precipitate.
-
Crystallization: Cool the mixture in an ice bath for 30 minutes to ensure complete crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions of ice-cold water to remove residual acid and salts.
-
Drying: Allow the product to air-dry to a constant weight. Do not oven dry at high temperatures to preserve the dihydrate form.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
N-Acetylsulfanilic Acid: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate
N-Acetylsulfanilic acid, also known as 4-acetamidobenzenesulfonic acid, stands as a pivotal intermediate in the synthesis of sulfonamide drugs, a class of therapeutics that has been a cornerstone of antibacterial treatments for decades.[1] Its molecular architecture, featuring both a polar sulfonic acid group and an acetamido group, presents a unique and often challenging solubility profile that is critical to control in synthetic and formulation processes. This guide, intended for the hands-on researcher and process chemist, moves beyond a simple tabulation of data to provide a foundational understanding of the principles governing the solubility of this compound in organic media. In the absence of extensive published quantitative data, this document equips the scientist with the theoretical framework and practical methodologies to predict, determine, and manipulate its solubility for their specific applications.
The Molecular Blueprint: Understanding this compound's Solubility Drivers
The solubility behavior of this compound is intrinsically linked to its molecular structure. A nuanced understanding of its functional groups is paramount to predicting its interactions with various organic solvents.
-
The Sulfonic Acid Group (-SO3H): This is a highly polar and acidic functional group. It is capable of strong hydrogen bonding, both as a donor (from the hydroxyl proton) and as an acceptor (via the oxygen atoms). This group confers a hydrophilic character to the molecule.
-
The Acetamido Group (-NHC(O)CH3): This amide group is also polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).
-
The Benzene Ring: The aromatic ring is nonpolar and contributes to the molecule's lipophilic character.
The interplay between the hydrophilic sulfonic acid and acetamido groups and the lipophilic benzene ring dictates the overall solubility. The molecule possesses a zwitterionic character in certain pH ranges, further complicating its solubility.[2] Generally, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding.[2]
A Qualitative Overview of Solubility
Published data and chemical supplier information provide a general, though sometimes conflicting, qualitative picture of this compound's solubility:
-
High Solubility: Freely soluble in water.[3]
-
Moderate to Slight Solubility: Soluble in alcohol (a general term, with some sources contradicting this for specific alcohols), and slightly soluble in methanol and dimethyl sulfoxide (DMSO).[3][4]
-
Sparingly Soluble to Insoluble: Sparingly soluble in glacial acetic acid and insoluble in ether and benzene.[3][5]
These qualitative statements highlight the need for precise, quantitative data for specific applications, as "slightly soluble" can have vastly different implications in a research setting versus an industrial process.
Theoretical Frameworks for Solubility Prediction
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.
"Like Dissolves Like": A Guiding Principle
The adage "like dissolves like" serves as a fundamental first-pass assessment.[2] Solvents with similar polarity and hydrogen bonding capabilities to this compound are more likely to be effective.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors.[6] Given the hydrogen bonding capacity of this compound's sulfonic acid and amide groups, some solubility is expected in these solvents.
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, dimethylformamide) have large dipole moments but lack O-H or N-H bonds.[7] They are effective hydrogen bond acceptors. The slight solubility in DMSO suggests that this mode of interaction is relevant.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene, ether) have low dielectric constants and minimal polarity. Due to the highly polar nature of the sulfonic acid group, this compound is expected to have very low solubility in these solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach is offered by the Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in 3D Hansen space can be calculated, and a smaller distance implies greater affinity.[8]
Experimental Determination of Solubility: A Practical Protocol
The most reliable way to ascertain the solubility of this compound in a specific organic solvent is through experimental measurement. The shake-flask method is a widely accepted and robust technique.
The Shake-Flask Method: A Step-by-Step Guide
This protocol outlines the determination of equilibrium solubility.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the required time should be determined by taking measurements at different time points until the concentration in the liquid phase remains constant.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial or a volumetric flask for dilution. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Quantification: Determine the concentration of this compound in the filtered sample using a validated analytical method.
-
UV-Vis Spectroscopy: If this compound has a chromophore that absorbs in a region free from solvent interference, a calibration curve can be prepared to determine the concentration.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A suitable mobile phase and column must be chosen, and a calibration curve generated.
-
-
Calculation of Solubility: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Visualizing the Process: Experimental Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Recrystallization: Leveraging Solubility for Purification
Recrystallization is a powerful technique for purifying solid organic compounds, and its success hinges on the appropriate choice of solvent.[11] An ideal recrystallization solvent should exhibit the following characteristics:
-
The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Given the qualitative solubility profile of this compound, water is a common solvent for its recrystallization. For organic solvents, a mixed-solvent system may be necessary. For instance, a solvent in which this compound is soluble (like methanol) could be paired with a solvent in which it is insoluble (like ether or hexane), carefully adjusting the ratio to achieve the desired solubility characteristics.
General Recrystallization Protocol
-
Dissolution: Dissolve the impure this compound in a minimal amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals to remove any residual solvent.
The Bigger Picture: Solubility in the Context of Drug Development
The solubility of this compound in organic solvents is not merely an academic curiosity; it has profound practical implications in the pharmaceutical industry. As a key building block for sulfa drugs, its solubility influences:
-
Reaction Kinetics: The rate and efficiency of synthetic transformations often depend on the concentration of reactants in solution.
-
Process Development: Solvent selection impacts reaction work-up, product isolation, and purification strategies like crystallization.[12]
-
Formulation: While this compound itself is not typically the final active pharmaceutical ingredient (API), the solubility characteristics of its derivatives are critical for developing effective drug delivery systems.
Conclusion: A Path Forward for the Informed Researcher
While a comprehensive, publicly available database of the quantitative solubility of this compound in a wide array of organic solvents remains an area for future research, this guide provides the essential tools for the modern scientist to address this challenge. By combining a deep understanding of the molecule's structural drivers of solubility with robust theoretical and experimental methodologies, researchers can confidently navigate the solubility landscape of this vital pharmaceutical intermediate. The principles and protocols outlined herein empower the user to generate the precise data needed to optimize synthetic routes, develop effective purification strategies, and ultimately, accelerate the drug development process.
References
- Martin, A., & Bustamante, P. (1989). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Abbott, S., Hansen, C. M., & Yamamoto, H. (n.d.). Hansen Solubility Parameters in Practice.
- GNPd. (n.d.). HSPiPy: Hansen Solubility Parameters in Python. GitHub.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Solubility of Things. (n.d.). Sulfanilic acid.
- PubChem. (n.d.). This compound.
- ChemBK. (2024). This compound.
- De Clercq, E. (2009). Sulfa drugs: a historical perspective. Frontiers in Bioscience (Elite Edition), 1, 1-10.
- Process Chemistry Portal. (n.d.). Hansen Solubility Parameters (HSP) Tool.
- United States Biological. (n.d.).
- Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(8), 694-697.
- Hansen Solubility Parameters. (n.d.). Downloads.
- Jouyban, A. (2008). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of the Iranian Chemical Society, 5(1), 1-13.
- Jeliński, T., Cysewski, P., & Przybyłek, M. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.
- Papenfuhs, T., & Arndt, O. (1984). U.S. Patent No. 4,487,725. Washington, DC: U.S.
- CymitQuimica. (n.d.). CAS 121-62-0: 4-Acetamidobenzenesulfonic acid.
- Ross, L. J., & Costello, A. J. (1971). U.S. Patent No. 3,595,913. Washington, DC: U.S.
- Kim, H. (2005). Evaluation of UNIFAC group interaction parameters using properties based on quantum mechanical calculations. New Jersey Institute of Technology.
- ChemicalBook. (n.d.). N-acetylsulphanilic acid | 121-62-0.
- ChemicalBook. (n.d.). 121-62-0(N-acetylsulphanilic acid) Product Description.
- SCM. (2025). UNIFAC theory — COSMO-RS 2025.
- Fredenslund, A., Gmehling, J., & Rasmussen, P. (1977). Vapor-liquid equilibria using UNIFAC: a group-contribution method. Elsevier Scientific Pub. Co.
- CUNY. (n.d.).
- DDBST GmbH. (n.d.). Published Parameters UNIFAC.
- DDBST GmbH. (n.d.). Parameters of the Modified UNIFAC (Dortmund) Model.
- ChemicalBook. (n.d.). 4-ACETAMIDOBENZENESULFONIC ACID-D6 CAS#: 1020718-75-5.
- CAS. (n.d.). 4-Acetamidobenzenesulfonic acid. CAS Common Chemistry.
- City University of New York. (n.d.).
- ResearchGate. (n.d.).
- Aozun Asia. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility.
- Indiana University Pressbooks. (n.d.).
- Wikipedia. (n.d.). Solubility table.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Wikipedia. (n.d.). Enthalpy of fusion.
- Taylor & Francis. (n.d.). Protic solvents – Knowledge and References.
- ResearchGate. (2014).
- PubChem. (n.d.). Sulfanilic acid.
Sources
- 1. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound [drugfuture.com]
- 4. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. aozunasia.com [aozunasia.com]
- 8. processchemistryportal.com [processchemistryportal.com]
- 9. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 10. chemistryforsustainability.org [chemistryforsustainability.org]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
spectroscopic analysis of N-Acetylsulfanilic acid (NMR, IR, UV-Vis)
An In-depth Technical Guide to the Spectroscopic Analysis of N-Acetylsulfanilic Acid
Introduction: A Multi-Faceted Approach to Structural Elucidation
This compound, also known as 4-acetamidobenzenesulfonic acid, is a key organic intermediate in the synthesis of sulfa drugs and dyes.[1][2] Its chemical identity, purity, and structural integrity are paramount in research and drug development. A robust analytical characterization of this molecule is not merely a procedural step but a foundational requirement for ensuring downstream success. This guide presents a comprehensive spectroscopic analysis of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
This document moves beyond rote protocols. As a Senior Application Scientist, the intent is to provide not just the "how" but the "why"—explaining the causality behind experimental choices and the logic that connects a spectral feature to a specific molecular attribute. The methodologies described are designed to be self-validating, providing a clear and authoritative pathway for researchers, scientists, and quality control professionals to achieve unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information about the chemical environment, connectivity, and number of magnetically active nuclei, such as ¹H (proton) and ¹³C. For this compound, NMR confirms the presence and connectivity of the acetyl group, the para-substituted aromatic ring, and labile protons.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of solvent and experimental parameters is critical for acquiring a high-quality NMR spectrum.
-
Solvent Selection: this compound possesses both a polar sulfonic acid group and an amide linkage, making it soluble in polar aprotic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its utility is twofold: first, it readily dissolves the analyte; second, its high boiling point allows for stable temperature control. Crucially, it slows the chemical exchange of the N-H and O-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.[3] In contrast, using deuterium oxide (D₂O) would result in the rapid exchange and disappearance of these signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to provide a reference point (0.00 ppm) for chemical shifts.[4] However, for quantitative purposes or if reactivity is a concern, an inert internal standard with a known concentration must be used.[3]
-
¹³C NMR Considerations: The ¹³C nucleus has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio compared to ¹H, resulting in lower sensitivity. Therefore, a higher sample concentration (50-100 mg) is typically required to obtain a spectrum with a good signal-to-noise ratio in a reasonable timeframe.[3]
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines the standard procedure for obtaining high-resolution NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]
-
Agitate the vial gently until the sample is fully dissolved. A vortex mixer may be used.
-
Using a glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[3]
-
Add a small drop of TMS as an internal reference, if not already present in the solvent.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks. This can be done manually or using automated gradient shimming routines.[5]
-
Acquire the ¹H NMR spectrum. A standard pulse-acquire experiment is usually sufficient.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Spectral Interpretation and Data Summary
The structure of this compound is characterized by a high degree of symmetry due to the para-substitution on the benzene ring. This symmetry simplifies both the ¹H and ¹³C NMR spectra.
-
¹H NMR Spectrum: The aromatic region is expected to exhibit a classic A₂B₂ pattern, which appears as two distinct doublets.[6] This arises because the protons ortho to the acetamido group (Hₐ) are chemically equivalent to each other but different from the protons ortho to the sulfonic acid group (Hᵦ), which are also equivalent to each other. The acetyl group's methyl protons will appear as a sharp singlet, and the amide (N-H) proton will also be a singlet. The sulfonic acid proton is often broad and may exchange with trace water in the solvent.
-
¹³C NMR Spectrum: Due to the plane of symmetry passing through the two substituents, only four signals are expected for the aromatic carbons.[7] The carbon attached to the substituent (ipso-carbon) and the other carbons will each produce a signal. Additionally, signals for the methyl and carbonyl carbons of the acetyl group will be present.
Table 1: Predicted NMR Data for this compound (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.1 | Singlet | -CH ₃ (Acetyl) |
| ~7.6 | Doublet | 2 x Ar-H (ortho to -SO₃H) | |
| ~7.7 | Doublet | 2 x Ar-H (ortho to -NHAc) | |
| ~10.2 | Singlet (broad) | -NH - (Amide) | |
| ~12.0 | Singlet (very broad) | -SO₃H (Sulfonic Acid) | |
| ¹³C | ~24.0 | Singlet | -C H₃ (Acetyl) |
| ~118.0 | Singlet | 2 x Ar-C H (ortho to -NHAc) | |
| ~127.0 | Singlet | 2 x Ar-C H (ortho to -SO₃H) | |
| ~142.0 | Singlet | 1 x Ar-C -NHAc | |
| ~143.0 | Singlet | 1 x Ar-C -SO₃H |
| | ~169.0 | Singlet | -C =O (Amide) |
Note: The exact chemical shifts can vary depending on concentration and the specific spectrometer used. The assignments are based on typical substituent effects on aromatic rings.[8][9][10]
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, we can create a unique spectral "fingerprint" that corresponds to the molecule's functional groups.
Expertise & Experience: Causality in IR Sample Preparation
For solid samples like this compound, the KBr pellet method is a standard and reliable technique.[11] The underlying principle is to disperse the analyte in an IR-transparent matrix (potassium bromide) to minimize light scattering and obtain a clear spectrum.[12]
-
Why KBr? KBr is used because it is transparent to mid-range infrared radiation (4000-400 cm⁻¹) and is a soft, crystalline salt that, under high pressure, flows to form a transparent disc.[12] This ensures that the absorption bands observed are from the sample, not the matrix.
-
Particle Size is Critical: The sample must be ground to a fine powder (particle size < 2 µm) to prevent significant scattering of the IR beam, which would otherwise lead to a sloping baseline and distorted peaks.[13]
-
Moisture Control: KBr is hygroscopic and readily absorbs atmospheric moisture.[14][15] This can introduce broad absorption bands around 3400 cm⁻¹ (O-H stretching) and 1640 cm⁻¹ (H-O-H bending), potentially obscuring important sample peaks. Therefore, the KBr should be kept in a desiccator, and the grinding and pressing process should be performed as quickly as possible.[11]
Experimental Protocol: KBr Pellet Method
-
Preparation:
-
Gently grind ~1-2 mg of this compound in an agate mortar and pestle.
-
Add ~100-200 mg of dry, spectroscopy-grade KBr powder. The sample concentration should be between 0.5% and 1% by weight.[11][12]
-
Grind the mixture firmly and thoroughly for several minutes until it becomes a fine, homogenous powder.
-
-
Pellet Formation:
-
Carefully transfer the powder mixture into the collar of a pellet die.
-
Level the surface of the powder gently with a spatula.
-
Place the plunger into the die body and transfer the assembly to a hydraulic press.
-
Apply a pressure of 8-10 tons for 1-2 minutes. Applying a vacuum to the die before pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[12]
-
Slowly release the pressure to prevent the pellet from cracking.
-
-
Data Acquisition:
-
Carefully remove the resulting transparent or translucent pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow for IR Analysis (KBr Method)
Caption: Workflow for IR spectroscopic analysis via the KBr pellet method.
Spectral Interpretation and Data Summary
The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.
-
Amide Group: A sharp peak around 3300-3200 cm⁻¹ for the N-H stretch, a strong absorption around 1700-1680 cm⁻¹ for the C=O stretch (Amide I), and another band around 1550-1520 cm⁻¹ for the N-H bend (Amide II).[9]
-
Sulfonic Acid Group: Strong and broad absorption from the O-H stretch will be visible in the 3000-2500 cm⁻¹ region. Crucially, the asymmetric and symmetric S=O stretching vibrations will appear as very strong bands in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[9][10]
-
Aromatic Ring: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[6] In-ring C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.[6]
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
|---|---|---|---|
| ~3260 | Medium-Strong | N-H Stretch | Secondary Amide |
| >3000 | Weak-Medium | C-H Stretch | Aromatic Ring |
| 3000-2500 | Broad, Strong | O-H Stretch | Sulfonic Acid |
| ~1685 | Strong | C=O Stretch (Amide I) | Secondary Amide |
| 1600-1450 | Medium | C=C In-ring Stretch | Aromatic Ring |
| ~1530 | Medium | N-H Bend (Amide II) | Secondary Amide |
| ~1320 | Very Strong | S=O Asymmetric Stretch | Sulfonic Acid |
| ~1150 | Very Strong | S=O Symmetric Stretch | Sulfonic Acid |
| ~900 | Medium | S-N Stretch | Sulfonamide-like |
Note: These values are based on typical ranges for the respective functional groups found in similar molecules.[9][10][16]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. For aromatic compounds like this compound, this technique is particularly sensitive to the π-electron system of the benzene ring.
Expertise & Experience: Strategic Choices in UV-Vis Analysis
The quality of UV-Vis data is highly dependent on the correct choice of solvent and concentration.[17]
-
Solvent Choice and Cutoff: The solvent must be transparent in the wavelength region of interest.[17] Common solvents like ethanol and water are excellent choices as they have low UV cutoff wavelengths (around 210 nm and 190 nm, respectively), allowing for the observation of most aromatic absorptions. The chosen solvent should also fully solvate the analyte without reacting with it.
-
Concentration and Beer-Lambert Law: UV-Vis spectroscopy is a quantitative technique governed by the Beer-Lambert Law (A = εbc), where absorbance (A) is directly proportional to concentration (c).[18] To obtain a meaningful spectrum, the concentration must be adjusted so that the maximum absorbance falls within the optimal range of the instrument, typically between 0.2 and 1.0.[19] If the concentration is too high, not enough light will pass through the sample to be detected; if it's too low, the signal will be indistinguishable from the baseline noise.[19]
-
Cuvette Material: Standard glass or plastic cuvettes absorb significantly below ~340 nm. Since aromatic compounds often absorb in the UV region (200-400 nm), it is imperative to use quartz cuvettes, which are transparent down to ~190 nm.[17]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or deionized water).
-
Perform serial dilutions to prepare a working solution with a concentration that results in an absorbance maximum in the 0.2-1.0 range. A typical starting concentration would be around 0.01 mg/mL.
-
-
Instrument Calibration:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[18]
-
Fill a clean quartz cuvette with the same solvent used for the sample. This will serve as the blank or reference.[20]
-
Place the reference cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).[21]
-
-
Data Acquisition:
-
Rinse the sample cuvette twice with the analyte solution, then fill it approximately three-quarters full.[18]
-
Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges.
-
Place the sample cuvette in the instrument, ensuring it is correctly oriented in the light path.
-
Acquire the absorbance spectrum. The instrument will scan the sample and plot absorbance versus wavelength.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis spectroscopic analysis.
Spectral Interpretation and Data Summary
The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring. Benzene itself shows a strong E₂ band (~204 nm) and a weaker, fine-structured B band (~256 nm). The presence of the electron-donating acetamido group (-NHCOCH₃) and the electron-withdrawing sulfonic acid group (-SO₃H) will cause shifts in these absorption bands. These substituents, acting as auxochromes, typically shift the B band to longer wavelengths (a bathochromic shift) and increase its intensity.[22]
Table 3: Expected UV-Vis Absorption Data for this compound
| Absorption Band | λ_max (nm) | Molar Absorptivity (ε) | Transition |
|---|---|---|---|
| Primary (E₂) | ~200-220 | High | π → π* |
| Secondary (B) | ~260-280 | Moderate | π → π* |
Note: The λ_max values are estimates. The actual values can be influenced by the solvent's polarity.[23][24]
Conclusion
The combination of NMR, IR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the structural verification of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy provides a rapid and definitive confirmation of the key functional groups—amide and sulfonic acid—that define the molecule's chemical reactivity. Finally, UV-Vis spectroscopy verifies the integrity of the aromatic π-electron system. By employing these techniques in concert and understanding the scientific principles behind the experimental protocols, researchers can ensure the identity and quality of this compound with the highest degree of confidence.
References
-
Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Online] Available at: [Link]
-
Shimadzu. KBr Pellet Method. [Online] Available at: [Link]
-
AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Online] May 15, 2019. Available at: [Link]
-
University of the West Indies. Sample preparation for FT-IR. [Online] Available at: [Link]
-
Specac. Making KBr Pellets for FTIR: Step by Step Guide. [Online] Available at: [Link]
-
JoVE. Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Online] August 24, 2015. Available at: [Link]
-
Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Online] July 18, 2015. Available at: [Link]
-
Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. [Online] July 17, 2021. Available at: [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] Available at: [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Online] Available at: [Link]
-
Physics Forums. NMR Signals & Peaks of Di-Substituted Benzene Rings. [Online] March 17, 2016. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Online] Available at: [Link]
-
Chemistry LibreTexts. 4.4: UV-Visible Spectroscopy. [Online] August 28, 2022. Available at: [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Online] Available at: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Online] Available at: [Link]
-
Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Online] May 2012. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]
-
eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Online] Available at: [Link]
-
Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. [Online] Available at: [Link]
-
Chemistry For Everyone. How To Prepare Sample For UV Vis Spectroscopy? - Chemistry For Everyone. [Online] February 7, 2025. Available at: [Link]
-
ACS Publications. A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. [Online] Available at: [Link]
-
Kwan, E. E. Lecture 13: Experimental Methods. [Online] March 29, 2011. Available at: [Link]
-
Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Online] Available at: [Link]
-
Royal Society of Chemistry. The infrared spectra of some sulphonamides. [Online] 1955. Available at: [Link]
-
ResearchGate. UV-Vis and IR spectra sulfonic derivatives of quercetin and complex with Fe(II). [Online] Available at: [Link]
-
The Merck Index. This compound. [Online] Available at: [Link]
-
ResearchGate. IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. [Online] August 6, 2025. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Online] Available at: [Link]
-
SIELC Technologies. UV-Vis Spectrum of Sulfamic Acid. [Online] Available at: [Link]
-
Biological Magnetic Resonance Bank. Sulfanilic Acid - bmse000726. [Online] Available at: [Link]
-
ACS Publications. The pKa's of Aromatic Sulfinic Acids. [Online] Available at: [Link]
-
ResearchGate. FT-IR chart of sulphanilic acid (SA). [Online] Available at: [Link]
-
ResearchGate. UV diagram of different concentrations of NS. [Online] Available at: [Link]
-
University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Online] Available at: [Link]
-
Royal Society of Chemistry. This compound | The Merck Index Online. [Online] Available at: [Link]
-
University of Utah. 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). [Online] Available at: [Link]
-
NIST WebBook. Sulfanilic acid, n-methyl-, sodium salt. [Online] Available at: [Link]
-
ResearchGate. Vibrational spectra and molecular structure of sulfanilic acid. [Online] August 8, 2025. Available at: [Link]
-
National Institutes of Health. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. [Online] Available at: [Link]
-
ACS Publications. Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. [Online] Available at: [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. rsc.org [rsc.org]
- 5. ekwan.github.io [ekwan.github.io]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. rsc.org [rsc.org]
- 10. znaturforsch.com [znaturforsch.com]
- 11. shimadzu.com [shimadzu.com]
- 12. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 15. pelletpressdiesets.com [pelletpressdiesets.com]
- 16. ripublication.com [ripublication.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 19. ossila.com [ossila.com]
- 20. m.youtube.com [m.youtube.com]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. repository.up.ac.za [repository.up.ac.za]
- 23. researchgate.net [researchgate.net]
- 24. UV-Vis Spectrum of Sulfamic Acid | SIELC Technologies [sielc.com]
historical development of N-Acetylsulfanilic acid synthesis
An In-Depth Technical Guide to the Historical Development of N-Acetylsulfanilic Acid Synthesis
Abstract
This compound, or 4-acetamidobenzenesulfonic acid, stands as a pivotal intermediate in the landscape of industrial organic synthesis. Its history is inextricably linked to the advent of synthetic dyes and, more significantly, the dawn of chemotherapy with the development of sulfa drugs. This guide provides a comprehensive exploration of the evolution of its synthesis, tracing the path from early laboratory curiosities to robust, large-scale industrial processes. We will examine the core synthetic strategies, the chemical rationale behind their development, and the process optimizations that have defined its production history. This narrative is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the progressive refinement of this crucial chemical's manufacture.
Introduction: The Emerging Importance of a Key Intermediate
This compound (CAS: 121-62-0) is an organic compound featuring both a sulfonic acid group and an acetamido group attached to a benzene ring.[1][2] While a useful compound in its own right, its primary significance lies in its role as a precursor. The trajectory of its synthetic development was not driven by the molecule itself, but by the immense value of the compounds derived from it, most notably the first generation of antibacterial agents: the sulfonamides.
The story begins with the need to protect the reactive amino group of sulfanilic acid during electrophilic aromatic substitution reactions. The acetyl group serves as an effective protecting group, moderating the reactivity of the amino group and directing substitution to the para position. This strategy was fundamental to the successful synthesis of sulfanilamide and its thousands of derivatives, which revolutionized medicine in the pre-penicillin era.[3] This guide chronicles the journey of mastering the synthesis of this essential building block.
Early Synthetic Routes: The Direct Sulfonation of Acetanilide
The earliest documented preparations of this compound date back to the turn of the 20th century. The most straightforward conceptual approach was the direct electrophilic sulfonation of acetanilide, a readily available starting material.
Pioneering Efforts with Oleum and Sulfuric Acid
In 1900, Junghahn and Neumann reported the preparation of this compound by treating acetanilide with oleum (fuming sulfuric acid).[1][4] A few years later, in 1909, Söll and Stutzer described a similar method using sulfuric acid in acetic anhydride, which generates "acetylsulfuric acid" as the active sulfonating agent.[1][4]
These early methods established the fundamental chemical feasibility of the reaction. However, they were often plagued by challenges:
-
Harsh Reaction Conditions: The use of fuming sulfuric acid required careful handling and often led to charring and other side reactions.
-
Hydrolysis: The N-acetyl group is susceptible to hydrolysis back to the free amine under strongly acidic and aqueous conditions, complicating the isolation of the desired product.
-
Isolation Difficulties: An 1885 attempt to isolate N-acetylaminobenzenesulfonic acid after heating acetanilide in fuming sulfuric acid was unsuccessful, highlighting the practical challenges of product recovery from the reaction mixture.[4]
Caption: Early sulfonation route to this compound.
The Sulfa Drug Revolution: A Paradigm Shift to Acetylation
The discovery in the mid-1930s that the dye Prontosil was metabolized in the body to the active antibacterial agent, sulfanilamide, ignited a firestorm of research and created an urgent industrial demand for sulfanilamide and its precursors.[5][6] This demand was the primary catalyst for optimizing the synthesis of this compound. While the sulfonation of acetanilide was a viable route to an intermediate (4-acetamidobenzenesulfonyl chloride) for making sulfanilamide, a more efficient and controllable large-scale process for this compound itself favored a different strategy: the acetylation of sulfanilic acid.[7][8]
The Preferred Industrial Process: Acetylation of Sulfanilic Acid
This approach reverses the order of operations. It begins with sulfanilic acid, which was first synthesized in the late 19th century by the sulfonation of aniline.[9] The amino group of sulfanilic acid is then acetylated. A widely adopted industrial process involved reacting the sodium salt of sulfanilic acid (sodium sulfanilate) with acetic anhydride in an aqueous solution.[4]
This method offered several distinct advantages over the direct sulfonation of acetanilide:
-
Milder Conditions: The reaction is typically run at moderate temperatures (e.g., 45-50°C), avoiding the hazards and side reactions associated with fuming sulfuric acid.[10]
-
Improved Selectivity: Starting with sulfanilic acid ensures the sulfonic acid group is already in the correct para position, eliminating the formation of unwanted isomers.
-
Higher Purity and Yield: The process is generally cleaner, leading to a higher quality product and better overall yield. The final product could be salted out from the reaction mixture.[10]
Caption: Industrial acetylation route starting from sulfanilic acid.
Modern Refinements: Towards Salt-Free and Greener Syntheses
As chemical manufacturing processes matured, the focus shifted towards improving efficiency, reducing waste, and achieving higher product purity. A key development in this area was the synthesis of salt-free this compound.
Salt-Free Synthesis in Sulfuric Acid
A significant advancement was detailed in a 1984 patent, which describes a process for producing salt-free N-acetylaminoarylsulfonic acids.[4] This method involves the acetylation of aminoarylsulfonic acids (like sulfanilic acid) with acetic anhydride or acetyl chloride, uniquely using sulfuric acid as the solvent.
The key innovation is the ability to perform the acetylation in a non-aqueous acidic medium. The process allows for the direct crystallization of the this compound hydrate by carefully adding the reaction mixture to water. This avoids the "salting out" step common in earlier aqueous methods, resulting in a cleaner product free from inorganic salts. The final product can be washed with hydrochloric acid to remove residual sulfuric acid, yielding a high-purity powder with yields reported around 90%.[4]
Green Chemistry Considerations
More recent developments in related syntheses reflect the principles of green chemistry. For instance, solvent-free, microwave-assisted methods have been explored for the synthesis of sulfanilic acid itself from aniline and sulfuric acid.[11] While not a direct synthesis of the N-acetylated form, this approach highlights the ongoing drive to reduce solvent use, shorten reaction times, and lower energy consumption in the production of these foundational chemicals.
Quantitative Data Summary
| Method | Key Reagents | Typical Conditions | Key Advantages | Key Disadvantages |
| Early Sulfonation | Acetanilide, Fuming Sulfuric Acid (Oleum) | High Temperature | Direct, uses simple starting material | Harsh conditions, low yield, side reactions, difficult isolation |
| Industrial Acetylation | Sulfanilic Acid, Na₂CO₃, Acetic Anhydride | Aqueous, 45-50°C | Milder conditions, high selectivity, good yield | Product is a salt, requires "salting out" step |
| Salt-Free Process | Sulfanilic Acid, Acetic Anhydride, H₂SO₄ (solvent) | Anhydrous, 15-65°C | High purity (salt-free), high yield (~90%) | Requires careful control of temperature and water addition |
Experimental Protocols
Protocol 1: Representative Industrial Acetylation of Sodium Sulfanilate
(Based on descriptions from Ullmann's Encyclopedia and related literature[4][10])
-
Dissolve one molar equivalent of sulfanilic acid in a suitable volume of water containing one molar equivalent of sodium carbonate to form a solution of sodium sulfanilate.
-
Warm the solution to approximately 45-50°C with stirring.
-
Slowly add slightly more than one molar equivalent of acetic anhydride to the solution. Maintain the temperature and continue stirring until the acetylation is complete (this can be monitored by testing for the disappearance of the primary amine).
-
Once the reaction is complete, add sodium chloride to the solution to "salt out" the sodium salt of this compound.
-
Cool the mixture to induce crystallization.
-
Collect the precipitated product by filtration and wash with a cold, saturated sodium chloride solution.
-
Dry the product. The typical yield for this process is around 82%.[10]
Protocol 2: Salt-Free Synthesis of this compound
(Adapted from patent US4487725A[4])
-
In a suitable glass reactor, prepare a mixture of 205 parts acetic anhydride and 300 parts anhydrous sulfuric acid at approximately 15°C. A catalytic amount of dimethylformamide (5 parts) may be added.
-
Over the course of one hour, introduce 173 parts of dried sulfanilic acid while stirring. Allow the temperature to gradually rise from 15°C to about 30°C during the addition.
-
To complete the acetylation, heat the mixture to 65°C and continue stirring at this temperature.
-
Prepare a separate vessel with 300 parts of water at approximately 35°C.
-
Stir the completed reaction mixture into the water. This compound will begin to crystallize out as a hydrate.
-
Complete the crystallization by cooling the mixture to about 15°C with continued stirring.
-
Filter the product via suction filtration.
-
Wash the filter cake with cold 20-30% strength hydrochloric acid until it is free of sulfuric acid.
-
Dry the product in a vacuum or nitrogen stream with gradually increasing temperature (e.g., 25°C to 90°C) to yield a high-purity (e.g., 99%) powder. The reported yield is approximately 90% of the theoretical value.[4]
Conclusion
The is a clear illustration of how manufacturing chemistry evolves in response to technological and societal needs. The journey began with academically interesting but practically challenging direct sulfonation methods. The transformative discovery of sulfa drugs created the industrial impetus to develop a more reliable, scalable, and efficient process, leading to the dominance of the sulfanilic acid acetylation route. Subsequent innovations, driven by the need for higher purity and better process control, have yielded elegant solutions like the salt-free synthesis in a sulfuric acid medium. This evolution from brute-force chemistry to finessed process engineering reflects the maturation of the chemical industry and provides a valuable case study for professionals in the field.
References
- Merck Index Online. (n.d.). This compound. The Royal Society of Chemistry.
- Arndt, O., & Papenfuhs, T. (1984). Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent. U.S. Patent No. 4,487,725.
- Unknown Inventor. (2001). Synthesis of acetyl sulfanilic acid and its potassium salt. Chinese Patent No. CN1323792A.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8483, this compound. PubChem. [Link]
-
Unknown Author. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Department of Chemistry, University of Texas. [Link]
-
Wikipedia contributors. (2023, December 27). Sulfanilamide. In Wikipedia, The Free Encyclopedia. [Link]
-
Unknown Author. (n.d.). Principle Synthesis mechanism and identification of sulphanilamide. Slideshare. [Link]
-
LibreTexts. (2019, September 3). 22.10: Sulfa Drugs - a closer look. Chemistry LibreTexts. [Link]
-
Unknown Author. (n.d.). Synthesis of Sulfanilamide. Scribd. [Link]
-
Bielik, M., & Lehotay, J. (2017). Solvent-free synthesis of sulfanilic acid in microwave oven. ResearchGate. [Link]
-
Wheeler Scientific. (2024, June 20). Sulfanilic Acid from Aniline: The Hottest New Reaction in Chemistry in 1883. YouTube. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 7. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. Page loading... [wap.guidechem.com]
- 10. N-acetylsulphanilic acid | 121-62-0 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Significance of N-Acetylated Aromatic Sulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylated aromatic sulfonic acids represent a pivotal class of molecules at the intersection of medicinal chemistry, pharmacology, and toxicology. This guide provides a comprehensive exploration of their biological significance, moving beyond a cursory overview to deliver in-depth technical insights for the scientific community. We will dissect their multifaceted roles, from critical metabolites in drug detoxification pathways to their emergence as potent modulators of key enzymatic targets in a variety of diseases. This document is structured to provide a foundational understanding of their synthesis and physicochemical properties, followed by a detailed examination of their interactions with biological systems, and finally, a practical guide to their experimental investigation.
Introduction: The Chemical and Biological Landscape of N-Acetylated Aromatic Sulfonic Acids
N-acetylated aromatic sulfonic acids are characterized by an aromatic ring system substituted with both an N-acetyl group (-NHCOCH₃) and a sulfonic acid group (-SO₃H). This unique combination of functional groups imparts a distinct set of physicochemical properties that dictates their biological behavior. The N-acetyl group, often introduced enzymatically, can significantly alter the polarity, solubility, and steric profile of the parent aromatic amine. The sulfonic acid moiety, a strong acid, is typically ionized at physiological pH, conferring high water solubility.
From a biological perspective, these compounds are frequently encountered as metabolites of aromatic amines and sulfonamide drugs. The process of N-acetylation is a crucial Phase II detoxification reaction catalyzed by N-acetyltransferase (NAT) enzymes, which facilitates the excretion of xenobiotics.[1] However, the biological significance of these molecules extends far beyond simple metabolic byproducts. The introduction of the N-acetyl and sulfonic acid groups can create novel pharmacophores with distinct biological activities, transforming an inert metabolite into a bioactive agent or, in some cases, a toxicant.
Synthesis and Characterization: Building the Molecular Tools
A thorough understanding of the synthesis and characterization of N-acetylated aromatic sulfonic acids is fundamental to their study.
Synthetic Strategies
The preparation of N-acetylaminoarylsulfonic acids can be approached in two primary ways: the introduction of a sulfonic acid group into an N-acetylated aromatic amine, or the acetylation of an existing aminoarylsulfonic acid.[2]
A common laboratory-scale synthesis involves the acetylation of an aminoarylsulfonic acid using acetic anhydride or acetyl chloride.[2]
Experimental Protocol: Synthesis of N-Acetylsulfanilic Acid
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Starting Material: Dissolve sulfanilic acid in a suitable solvent, such as a dilute aqueous solution of sodium carbonate.
-
Acetylation: Slowly add acetic anhydride to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the this compound can be precipitated by acidifying the reaction mixture with a mineral acid, such as hydrochloric acid.
-
Purification: The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.[2]
dot graph "Synthesis_of_N_Acetylsulfanilic_Acid" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंदot Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The purity and identity of synthesized N-acetylated aromatic sulfonic acids are confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the compound. Reversed-phase columns are commonly used with aqueous-organic mobile phases. |
| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure, including the position of the N-acetyl and sulfonic acid groups on the aromatic ring. |
| Infrared (IR) Spectroscopy | To identify the characteristic functional groups, such as the amide C=O stretch and the S=O stretches of the sulfonic acid. |
Metabolic Fate and Pharmacokinetics: The Body's Handling of N-Acetylated Aromatic Sulfonic Acids
The biological journey of N-acetylated aromatic sulfonic acids is intrinsically linked to the metabolism of their parent compounds, primarily aromatic amines and sulfonamides.
The Role of N-Acetyltransferases (NATs)
N-acetylation is a major metabolic pathway for many drugs and xenobiotics containing a primary aromatic amine or hydrazine group. This reaction is catalyzed by cytosolic N-acetyltransferase (NAT) enzymes, which utilize acetyl-Coenzyme A as the acetyl donor.[1] In humans, two NAT isoenzymes, NAT1 and NAT2, exhibit different substrate specificities and are polymorphically expressed in the population, leading to "fast" and "slow" acetylator phenotypes. This genetic variation can significantly impact the pharmacokinetics and toxicity of drugs that are metabolized by N-acetylation.
dot graph "NAT_Metabolism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंदot Caption: The N-acetylation pathway catalyzed by NAT enzymes.
The Influence of the Sulfonic Acid Group
The presence of a sulfonic acid group dramatically increases the water solubility of the molecule, facilitating its renal excretion. This is a key reason why sulfonation is a common metabolic and synthetic strategy to enhance the elimination of compounds from the body. The high polarity imparted by the sulfonic acid group generally limits the ability of these molecules to cross cellular membranes, which can have significant implications for their biological activity and distribution within the body.[3]
Pharmacological and Toxicological Significance: A Double-Edged Sword
While often viewed as detoxification products, N-acetylated aromatic sulfonic acids can possess their own distinct pharmacological and toxicological profiles.
Antibacterial Activity
The N-acetylated derivatives of sulfonamide antibiotics have been extensively studied. In general, N4-acetylation of sulfonamides leads to a loss of antibacterial activity.[4] This is because the primary aromatic amine group is crucial for their mechanism of action, which involves mimicking p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, an essential enzyme in the bacterial folate synthesis pathway.[5][6] However, some N-acylsulfonamide analogues have shown promising antibacterial and antibiofilm activities, suggesting that the N-acyl group can be modified to create novel antibacterial agents.[5]
Enzyme Inhibition: A Key Therapeutic Strategy
A significant area of interest is the ability of N-acetylated aromatic sulfonamides to act as enzyme inhibitors.
Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in various physiological processes, including pH regulation and CO₂ transport.[7] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme. N-acetylation of the sulfonamide can modulate the inhibitory activity and selectivity for different CA isoforms. Notably, the tumor-associated CA IX is a key target for anticancer drug development, and N-acetylated aromatic sulfonamides have been investigated as selective inhibitors of this isoform.[7][8][9] The sulfonic acid group can be strategically incorporated into the inhibitor design to improve water solubility and target extracellular CA isoforms like CA IX.[3]
dot graph "CA_Inhibition" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंदot Caption: Inhibition of Carbonic Anhydrase IX by an N-acetylated aromatic sulfonamide.
Protein kinases are critical regulators of cellular signaling pathways and are major targets in cancer therapy. N-acyl sulfonamides have been explored as potential kinase inhibitors.[10][11] The N-acyl group can be modified to create specific interactions with the kinase active site, and the sulfonamide moiety can form important hydrogen bonds. The development of N-acyl sulfonamides as prodrugs for kinase inhibitors has also been a successful strategy to improve their pharmaceutical properties.[10]
Anticancer, Antiviral, and Anti-inflammatory Potential
Beyond specific enzyme inhibition, N-acetylated aromatic sulfonamides and related N-acyl sulfonamides have demonstrated broader therapeutic potential:
-
Anticancer: In addition to CA inhibition, some sulfonamide derivatives exhibit anticancer activity through mechanisms such as cell cycle arrest and disruption of microtubule assembly.[12]
-
Antiviral: Certain N-acyl aminonaphthalene sulfonic acid derivatives have shown potential anti-HIV activity.[13]
-
Anti-inflammatory: N-sulfonyl anthranilic acids, which are structurally related, have displayed potent anti-inflammatory properties.[14]
Immunological and Toxicological Aspects
While N-acetylation is generally a detoxification pathway, the resulting metabolites can sometimes be immunogenic. N-acetylated metabolites of some sulfonamide drugs are thought to act as haptens, forming covalent bonds with proteins to create immunogenic complexes that can trigger hypersensitivity reactions. The role of the sulfonic acid group in this context is less clear but may influence the distribution and accessibility of the hapten to immune cells.
Experimental Approaches for Investigation
A robust and multifaceted experimental approach is necessary to fully elucidate the biological significance of N-acetylated aromatic sulfonic acids.
In Vitro Assays
-
Enzyme Inhibition Assays: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ values) against specific enzymes like carbonic anhydrases or kinases. These assays typically involve measuring the enzyme's catalytic activity in the presence of varying concentrations of the inhibitor.
-
Cell-Based Assays: To assess the biological effects on cellular processes, such as cell viability, proliferation, apoptosis, and signaling pathway modulation.
-
Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against various bacterial strains.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase (e.g., hCA II or hCA IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Inhibitor Preparation: Prepare serial dilutions of the N-acetylated aromatic sulfonic acid test compound.
-
Assay Procedure: In a microplate, combine the enzyme, inhibitor, and buffer. Initiate the reaction by adding the substrate.
-
Data Acquisition: Monitor the rate of product formation (e.g., 4-nitrophenol) spectrophotometrically.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Studies
-
Animal Models: To evaluate the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and in vivo efficacy and toxicity of the compounds. Animal models of diseases such as cancer or bacterial infections are used to assess therapeutic potential.
-
Biomarker Analysis: To identify and quantify the N-acetylated aromatic sulfonic acids and their metabolites in biological fluids (e.g., plasma, urine) using techniques like LC-MS/MS.
Conclusion and Future Perspectives
N-acetylated aromatic sulfonic acids are a fascinating and biologically significant class of molecules. Far from being mere metabolic end-products, they possess a diverse range of pharmacological activities that are of great interest to drug discovery and development professionals. Their ability to act as potent and selective enzyme inhibitors, particularly of carbonic anhydrases and kinases, highlights their therapeutic potential.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically explore how modifications to the aromatic ring, the N-acyl group, and the position of the sulfonic acid moiety influence biological activity and selectivity.[15][16]
-
Mechanism of Action Elucidation: To gain a deeper molecular understanding of how these compounds interact with their biological targets using techniques such as X-ray crystallography and computational modeling.
-
Prodrug Design: To further leverage the N-acyl sulfonamide linkage for the development of prodrugs with improved pharmacokinetic and pharmacodynamic properties.[1][17]
-
Target Identification: To discover novel biological targets for N-acetylated aromatic sulfonic acids, expanding their therapeutic applications.
By embracing a multidisciplinary approach that combines synthetic chemistry, analytical chemistry, biochemistry, and pharmacology, the full potential of N-acetylated aromatic sulfonic acids as valuable tools and therapeutic agents can be realized.
References
- Vampa, G., Pecorari, P., Albasini, A., Rinaldi, M., Melegari, M., Bertolani, D., & De Benedetti, P. G. (1982). Structure-activity relationships in N1-acetylderivatives of sulpha drugs. Il Farmaco; edizione scientifica, 37(10), 701–710.
- Gelis-Jeanvoine, S., et al. (2019). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 10(11), 1836-1842.
- Ansquer, C., et al. (2006). N-acylated sulfonamide sodium salt: a prodrug of choice for the bifunctional 2-hydroxymethyl-4-(5-phenyl-3-trifluoromethyl-pyrazol-1-yl) benzenesulfonamide class of COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3921-3926.
- Huang, W., et al. (2006). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorganic & Medicinal Chemistry Letters, 16(15), 4039-4042.
- Angeli, A., et al. (2022). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Journal of Medicinal Chemistry, 65(15), 10475-10488.
- Kuwano, K., et al. (2007). Synthesis and evaluation of N-acylsulfonamide and N-acylsulfonylurea prodrugs of a prostacyclin receptor agonist. Bioorganic & Medicinal Chemistry, 15(24), 7743-7754.
- Di Micco, S., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 12(11), 1735-1741.
- Patil, V., et al. (2015). A Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621.
- Gryniuk, I., et al. (2022). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.
- Al-Masoudi, N. A., et al. (2022). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Molecular Structure, 1265, 133423.
- Bouattour, Y., et al. (2023). Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. ChemistrySelect, 8(35), e202302302.
- Barboiu, M., et al. (2018). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 8(59), 33795-33816.
- Horstmann, G., & Pistor, H. J. (1984). U.S. Patent No. 4,487,725. Washington, DC: U.S.
- Hamachi, I., et al. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research.
- Wencewicz, T. A. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
- Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with aromatic and heterocyclic sulfonamides. Bioorganic & Medicinal Chemistry Letters, 13(23), 4157-4162.
- de Paula, R. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Future Medicinal Chemistry, 12(4), 285-299.
- Bougheloum, A., et al. (2018). Structures of some clinical N-acylsulfonamides.
- Angeli, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. International Journal of Molecular Sciences, 22(19), 10584.
- Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(4), 881-886.
- Bua, S., et al. (2021). Fibrate-based N-acylsulphonamides targeting carbonic anhydrases: synthesis, biochemical evaluation, and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1348.
- Gryniuk, I., et al. (2022). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.
- Ueda, T., et al. (2024). N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research.
- Nouws, J. F., Vree, T. B., & Hekster, Y. A. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. The Veterinary quarterly, 7(1), 70–72.
- Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(10), 3456-3471.
- Hulme, C., et al. (2018). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 8(59), 33795-33816.
- Fesik, S. W., et al. (2012). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 3(11), 923-928.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
- Kim, I., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III). Bioorganic & Medicinal Chemistry Letters, 27(10), 2155-2159.
- Bouattour, Y., et al. (2018). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions.
- Potapova, I. A., et al. (2001). Synthesis and Biological Activity of Aliphatic and Aromatic Sulfonic Acid Azolides. Pharmaceutical Chemistry Journal, 35(11), 600-602.
- Testa, M. L., et al. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview.
- Nikolova, M., et al. (2023). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. International Journal of Molecular Sciences, 24(13), 10839.
- Gazy, A. K., et al. (1993). Analysis of N-acyl aminonaphthalene sulphonic acid derivatives with potential anti-human immunodeficiency virus activity by thin-layer chromatography and flame ionization detection.
- Westwood, I. M., et al. (2022). Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein−Protein Interaction Inhibitors with an Alternative Binding Mode. Journal of Medicinal Chemistry, 65(10), 7247-7264.
- Lämmerhofer, M., et al. (2008). Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials.
- Bloch, H. S. (1970). U.S. Patent No. 3,496,224. Washington, DC: U.S.
- PDB-101. (n.d.). Sulfonamide. RCSB PDB.
- Timofeevski, S., et al. (2014). Enzyme kinetics and distinct modulation of the protein kinase N family of kinases by lipid activators and small molecule inhibitors. Bioscience Reports, 34(2), e00101.
Sources
- 1. N-acylated sulfonamide sodium salt: a prodrug of choice for the bifunctional 2-hydroxymethyl-4-(5-phenyl-3-trifluoromethyl-pyrazol-1-yl) benzenesulfonamide class of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with aromatic and heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of N-acyl aminonaphthalene sulphonic acid derivatives with potential anti-human immunodeficiency virus activity by thin-layer chromatography and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium [scirp.org]
- 15. Structure-activity relationships in N1-acetylderivatives of sulpha drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and evaluation of N-acylsulfonamide and N-acylsulfonylurea prodrugs of a prostacyclin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Role of N-Acetylsulfanilic Acid in the Synthesis of Advanced Azo Dyes: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylsulfanilic acid, a sulfonated aromatic amine, serves as a pivotal intermediate in the synthesis of a diverse array of azo dyes. Its unique structural features, including the presence of both a sulfonic acid group and an N-acetyl group, impart desirable properties such as enhanced water solubility and modified reactivity to the resulting dyestuffs. This comprehensive guide provides an in-depth exploration of the synthesis of azo dyes utilizing this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. By understanding the nuances of its application, researchers can leverage this compound to develop novel azo dyes with tailored properties for a wide range of applications, from advanced materials to analytical reagents.
Introduction: The Significance of this compound in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The color of these dyes is a direct result of the extended conjugated systems created by these aromatic moieties. This compound (4-acetamidobenzenesulfonic acid) is a particularly valuable starting material in this field. The acetylation of the amino group in sulfanilic acid to form this compound serves a dual purpose: it modulates the reactivity of the aromatic ring and can be retained in the final dye structure or selectively removed to yield a free amino group for further functionalization. The sulfonic acid group is instrumental in conferring water solubility to the final dye product, a critical attribute for many applications in dyeing textiles and as biological stains.
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling. The diazotization process converts the primary aromatic amine functionality (after in-situ or prior deacetylation) into a highly reactive diazonium salt. This intermediate is then immediately subjected to a coupling reaction with an electron-rich aromatic compound, such as a phenol or a naphthol, to form the stable azo dye.
Chemical Principles and Reaction Mechanisms
The synthesis of azo dyes from this compound is a classic example of electrophilic aromatic substitution. The key steps are:
-
Diazotization: This reaction involves the treatment of the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The electrophile in this reaction is the nitrosonium ion (NO⁺), which attacks the nitrogen atom of the amino group.
-
Azo Coupling: The resulting aryldiazonium ion is a weak electrophile that readily reacts with electron-rich aromatic compounds (coupling components). The coupling partner, typically a phenol or an aromatic amine, must contain a strongly activating group (e.g., -OH, -NH₂, -NR₂) to facilitate the electrophilic attack by the diazonium ion. The position of the coupling on the aromatic ring of the coupling component is directed by the activating group, generally occurring at the para position unless it is already substituted, in which case ortho coupling is observed.[1]
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative azo dye using this compound.
Part 1: Diazotization of this compound
Objective: To prepare the diazonium salt of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 215.23 | 2.15 g | 0.01 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 0.53 g | 0.005 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 g | 0.0105 |
| Concentrated HCl | 36.46 | 2.5 mL | ~0.03 |
| Distilled Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Procedure:
-
In a 100 mL beaker, suspend 2.15 g of this compound and 0.53 g of sodium carbonate in 20 mL of distilled water.
-
Gently heat the mixture with stirring until a clear solution is obtained. Cool the solution to room temperature.
-
In a separate 50 mL beaker, dissolve 0.72 g of sodium nitrite in 5 mL of distilled water.
-
Add the sodium nitrite solution to the this compound solution and cool the resulting mixture to 0-5 °C in an ice bath.
-
In a 250 mL beaker, prepare a mixture of 2.5 mL of concentrated hydrochloric acid and approximately 10 g of crushed ice.
-
Slowly and with constant stirring, add the cold this compound/sodium nitrite solution to the acidic ice mixture.
-
A fine white precipitate of the diazonium salt should form. Maintain the temperature of the suspension below 5 °C and use it immediately in the coupling reaction.
Causality Behind Experimental Choices:
-
Sodium Carbonate: this compound is acidic and has limited solubility in neutral water. The addition of sodium carbonate forms the more soluble sodium salt.
-
Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to reduced yield and the formation of unwanted byproducts.
-
Excess Acid: A slight excess of hydrochloric acid is used to ensure the complete formation of nitrous acid from sodium nitrite and to maintain an acidic environment that stabilizes the diazonium salt.
Part 2: Azo Coupling with β-Naphthol
Objective: To synthesize an azo dye by coupling the diazotized this compound with β-naphthol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| β-Naphthol | 144.17 | 1.44 g | 0.01 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.8 g | 0.02 |
| Diazonium salt suspension | - | From Part 1 | ~0.01 |
| Sodium Chloride (NaCl) | 58.44 | As needed | - |
| Distilled Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g of β-naphthol in 20 mL of a 1 M sodium hydroxide solution (prepared by dissolving 0.8 g of NaOH in 20 mL of water).
-
Cool the β-naphthol solution to 5-10 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt suspension from Part 1 to the β-naphthol solution.
-
An intensely colored precipitate (typically orange-red) of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 15-20 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water to remove any unreacted starting materials and salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Causality Behind Experimental Choices:
-
Sodium Hydroxide: β-Naphthol is dissolved in a basic solution to form the highly reactive phenoxide ion, which is a much stronger nucleophile for the azo coupling reaction.[1]
-
Vigorous Stirring: Ensures efficient mixing of the reactants, leading to a higher yield and a more homogenous product.
-
Salting Out (Optional): The solubility of the dye can be decreased by adding an electrolyte like sodium chloride, which can aid in its precipitation from the solution.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye from this compound.
Characterization of the Azo Dye
The synthesized azo dye should be characterized to confirm its identity and purity. Common analytical techniques include:
-
UV-Visible Spectroscopy: Azo dyes exhibit strong absorption in the visible region of the electromagnetic spectrum. The λ_max (wavelength of maximum absorbance) is characteristic of the dye's chromophore. For many azo dyes derived from sulfanilic acid and naphthols, the λ_max is typically in the range of 480-520 nm.[2][3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks to look for include:
-
N=N stretch (azo group): Typically a weak to medium intensity band around 1400-1450 cm⁻¹.
-
S=O stretch (sulfonic acid group): Strong bands around 1180-1250 cm⁻¹ and 1030-1080 cm⁻¹.
-
C=O stretch (amide): A strong band around 1660-1690 cm⁻¹.
-
N-H stretch (amide): A medium intensity band around 3250-3350 cm⁻¹.
-
O-H stretch (if a phenol was used as the coupling component): A broad band in the region of 3200-3600 cm⁻¹.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the arrangement of atoms in the molecule.
Safety and Handling
As a senior application scientist, it is imperative to emphasize the importance of safety in the laboratory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Chemical Hazards:
-
This compound: May cause skin and eye irritation.[4]
-
Sodium Nitrite: Is a strong oxidizing agent and is toxic if ingested.
-
Concentrated Acids and Bases: Are corrosive and can cause severe burns. Handle with extreme care.
-
Azo Dyes: Many azo dyes are classified as irritants and some may have mutagenic properties. Avoid inhalation of dust and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no yield of diazonium salt | Temperature too high during diazotization. Insufficient acid. | Ensure the reaction temperature is maintained at 0-5 °C. Check the pH to ensure it is strongly acidic. |
| Low yield of azo dye | Decomposition of the diazonium salt. Inefficient coupling. | Use the diazonium salt immediately after preparation. Ensure the coupling component is sufficiently activated (e.g., by using a basic solution for phenols). |
| Product is a dark, tarry substance | Side reactions due to high temperature or incorrect pH. | Carefully control the reaction temperature and pH during both diazotization and coupling. |
| Difficulty in filtering the product | Product is too fine or has an oily consistency. | Try "salting out" the product by adding sodium chloride to the reaction mixture. Allow the product to fully crystallize by cooling for a longer period. |
Conclusion
This compound is a versatile and valuable precursor in the synthesis of azo dyes. Its use allows for the introduction of a water-solubilizing sulfonic acid group and provides a handle for further chemical modification through the N-acetyl group. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel azo dyes with tailored properties for a wide range of scientific and industrial applications. Adherence to proper laboratory techniques and safety protocols is paramount for successful and safe experimentation.
References
-
ChemIndex. 121-62-0 | N-acetylsulfanilsyre. Available from: [Link]
-
Obadahun, J., Tsaku, J.E., and E. Synthesis, Characterization and Antimicrobial Properties of Azo Dyes Derived from Sulphanilic Acid. Available from: [Link]
-
Synthesis, Characterization and Analytical Study of New Azo Dye. Basrah Journal of Research Sciences. 2022. Available from: [Link]
-
ResearchGate. UV-Vis and FTIR analyses of the synthesized azo dye. Available from: [Link]
-
Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial. Worldwide Journals. Available from: [Link]
-
The Synthesis of Azo Dyes. Available from: [Link]
-
PubChem. This compound. National Institutes of Health. Available from: [Link]
-
Wikipedia. Azo coupling. Available from: [Link]
-
Karim, S. A., et al. The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Journal of Physics: Conference Series. 2019. Available from: [Link]
-
National Center for Biotechnology Information. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Available from: [Link]
-
Organic Syntheses. Available from: [Link]
- Google Patents. Process for diazotization and coupling.
-
International Journal of Advanced Research. The Study Preparation and Identification New Dye of Azo Dyes. 2017. Available from: [Link]
-
View of Review, Analyses of azo dyes' synthesis, characterization and biological activity. Available from: [Link]
-
National Center for Biotechnology Information. The continuous flow synthesis of azos. Available from: [Link]
- Google Patents. Azo coupling process.
Sources
Application Notes: N-Acetylsulfanilic Acid as a Key Intermediate in Pharmaceutical Synthesis
Abstract
N-Acetylsulfanilic acid, also known as 4-acetamidobenzenesulfonic acid, is a pivotal intermediate in the pharmaceutical industry, primarily utilized in the synthesis of the sulfonamide class of antibacterial drugs.[1] Its structural design, featuring an acetyl-protected amine group, is a classic example of strategic chemical synthesis, enabling selective reactions at the sulfonic acid moiety without interference from the otherwise reactive amino group. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the properties, handling, and application of this compound. We will delve into the causality behind its use as a protecting group strategy and provide detailed, field-proven protocols for its conversion into downstream active pharmaceutical ingredients (APIs), with a focus on the synthesis of sulfanilamide.
Physicochemical Properties & Strategic Handling
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective and safe use in any synthetic protocol.
Key Properties
The compound is typically a dihydrate, presenting as crystalline prisms.[2] Its key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 121-62-0 | [2][3] |
| Molecular Formula | C₈H₉NO₄S | [3][4] |
| Molecular Weight | 215.23 g/mol | [2][3] |
| IUPAC Name | 4-acetamidobenzenesulfonic acid | [3] |
| Synonyms | N-p-acetylanilinosulfonic acid, 4-acetylaminobenzenesulfonic acid | [2][5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | >300 °C (decomposes) | [5] |
| Solubility | Freely soluble in water, soluble in alcohol, sparingly soluble in glacial acetic acid, insoluble in ether.[2] |
Safe Handling and Storage Protocol
This compound requires careful handling to ensure laboratory safety and maintain reagent integrity.
Protocol: Handling and Storage
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[7][8]
-
Exposure Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
In case of Contact:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.
-
Skin: Wash the affected area thoroughly with soap and water.[7] An allergic skin reaction may occur in sensitive individuals.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][7] Recommended storage temperature is between 2-8°C.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
The Strategic Role in Sulfonamide Synthesis
The primary utility of this compound lies in its role as a protected precursor to sulfanilamide and its derivatives. The acetylation of the amino group on sulfanilic acid is a critical strategic step.
The "Why": The Imperative of Amine Protection
In the synthesis of sulfa drugs, a key transformation is the conversion of the sulfonic acid group (-SO₃H) into a sulfonyl chloride (-SO₂Cl). This is typically achieved using potent electrophilic reagents like chlorosulfonic acid. If the amino group (-NH₂) were unprotected, it would react destructively with the chlorosulfonating agent, leading to a complex mixture of undesirable byproducts and polymerization.
The N-acetyl group serves as an effective protecting group. It temporarily converts the highly reactive primary amine into a less reactive secondary amide. This amide is stable under the harsh conditions of chlorosulfonation, directing the reaction to the desired para-position on the benzene ring. After the subsequent ammonolysis to form the sulfonamide, the acetyl group can be cleanly removed via hydrolysis to reveal the free amine in the final drug molecule.
General Synthesis Workflow
The overall pathway from a simple starting material like acetanilide to a final sulfa drug highlights the central position of this compound and its subsequent chlorinated derivative.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. guidechem.com [guidechem.com]
- 6. CAS 121-62-0: 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
Application Note: N-Acetylsulfanilic Acid as a Standard for HPLC Calibration
Abstract
This application note provides a comprehensive guide for the use of N-Acetylsulfanilic acid (4-acetamidobenzenesulfonic acid) as a reference standard for High-Performance Liquid Chromatography (HPLC) calibration. Detailed protocols for the preparation of standard solutions, a validated HPLC method for quantification, and procedures for assessing the stability of the standard are presented. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound or are utilizing it as a calibration standard for related compounds. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines of the International Council for Harmonisation (ICH).
Introduction
This compound, also known as 4-acetamidobenzenesulfonic acid, is a key chemical intermediate and a significant metabolite of various sulfonamide-containing compounds.[1] Its accurate quantification is crucial in pharmaceutical development, quality control, and metabolic studies. The use of a well-characterized reference standard is paramount for achieving reliable and reproducible results in HPLC analysis. This application note details a robust framework for employing this compound as a calibration standard, ensuring the integrity and validity of analytical data.
The causality behind selecting appropriate experimental choices is emphasized throughout this guide. For instance, the choice of solvent for the standard solution is not arbitrary but is based on the solubility and stability of this compound. Similarly, the HPLC method parameters are selected to ensure a stable baseline, good peak shape, and adequate resolution from potential impurities or degradants. Every protocol is designed as a self-validating system, incorporating checks and balances to ensure the accuracy of the results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling and use.
| Property | Value | Source |
| Chemical Name | 4-acetamidobenzenesulfonic acid | [2] |
| CAS Number | 121-62-0 | [2] |
| Molecular Formula | C₈H₉NO₄S | [2] |
| Molecular Weight | 215.23 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Freely soluble in water, soluble in alcohol, sparingly soluble in glacial acetic acid, insoluble in ether. | [4] |
Preparation of this compound Standard Solutions
The accuracy of HPLC calibration is directly dependent on the precise preparation of standard solutions. The following protocol outlines the steps for preparing a stock solution and a series of calibration standards.
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
Protocol for Preparation of Stock Standard Solution (1000 µg/mL)
-
Weighing: Accurately weigh approximately 25 mg of this compound reference standard onto a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a 25 mL Class A volumetric flask.
-
Solubilization: Add approximately 15 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and water to the flask. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with the 50:50 methanol/water mixture.
-
Homogenization: Invert the flask at least 15 times to ensure a homogeneous solution. This is your Stock Standard Solution A (1000 µg/mL) .
Protocol for Preparation of Calibration Curve Standards
Prepare a series of calibration standards by serial dilution of the Stock Standard Solution A.
| Standard Level | Concentration (µg/mL) | Volume of Stock/Previous Standard | Final Volume (mL) | Diluent |
| Working Stock B | 100 µg/mL | 5 mL of Stock A | 50 | 50:50 Methanol/Water |
| CAL 5 | 50 µg/mL | 5 mL of Working Stock B | 10 | 50:50 Methanol/Water |
| CAL 4 | 25 µg/mL | 5 mL of CAL 5 | 10 | 50:50 Methanol/Water |
| CAL 3 | 10 µg/mL | 4 mL of CAL 4 | 10 | 50:50 Methanol/Water |
| CAL 2 | 5 µg/mL | 5 mL of CAL 3 | 10 | 50:50 Methanol/Water |
| CAL 1 | 1 µg/mL | 2 mL of CAL 2 | 10 | 50:50 Methanol/Water |
HPLC Method for Quantification of this compound
This section details a validated isocratic reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound. The method is designed to be robust and provide accurate results.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | Zorbax SB-Phenyl (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Methanol:Water (80:10:10, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Rationale for parameter selection: A phenyl column is chosen for its alternative selectivity compared to standard C18 columns, which can be beneficial for aromatic compounds like this compound. The mobile phase composition is selected to provide good peak shape and a reasonable retention time. The detection wavelength of 254 nm is a common choice for aromatic compounds offering good sensitivity.
System Suitability
Before initiating any analysis, the suitability of the chromatographic system must be verified.
-
Procedure: Inject the CAL 3 (10 µg/mL) standard solution six times.
-
Acceptance Criteria:
-
Peak Area %RSD: ≤ 2.0%
-
Retention Time %RSD: ≤ 1.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates: ≥ 2000
-
Method Validation
The analytical method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5]
-
Linearity: Analyze the calibration standards (CAL 1 to CAL 5) in triplicate. Plot the average peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the CAL 3 standard on the same day. The %RSD of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The %RSD of the peak areas over the two days should be ≤ 2.0%.
-
-
Specificity (Forced Degradation Study): A forced degradation study should be performed to demonstrate that the method is stability-indicating. This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.
Stability of this compound Standard Solutions
The stability of standard solutions is critical for maintaining the accuracy of calibration over time. This compound is known to slowly hydrolyze in aqueous solutions.[4]
Short-Term Stability (Bench-top)
-
Protocol: Store the prepared calibration standards at room temperature (approximately 25°C) and analyze them at 0, 4, 8, 12, and 24 hours.
-
Acceptance Criteria: The mean response at each time point should be within ±2.0% of the initial response.
-
Expected Outcome: Solutions are typically stable for at least 24 hours at room temperature. For compounds like N-acetyl-L-cysteine, refrigeration has been shown to slow the degradation rate.[6]
Long-Term Stability
-
Protocol: Store the Stock Standard Solution A at 2-8°C, protected from light. Analyze a freshly prepared calibration curve against the stored stock solution at regular intervals (e.g., 1, 2, 4, and 8 weeks).
-
Acceptance Criteria: The response of the stored stock solution should be within ±5.0% of a freshly prepared stock solution.
-
Recommendation: Based on available data for similar compounds, it is recommended to prepare fresh stock solutions every 4-8 weeks when stored at 2-8°C. Working solutions should be prepared fresh daily.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows described in this application note.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the use of this compound as a standard for HPLC calibration. By following the outlined procedures for standard preparation, HPLC analysis, and stability assessment, researchers can ensure the generation of accurate, reliable, and reproducible quantitative data. The emphasis on the rationale behind experimental choices and the incorporation of self-validating steps, such as system suitability and method validation, reinforces the trustworthiness of the described methodologies.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
Shaklee Corporation. DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]
-
PubChem. This compound. [Link]
-
Merck Index Online. This compound. [Link]
-
Seventh Sense Research Group. Determination of genotoxic impurity n-acetyl sulfanilic acid methyl ester in Darunavir drug substance using RP-HPLC. [Link]
-
CP Lab Safety. 4-Acetamidobenzenesulfonamide, min 98% (HPLC), 100 grams. [Link]
-
PubChem. This compound. [Link]
-
SIELC Technologies. Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column. [Link]
-
Pharmaffiliates. 4-Acetamidobenzenesulfonic Acid-d4 (Major). [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 121-62-0: 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. 121-62-0|4-Acetamidobenzenesulfonic acid|BLD Pharm [bldpharm.com]
Application Note: Robust and Reproducible GC-MS Analysis of N-Acetylsulfanilic Acid Following Trimethylsilylation
Abstract
This application note presents a detailed and validated protocol for the derivatization of N-Acetylsulfanilic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC-MS analysis of this compound is not feasible. The described method employs a robust trimethylsilylation (TMS) derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This protocol has been designed for researchers, scientists, and drug development professionals to achieve reliable and reproducible quantification and identification of this compound in various sample matrices.
Introduction: The Analytical Challenge of this compound
This compound (4-acetamidobenzenesulfonic acid) is a compound of interest in pharmaceutical and chemical industries, often as a metabolite or an impurity.[1] Its chemical structure, characterized by a polar sulfonic acid group (-SO₃H) and an amide linkage, confers high water solubility and an extremely low vapor pressure, making it non-volatile. These properties preclude its direct analysis by gas chromatography, a technique that requires analytes to be volatile and thermally stable.
To overcome this limitation, a chemical derivatization step is imperative. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby making it amenable to GC-MS analysis.[2] For acidic compounds like this compound, trimethylsilylation is a widely used and effective strategy.[3][4] This method replaces the active hydrogen atom of the sulfonic acid group with a nonpolar trimethylsilyl (TMS) group, significantly reducing the molecule's polarity and increasing its volatility.[2]
This application note provides a comprehensive, step-by-step protocol for the trimethylsilylation of this compound using BSTFA with 1% TMCS as a catalyst, followed by its analysis using GC-MS. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology.
The Chemistry of Derivatization: Trimethylsilylation
The core of this protocol is the silylation reaction, where the acidic proton of the sulfonic acid group is replaced by a TMS group.
Reaction: C₈H₉NO₄S + C₈H₁₈F₃NOSi₂ → C₁₁H₁₇NO₄SSi + C₅H₆F₃NO (this compound + BSTFA → this compound-TMS + N-methyl-trimethylsilyltrifluoroacetamide)
BSTFA is a powerful silylating agent.[5] The reaction is facilitated by the addition of a catalyst, typically trimethylchlorosilane (TMCS), which increases the reactivity of the silylating agent, especially for less reactive or sterically hindered functional groups.[2] The reaction by-products are volatile and generally do not interfere with the chromatographic analysis.[3]
The workflow for this derivatization and analysis is outlined below:
Caption: Experimental workflow for the GC-MS analysis of this compound.
Detailed Application Protocol
This protocol is designed for the derivatization of this compound in a dried-down sample residue. It is crucial that all glassware is thoroughly dried and the reaction is carried out in anhydrous conditions, as silylating reagents are highly sensitive to moisture.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | Derivatization Grade | e.g., Sigma-Aldrich, Thermo Fisher Scientific |
| Pyridine | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Acetonitrile | HPLC Grade | e.g., Fisher Scientific |
| Reaction Vials (2 mL) with PTFE-lined caps | - | e.g., Agilent, Waters |
| Heating block or oven | - | - |
| Nitrogen evaporator | - | - |
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Accurately transfer a known amount of the sample containing this compound into a 2 mL reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all traces of water and protic solvents.
-
-
Reagent Addition:
-
To the dried sample residue, add 100 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst, aiding in the dissolution of the polar analyte and neutralizing any acidic byproducts.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. An excess of the silylating reagent is used to drive the reaction to completion.[3]
-
-
Reaction Incubation:
-
Tightly cap the vial.
-
Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven. The elevated temperature increases the reaction kinetics to ensure complete derivatization.
-
-
Sample Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Caption: Logical relationship of the derivatization reaction.
GC-MS Analysis Parameters
The following GC-MS parameters are recommended for the analysis of the trimethylsilyl derivative of this compound. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility. |
| Injection Port | Split/Splitless | Splitless injection is recommended for trace analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns. |
| Column | Non-polar, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | TMS derivatives are non-polar and show good peak shape on these columns.[6] |
| Oven Program | Initial: 100°C (hold 2 min) | Holds to allow for solvent elution. |
| Ramp: 15°C/min to 280°C (hold 5 min) | A moderate ramp rate for good separation. | |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Source Temperature | 230°C | Prevents condensation of analytes. |
| Quadrupole Temperature | 150°C | Maintains ion path cleanliness. |
| Scan Range | m/z 40-500 | Covers the expected mass range of the derivative and its fragments. |
Expected Results and Data Interpretation
The trimethylsilyl derivative of this compound is expected to elute as a sharp, symmetrical peak.
-
Molecular Weight of this compound: 215.23 g/mol [1]
-
Molecular Weight of TMS-N-Acetylsulfanilic acid: 287.41 g/mol
The mass spectrum of the TMS derivative is expected to show a molecular ion peak ([M]⁺) at m/z 287. A characteristic fragmentation pattern for TMS derivatives is the loss of a methyl group ([M-15]⁺), which would result in a prominent ion at m/z 272.[7][8] Other fragment ions may be observed corresponding to the cleavage of the acetyl group or the sulfonate moiety.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low peak intensity for the derivative | Incomplete derivatization; presence of moisture; sample degradation. | Ensure complete dryness of the sample. Use fresh, anhydrous reagents. Optimize reaction time and temperature. |
| Tailing peaks | Active sites in the GC system (liner, column). | Use a deactivated liner. Condition the column. Injecting a small amount of BSTFA can help passivate the system. |
| Multiple peaks for the analyte | Incomplete derivatization leading to multiple silylated species or side reactions. | Ensure an excess of the silylating reagent. Optimize reaction conditions. Check for potential interfering substances in the sample matrix. |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the derivatization of this compound for GC-MS analysis. By converting the polar, non-volatile analyte into its trimethylsilyl derivative, this method enables accurate and reproducible quantification and identification. The explanation of the chemical principles and troubleshooting guide will empower researchers to successfully implement and adapt this protocol for their specific analytical needs.
References
-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
- Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3–20.
- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21.
- Kovács, A., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
-
Luxembourg Institute of Health. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]
- Barua, K., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PLoS ONE, 11(12), e0168585.
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- Jäntti, J., et al. (2020). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of the TMS derivatives of the organic acids standards. Retrieved from [Link]
-
NIST. (n.d.). Aceturic acid, TMS derivative. Retrieved from [Link]
- Fox, A., et al. (2002). Structure of muramic acid TMS derivative mass spectrum's base ion (m/z=185) used for quantification of bacterial peptidoglycan. Journal of Microbiological Methods, 48(2-3), 267-270.
-
ResearchGate. (n.d.). (A and B) Mass spectra of 4-methyloctanoic acid (as the TMS derivative).... Retrieved from [Link]
Sources
- 1. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.lih.lu [researchportal.lih.lu]
Introduction: The Role of N-Acetylsulfanilic Acid in Analytical Chemistry
An Application Guide to N-Acetylsulfanilic Acid and its Analogs in Colorimetric Analysis
This compound, the acetylated derivative of sulfanilic acid, holds a significant position in the landscape of analytical chemistry, particularly in the development and understanding of colorimetric assays.[1][2][3][4] While its direct use as a primary reagent is less common than its parent compound, sulfanilic acid, its structure is archetypal for a major class of drug metabolites. Many sulfonamide drugs, for instance, are metabolized in the body through acetylation of their primary aromatic amine group.[5][6] Understanding the chemistry of this compound is therefore paramount for researchers and drug development professionals who need to quantify not just a parent drug, but also its acetylated metabolites, often as a measure of a patient's metabolic phenotype ("acetylator status").[5][6]
This guide provides a detailed exploration of the foundational colorimetric reaction—the diazotization-coupling sequence—and its application in two cornerstone assays: the Griess test for nitrite and the Bratton-Marshall assay for sulfonamides. We will delve into the causal chemistry, provide field-tested protocols, and explain how the principles governing this compound's structure are central to the analytical challenge of measuring acetylated molecules.
Part 1: The Foundational Chemistry: Diazotization-Coupling Reactions
The colorimetric determination of substances bearing a primary aromatic amine, or substances that can be converted to one, is predominantly achieved through a robust two-step chemical process known as the diazotization-coupling reaction. This reaction, first described by Peter Griess in 1858, remains a cornerstone of analytical chemistry for its simplicity and sensitivity.[7]
-
Diazotization: The first step involves the reaction of a primary aromatic amine (such as sulfanilic acid) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite in a strong acidic medium (e.g., HCl or H₃PO₄).[8][] The low temperature (0-5°C) is critical as the resulting diazonium salt is unstable at higher temperatures.[8] The primary amine on this compound is protected by an acetyl group and cannot undergo this reaction. Therefore, for analysis via this method, the acetyl group must first be removed through acid hydrolysis to liberate the free amine.
-
Azo Coupling: The newly formed diazonium salt is a weak electrophile. In the second step, it is reacted with an electron-rich coupling agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (NED).[10] This electrophilic aromatic substitution reaction forms a stable, highly colored azo compound.[8][11] The intensity of the resulting color, which is typically a vibrant pink or magenta, is directly proportional to the initial concentration of the amine-containing analyte and can be quantified using a spectrophotometer.[12][13]
Caption: The two-stage diazotization-coupling reaction mechanism.
Part 2: Application I: The Griess Assay for Nitrite Quantification
The Griess test is a classic and widely used application of the diazotization-coupling reaction to measure nitrite (NO₂⁻) levels.[7] Its importance spans from environmental water testing to biomedical research, where nitrite is a stable and quantifiable indicator of nitric oxide (NO) production.[12][14] In this assay, the analyte (nitrite) is what drives the conversion of the reagent (sulfanilic acid or sulfanilamide) into the diazonium salt.
Protocol: Griess Assay for Nitrite
This protocol provides a validated method for quantifying nitrite concentrations in aqueous samples, such as cell culture supernatants or biological fluids.
1. Reagent Preparation:
-
Griess Reagent Component A (Diazotization): Prepare a 1% (w/v) sulfanilamide solution in 5% phosphoric acid. (Note: Sulfanilic acid can also be used).[12] Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store protected from light at 4°C.
-
Griess Reagent Component B (Coupling): Prepare a 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution in deionized water.[12] Dissolve 100 mg of NED in 100 mL of deionized water. Store protected from light at 4°C.
-
Nitrite Standard (1 mM): Dissolve 69 mg of sodium nitrite in 1 L of deionized water to create a 1 mM stock solution. Further dilute this stock to prepare a series of standards for the calibration curve.
2. Standard Curve Preparation: Prepare a serial dilution of the 1 mM nitrite stock solution to create standards ranging from approximately 1 µM to 100 µM.
| Standard # | Nitrite Conc. (µM) | Vol. of 100 µM Stock (µL) | Vol. of Deionized Water (µL) |
| 1 | 100 | 1000 | 0 |
| 2 | 50 | 500 | 500 |
| 3 | 25 | 250 | 750 |
| 4 | 12.5 | 125 | 875 |
| 5 | 6.25 | 62.5 | 937.5 |
| 6 | 3.125 | 31.25 | 968.75 |
| 7 | 1.56 | 15.6 | 984.4 |
| 8 (Blank) | 0 | 0 | 1000 |
3. Assay Procedure (96-well plate format):
-
Sample Addition: Pipette 50 µL of each standard and unknown sample into individual wells of a clear, flat-bottom 96-well plate.
-
Add Component A: Add 50 µL of Component A (Sulfanilamide solution) to each well.
-
Incubation 1: Incubate the plate for 10 minutes at room temperature, protected from light. This allows for the complete diazotization of sulfanilamide by any nitrite present in the samples.
-
Add Component B: Add 50 µL of Component B (NED solution) to each well.
-
Incubation 2: Incubate the plate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measurement: Measure the absorbance at a wavelength between 520-550 nm (548 nm is optimal) using a microplate reader.[12] The color is stable for at least one hour.[15]
-
Quantification: Subtract the absorbance of the blank (Standard #8) from all other readings. Plot the absorbance of the remaining standards versus their known concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the nitrite concentration in the unknown samples.
Caption: Experimental workflow for the Griess Assay.
Part 3: Application II: Bratton-Marshall Assay for Sulfonamides
The Bratton-Marshall assay extends the diazotization-coupling principle to the quantification of sulfonamide drugs.[5][16] This is critically important in pharmacology and drug development for pharmacokinetic studies. A key challenge is that these drugs are often metabolized into N-acetylated forms, which are inactive and must be measured alongside the parent drug.[5][6] This is where the chemistry of this compound becomes directly relevant. To measure the acetylated metabolite, it must first be converted back to the primary amine via acid hydrolysis.[5][17]
Protocol: Differentiating Free vs. Total Sulfonamide
This protocol allows for the determination of both the parent (free) sulfonamide and the total sulfonamide concentration (free + acetylated) in a biological sample like plasma or urine. The difference between the two values yields the concentration of the acetylated metabolite.
1. Sample Preparation:
-
Deproteinization: Biological samples must be deproteinized. Add 1 part 15% trichloroacetic acid (TCA) to 9 parts sample (e.g., 100 µL TCA to 900 µL plasma). Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the clear supernatant.
2. Assay Procedure:
-
Set up two sets of tubes for each sample: one for "Free Drug" and one for "Total Drug".
-
For Free Drug:
-
To a test tube, add 1.0 mL of the deproteinized supernatant.
-
Add 0.1 mL of 0.1% sodium nitrite solution. Mix and let stand for 3 minutes.
-
Add 0.1 mL of 0.5% ammonium sulfamate to quench excess nitrite. Mix and let stand for 2 minutes.
-
Add 0.1 mL of 0.1% NED solution. Mix and let a stable color develop (approx. 10-15 minutes).
-
-
For Total Drug (with Hydrolysis):
-
To a separate test tube, add 1.0 mL of the deproteinized supernatant.
-
Add 0.1 mL of 4 N HCl.
-
Heat the tube in a boiling water bath for 1 hour to hydrolyze the acetylated sulfonamide. Causality Note: This step uses heat and strong acid to cleave the amide bond of the acetylated metabolite, exposing the primary aromatic amine required for diazotization. Care must be taken as some parent sulfonamides can degrade under these conditions, which is a known limitation of the assay.[5][6]
-
Cool the tube to room temperature.
-
Proceed with steps 2-4 from the "Free Drug" procedure.
-
-
Measurement and Calculation:
-
Prepare a standard curve using known concentrations of the pure, non-acetylated sulfonamide drug, treating the standards the same way as the "Free Drug" samples.
-
Measure the absorbance of all samples and standards at ~545 nm against a reagent blank.
-
Calculate the concentration of "Free Drug" and "Total Drug" from the standard curve.
-
Concentration of Acetylated Drug = [Total Drug] - [Free Drug].
-
Percent Acetylation = ([Acetylated Drug] / [Total Drug]) * 100.
-
Caption: Workflow for differentiating free and total sulfonamide.
Part 4: Assay Validation and Performance
For any protocol to be trustworthy, it must be validated. Key performance characteristics should be established to ensure the data generated is reliable and reproducible.
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (r²) | > 0.995 | Confirms a direct proportional relationship between absorbance and concentration over a defined range. |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | The lowest analyte concentration that can be reliably distinguished from the blank. |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | The lowest analyte concentration that can be measured with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | Measures the closeness of agreement between replicate measurements (repeatability and intermediate precision). |
| Accuracy (% Recovery) | 85-115% | Measures the closeness of the measured value to the true value, often assessed by spiking samples with a known concentration. |
Conclusion
The diazotization-coupling reaction is a powerful and versatile tool in colorimetric analysis. While sulfanilic acid and sulfanilamide are the direct reagents in the widely used Griess assay, the underlying chemistry is crucial for understanding the analysis of more complex molecules. This compound serves as a vital structural model for the acetylated metabolites of sulfonamide drugs. By employing a hydrolysis step, as detailed in the Bratton-Marshall protocol, researchers can adapt this classic colorimetric method to differentiate between a parent drug and its metabolite, providing critical data for pharmaceutical research and development.
References
-
Title: Griess test - Wikipedia Source: Wikipedia URL: [Link]
-
Title: N-(1-Naphthyl)ethylenediamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: GRIESS ASSAY FOR NITRITE DETERMINATION Source: Bowdish Lab, McMaster University URL: [Link]
-
Title: High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions Source: MDPI URL: [Link]
-
Title: DIAZOTISATION AND COUPLING Source: PHARMD GURU URL: [Link]
-
Title: Sulfanilic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Diazotization-coupling reaction-based selective determination of nitrite in complex samples using shell-isolated nanoparticle-enhanced Raman spectroscopy Source: PubMed URL: [Link]
-
Title: N-(1-Naphthyl)ethylenediamine dihydrochloride - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]
-
Title: Diazotisation and coupling reaction Source: Slideshare URL: [Link]
-
Title: Determination of nitrite by simple diazotization method Source: ResearchGate URL: [Link]
-
Title: Highly Sensitive N-(1-Naphthyl)Ethylene Diamine Method for the Spectrophotometric Determination of Trace Amounts of Nitrite in Various Water Samples Source: ResearchGate URL: [Link]
-
Title: Bratton-Marshall and liquid-chromatographic methods compared for determination of sulfamethazine acetylator status Source: PubMed URL: [Link]
-
Title: this compound | The Merck Index Online Source: The Royal Society of Chemistry URL: [Link]
-
Title: this compound Source: Drugfuture.com URL: [Link]
-
Title: this compound | C8H9NO4S | CID 8483 Source: PubChem - NIH URL: [Link]
-
Title: Bratton-Marshall and liquid-chromatographic methods compared for determination of sulfamethazine acetylator status Source: ResearchGate URL: [Link]
-
Title: Spectrophotometric Method for Determination of Sulfamethoxazole in Pharmaceutical Preparations by Diazotization-Coupling Reaction Source: Oriental Journal of Chemistry URL: [Link]
-
Title: A Study of the Bratton and Marshall Hydrolysis Procedure Utilizing High Performance Liquid Chromatography Source: PubMed URL: [Link]
Sources
- 1. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. This compound [drugfuture.com]
- 4. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bratton-Marshall and liquid-chromatographic methods compared for determination of sulfamethazine acetylator status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Griess test - Wikipedia [en.wikipedia.org]
- 8. pharmdguru.com [pharmdguru.com]
- 10. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]
- 11. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. bowdish.ca [bowdish.ca]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. A study of the Bratton and Marshall hydrolysis procedure utilizing high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylsulfanilic Acid: A Comprehensive Guide to its Application in Organic Synthesis
Abstract
N-Acetylsulfanilic acid, also known as 4-acetamidobenzenesulfonic acid, is a versatile and pivotal reagent in the landscape of organic synthesis.[1][2] Its unique bifunctional nature, possessing both a sulfonic acid group and a protected amine, renders it an invaluable building block for a myriad of chemical transformations. This guide provides an in-depth exploration of this compound's role as a reagent, focusing on its application in the synthesis of sulfa drugs, azo dyes, and other fine chemicals. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.
Table of Contents
-
Introduction to this compound
-
Physicochemical Properties and Safety Data
-
Core Applications in Organic Synthesis
-
The Gateway to Sulfa Drugs: Synthesis of Sulfanilamide
-
A Chromophoric Journey: this compound in Azo Dye Synthesis
-
-
Experimental Protocols
-
Protocol 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride from Acetanilide
-
Protocol 2: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride
-
Protocol 3: Acid Hydrolysis to Yield Sulfanilamide
-
Protocol 4: Diazotization of Sulfanilic Acid and Coupling to form an Azo Dye (Methyl Orange)
-
-
Troubleshooting and Expert Insights
-
References
Introduction to this compound
This compound (4-(acetylamino)benzenesulfonic acid) is a crystalline solid that holds a significant position in the arsenal of synthetic organic chemists.[3] Its structure, featuring a sulfonic acid group para to an acetylated amino group on a benzene ring, is key to its utility. The acetyl group serves as a crucial protecting group for the amine, preventing unwanted side reactions during electrophilic aromatic substitution and allowing for regioselective functionalization of the aromatic ring.[4] This strategic protection is fundamental to its role as a precursor in the multi-step synthesis of sulfanilamide and its derivatives, which form the backbone of the historic sulfa class of antibiotics.[4]
Beyond its celebrated role in medicinal chemistry, this compound is a cornerstone in the dye industry. The amino group, once deprotected, can be readily diazotized and coupled with various aromatic compounds to generate a vast spectrum of azo dyes, which are prized for their vibrant colors and lightfastness.[5][6][7] This guide will delve into the practical aspects of harnessing the reactivity of this compound for these and other synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for safe and successful experimentation.
| Property | Value | Reference |
| Chemical Formula | C₈H₉NO₄S | [1][3][8] |
| Molecular Weight | 215.23 g/mol | [1][3][9] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | >300 °C (> 572 °F) | |
| Solubility | Freely soluble in water, soluble in alcohol, sparingly soluble in glacial acetic acid, insoluble in ether.[3] | [3] |
Safety and Handling
This compound is an irritant and may cause an allergic skin reaction.[10] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12][13] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[11][12]
Hazard Statements:
-
H315: Causes skin irritation.[10]
-
H317: May cause an allergic skin reaction.[10]
-
H319: Causes serious eye irritation.[10]
-
H402: Harmful to aquatic life.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.[10]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[10][11]
Core Applications in Organic Synthesis
The Gateway to Sulfa Drugs: Synthesis of Sulfanilamide
The synthesis of sulfanilamide from acetanilide is a classic multi-step process where this compound is a key intermediate, although often generated in situ. The journey highlights fundamental principles of electrophilic aromatic substitution and the use of protecting groups.
The "Why": Causality Behind the Synthetic Strategy
Direct chlorosulfonation of aniline is problematic. The free amino group is basic and would be protonated under the strongly acidic reaction conditions, forming an anilinium ion. This positively charged group is strongly deactivating and a meta-director, leading to the wrong isomer and poor yields.[14][15]
By starting with acetanilide, the acetyl group protects the amine. This protection serves two critical functions:
-
Moderates Reactivity: The acetyl group reduces the activating effect of the amine, preventing polysubstitution.
-
Directs Substitution: The bulky acetamido group sterically hinders the ortho positions, favoring para-substitution, which is essential for the desired product.[15]
The overall synthetic pathway is a testament to elegant synthetic design, ensuring high regioselectivity and yield.
Caption: Synthetic pathway to Sulfanilamide.
A Chromophoric Journey: this compound in Azo Dye Synthesis
This compound is a precursor to sulfanilic acid, a foundational component in the synthesis of azo dyes.[6] The process involves two key steps: diazotization and azo coupling.
Diazotization: Formation of the Diazonium Salt
After hydrolysis of the acetyl group to yield sulfanilic acid, the resulting primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[16][17][18] This intermediate is a powerful electrophile.
Azo Coupling: The Birth of Color
The diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component (e.g., a phenol or an aniline derivative).[17] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which is the chromophore responsible for the dye's color.[6] The extended system of conjugated pi electrons in the resulting azo dye molecule absorbs light in the visible region, giving rise to its vibrant color. The sulfonic acid group imparts water solubility to the dye, which is crucial for its application in dyeing processes.[6]
Caption: General workflow for Azo Dye synthesis.
Experimental Protocols
The following protocols are provided as a guide. Researchers should always conduct their own risk assessments and optimize conditions as necessary.
Protocol 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride from Acetanilide[16][21]
This protocol describes the chlorosulfonation of acetanilide, which is the first step in the synthesis of sulfanilamide.
Materials:
-
Acetanilide
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a fume hood, place 5 g of dry acetanilide into a dry round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly and carefully add 16 mL of chlorosulfonic acid in small portions with continuous stirring. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step is highly exothermic.
-
Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature while stirring.
-
Heat the flask on a water bath at 70-80 °C for 20 minutes to complete the reaction.[4]
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a slurry of 100 g of crushed ice.
-
Slowly and carefully pour the oily reaction mixture in a thin stream into the crushed ice with vigorous stirring. This will precipitate the product.
-
Filter the white solid product (p-acetamidobenzenesulfonyl chloride) using a Büchner funnel, wash it with cold water, and drain well.
Protocol 2: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride[16]
This step converts the sulfonyl chloride to a sulfonamide.
Materials:
-
p-Acetamidobenzenesulfonyl chloride (from Protocol 1)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Erlenmeyer flask, short-stemmed funnel, ice bath
Procedure:
-
Transfer the crude, moist p-acetamidobenzenesulfonyl chloride to an Erlenmeyer flask.
-
In a fume hood, add 17 mL of concentrated ammonium hydroxide.
-
Gently heat the mixture under a short-stemmed funnel in the neck of the flask, with occasional swirling, for 10 minutes.
-
Cool the reaction mixture in an ice bath.
-
Filter the solid product (p-acetamidobenzenesulfonamide), wash with cold water, and dry.
Protocol 3: Acid Hydrolysis to Yield Sulfanilamide[16][21]
This final step removes the acetyl protecting group.
Materials:
-
p-Acetamidobenzenesulfonamide (from Protocol 2)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Activated charcoal
-
Reflux condenser, beaker, litmus paper
Procedure:
-
Transfer the crude p-acetamidobenzenesulfonamide to a round-bottom flask.
-
Add 5 mL of concentrated HCl and 10 mL of water.
-
Heat the mixture gently under reflux for 10-30 minutes, until the solid dissolves.[19]
-
Cool the solution to room temperature. If any solid precipitates, reheat until it redissolves.
-
Add a small amount of activated charcoal and heat the mixture to boiling.
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is neutral to litmus paper.
-
The sulfanilamide will precipitate. Cool the mixture thoroughly in an ice bath to maximize crystallization.
-
Filter the sulfanilamide, wash with a small amount of cold water, and allow it to dry. The product can be recrystallized from water or ethanol for further purification.
Protocol 4: Diazotization of Sulfanilic Acid and Coupling to form an Azo Dye (Methyl Orange)[19][22]
This protocol demonstrates the use of sulfanilic acid (derived from this compound by hydrolysis) in azo dye synthesis.
Materials:
-
Sulfanilic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-dimethylaniline
-
Glacial acetic acid
-
10% Sodium hydroxide (NaOH)
-
Test tubes, beakers, ice bath
Procedure:
-
Diazotization:
-
In a test tube, dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water by warming in a hot water bath.
-
In a separate test tube, dissolve 0.2 g of sodium nitrite in 1 mL of water.
-
Cool both solutions in an ice bath.
-
Add the sodium nitrite solution to the sulfanilic acid solution.
-
In a third test tube, cool approximately 0.5 mL of concentrated HCl in the ice bath.
-
Add the cold HCl to the mixture of sulfanilic acid and sodium nitrite. A fine white precipitate of the diazonium salt should form. Keep this suspension in the ice bath.
-
-
Coupling:
-
In a small test tube, mix 4 drops of N,N-dimethylaniline and 2 drops of glacial acetic acid.[17]
-
Add the N,N-dimethylaniline solution to the cold diazonium salt suspension with vigorous stirring. A red precipitate should form.
-
Keep the mixture in the ice bath for 10 minutes.
-
Slowly add 1.5 mL of 10% sodium hydroxide solution. The color should change to orange as the methyl orange is formed.
-
The product can be collected by filtration.
-
Troubleshooting and Expert Insights
-
Low Yield in Chlorosulfonation: Ensure all reagents and glassware are completely dry, as chlorosulfonic acid reacts violently with water. The addition of chlorosulfonic acid should be slow and controlled to manage the exothermic reaction.
-
Incomplete Hydrolysis: If the final sulfanilamide product has a high melting point or shows impurities in analysis, the hydrolysis may have been incomplete. Ensure the reflux time is sufficient for all the sulfonamide to dissolve.
-
Diazotization Failure: The temperature of the diazotization reaction is critical and must be kept between 0-5 °C. Higher temperatures will lead to the decomposition of the unstable diazonium salt.
-
Poor Dye Color: The pH of the coupling reaction is important. Azo coupling with anilines is typically carried out under weakly acidic conditions, while coupling with phenols is done under weakly basic conditions.
Conclusion
This compound is a reagent of profound importance in organic synthesis, bridging the gap between simple starting materials and complex, high-value molecules such as pharmaceuticals and dyes. Its utility is a direct consequence of its structure, which allows for the strategic manipulation of functional groups on an aromatic ring. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors, fostering innovation in both academic and industrial settings.
References
- This compound. (n.d.). In Merck Index.
- N-acetylsulphanilic acid | 121-62-0. (n.d.). ChemicalBook.
- Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). University of Missouri-St. Louis.
- SAFETY DATA SHEET - Sulfanilic acid. (2025-11-06). Sigma-Aldrich.
- SAFETY DATA SHEET - Sulfanilic acid. (2014-06-12). Fisher Scientific.
- This compound. (2024-04-09). ChemBK.
- Synthesis of Sulfanilamide. (n.d.). Scribd.
- Synthesis of Sulphanilamide. (2021-05-24). YouTube.
- Principle Synthesis mechanism and identifiacation of sulphanilamide. (n.d.). Slideshare.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- The preparation method of p-aminobenzenesulfonamide. (n.d.). Google Patents.
- Sulfanilic acid. (n.d.). Solubility of Things.
- The Chemistry of Color: Sulfanilic Acid's Role in Azo Dye Synthesis. (n.d.). Chemiis.
-
Sulfanilic acid. (n.d.). In Wikipedia. Retrieved from [Link]
- Applications of Sulphanilic Acid: Characteristics, Uses, and Safety Guidelines. (n.d.). Chemiis.
- Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent. (n.d.). Google Patents.
- Sulfanilic acid - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
-
Electrophilic Aromatic Substitution. (2020-04-26). Chemistry LibreTexts. Retrieved from [Link]
- Sulphanilic Acid CAS No 121-57-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- SULFANILIC ACID. (n.d.). Ataman Kimya.
-
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Sulfanilic Acid For Synthesis. (n.d.). Beyondlab.
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Material Safety Data Sheet - N-Acetylanthranilic acid, 99%. (n.d.). Cole-Parmer.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Master Organic Chemistry. Retrieved from [Link]
-
Preparation method of sulfanilic acid by solid-phase process. (n.d.). Patsnap. Retrieved from [Link]
- Diazotization-Coupling Reaction. (n.d.). ResearchGate.
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. (n.d.). GLOBAL JOURNAL OF PURE AND APPLIED SCIENCES.
-
Electrophilic Aromatic Substitution: Sulfonation. (2013-11-15). YouTube. Retrieved from [Link]
- The Synthesis of Azo Dyes. (n.d.). University of California, Irvine.
-
Recent advances in the synthesis of N-acyl sulfonamides. (2025-09-08). National Center for Biotechnology Information. Retrieved from [Link]
-
When a concentrated solution of sulphanilic acid and 1-naphthylamine is treated with nitrous acid. (2025-06-22). YouTube. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Master Organic Chemistry. Retrieved from [Link]
- Synthesis of Orange II. (n.d.). Truman State University.
Sources
- 1. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 121-62-0: 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 3. This compound [drugfuture.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. nbinno.com [nbinno.com]
- 7. chemiis.com [chemiis.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. westliberty.edu [westliberty.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Diazotisation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of N-Acetylsulfanilic Acid
Abstract
This application note details the development and validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-Acetylsulfanilic acid. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of a phosphate buffer and acetonitrile, offering excellent peak symmetry and resolution. Detection is performed using a UV detector at 260 nm. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness.[1][2][3][4] This protocol is suitable for routine quality control analysis, stability studies, and research applications involving this compound.
Introduction and Rationale
This compound, also known as 4-acetamidobenzenesulfonic acid, is a key chemical intermediate and a metabolite of various sulfonamide compounds.[5][6] Its accurate quantification is critical for monitoring process impurities, conducting metabolic studies, and ensuring the quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high specificity, sensitivity, and resolving power.[7]
The developed method is based on reversed-phase chromatography, the most common mode of HPLC separation.[8] this compound is a polar, ionizable compound, making its retention and peak shape highly dependent on the mobile phase pH.[9][10][11] The sulfonic acid group requires a suppressed ionization state for optimal retention on a nonpolar C18 stationary phase. This is achieved by maintaining a low pH in the mobile phase.
Scientific Rationale for Method Design:
-
Stationary Phase: A C18 (octadecyl) bonded silica column was selected. This non-polar stationary phase provides hydrophobic interactions with the analyte, which is the fundamental principle of retention in reversed-phase chromatography.[8] C18 columns are well-characterized, robust, and widely available, making them a reliable choice for routine analysis.[12][13]
-
Mobile Phase: An isocratic mobile phase consisting of an acidic phosphate buffer and acetonitrile was chosen.
-
Aqueous Buffer (pH 2.8): The low pH ensures that the sulfonic acid group (pKa ~ -0.5) of this compound is protonated, reducing its polarity and promoting retention on the C18 column.[6] A phosphate buffer is ideal for providing buffering capacity in this pH range.
-
Organic Modifier (Acetonitrile): Acetonitrile is used to modulate the overall polarity of the mobile phase. By adjusting its concentration, the retention time of the analyte can be precisely controlled. Acetonitrile offers low viscosity and a low UV cutoff, making it compatible with UV detection.
-
-
Detection: Based on the aromatic ring and conjugated system in its structure, this compound exhibits strong UV absorbance. A detection wavelength of 260 nm was selected to ensure high sensitivity, as this is a common absorption maximum for sulfonamide-related compounds.[14][15]
Experimental
Materials and Reagents
-
This compound Reference Standard (Purity ≥99%)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)
-
Orthophosphoric Acid (H₃PO₄, AR Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data Acquisition: OpenLab CDS or equivalent chromatography software.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM KH₂PO₄ (pH 2.8 with H₃PO₄) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Run Time | 10 minutes |
Detailed Protocols
Protocol: Preparation of Solutions
-
Mobile Phase Preparation (1 L): a. Weigh 2.72 g of KH₂PO₄ and dissolve it in 850 mL of deionized water. b. Adjust the pH to 2.8 ± 0.05 using 85% orthophosphoric acid. c. Add 150 mL of acetonitrile and mix thoroughly. d. Filter the solution through a 0.45 µm nylon membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask. b. Add approximately 15 mL of mobile phase and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix well.
-
Working Standard & Calibration Solutions: a. Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase in volumetric flasks. These solutions are also used as working standards for system suitability.
Protocol: HPLC System Setup and Analysis
-
System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): a. Inject the 100 µg/mL working standard solution six times. b. Verify that the system suitability parameters meet the criteria defined in Table 2.
-
Sequence Execution: a. Inject a blank (mobile phase) to ensure no carryover or system contamination. b. Inject the calibration standards in increasing order of concentration. c. Inject the sample solutions for analysis.
Method Validation Workflow
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][4][16] The validation characteristics assessed included specificity, linearity, range, accuracy, precision, and robustness.
Caption: Workflow for HPLC method validation per ICH Q2(R1) guidelines.
Results and Discussion
System Suitability
The system suitability results confirmed that the chromatographic system was adequate for the analysis. All parameters were well within the established limits.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 7850 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.45% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.12% |
Linearity and Range
The linearity of the method was evaluated by analyzing a series of six concentrations ranging from 10 to 200 µg/mL. The calibration curve of peak area versus concentration showed excellent correlation.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 115,234 |
| 25 | 288,110 |
| 50 | 575,980 |
| 100 | 1,151,500 |
| 150 | 1,727,300 |
| 200 | 2,302,150 |
| Correlation Coefficient (R²) | 0.9998 |
| Regression Equation | y = 11505x + 1250 |
The demonstrated range of 10-200 µg/mL is suitable for the intended application of quantifying this compound as a major component or significant impurity.
Accuracy (Recovery)
Accuracy was determined by performing a spike-recovery study. A known amount of this compound was added to a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 100 µg/mL). Each level was prepared in triplicate.
Table 4: Accuracy/Recovery Results
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.4 | 99.5% |
| Mean Recovery | 99.9% |
The high recovery rates demonstrate that the method is accurate and free from significant matrix effects or sample preparation errors.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate preparations of the 100 µg/mL standard on the same day. Intermediate precision was determined by a different analyst on a different day using different solution preparations.
Table 5: Precision Results
| Precision Level | Parameter | Result (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | Peak Area | 0.52% | ≤ 2.0% |
| Intermediate Precision (n=6) | Peak Area | 0.88% | ≤ 2.0% |
The low relative standard deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.
HPLC Method Development Workflow Diagram
Caption: A systematic workflow for RP-HPLC method development.
Conclusion
A highly reliable and robust RP-HPLC method for the quantification of this compound has been successfully developed and validated. The method is specific, linear, accurate, and precise over a wide concentration range. The simple isocratic mobile phase and short run time make it efficient for high-throughput analysis in quality control and research environments. This application note provides a complete, self-validating protocol that can be readily implemented by analytical scientists.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][1][16]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
-
ChemBK. (2024). This compound - Physico-chemical Properties. [Link]
-
National Institutes of Health, PubChem. This compound. [Link][5]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link][10]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
-
Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. [Link][8]
-
Patyra, E., & Kwiatek, K. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3791. [Link][14][15]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. This compound [drugfuture.com]
- 10. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. merckindex.rsc.org [merckindex.rsc.org]
The Strategic Role of N-Acetylsulfanilic Acid in Sulfonamide Synthesis: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the pivotal role of N-Acetylsulfanilic acid in the synthesis of sulfonamides. We will delve into the detailed application notes and protocols, elucidating the chemical rationale behind each step and offering field-proven insights to ensure successful and reproducible outcomes.
Introduction: The Enduring Legacy of Sulfonamides and the Importance of this compound
Sulfonamides, the first class of synthetic antimicrobial agents, revolutionized medicine in the 20th century and continue to be a cornerstone of modern chemotherapy for a variety of bacterial infections.[1] The synthesis of these "sulfa drugs" is a multi-step process, and the strategic use of protecting groups is paramount to achieving the desired substitution patterns on the aromatic ring. This compound, or 4-acetamidobenzenesulfonic acid, is a key intermediate in this process.[2][3][4]
The acetylation of the amino group in sulfanilic acid to form this compound serves a critical purpose: it protects the amine functionality from reacting with the harsh reagents used in the subsequent chlorosulfonation step.[5] This protection ensures the regioselective introduction of the sulfonyl chloride group at the para position, a crucial structural feature for the biological activity of most sulfonamides. This guide will focus on the utilization of this compound as the starting point for the efficient and controlled synthesis of sulfonamides.
The Synthetic Pathway: From this compound to Sulfonamides
The overall synthetic route from this compound to a primary sulfonamide like sulfanilamide can be conceptually broken down into three key stages. This strategic sequence is essential for achieving high yields and purity.
Caption: Synthetic pathway from this compound to Sulfanilamide.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis of sulfonamides starting from this compound. The quantities and conditions provided are based on established laboratory procedures and can be scaled as needed, with appropriate safety considerations.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Ensure it is dry before use. |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Fisher Scientific | Handle in a fume hood with extreme caution. |
| Chlorosulfonic Acid (ClSO₃H) | Reagent Grade | Merck | Highly corrosive and reactive. Handle with care. |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | VWR | Use in a well-ventilated fume hood. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | Corrosive. Handle with appropriate PPE. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | |
| Deionized Water | |||
| Ice |
Stage 1: Preparation of p-Acetamidobenzenesulfonyl Chloride
Principle: The sulfonic acid group of this compound is converted into a more reactive sulfonyl chloride group. This is a critical activation step, as sulfonyl chlorides are highly susceptible to nucleophilic attack by amines in the subsequent stage. Thionyl chloride or chlorosulfonic acid can be used for this transformation.[6]
Protocol using Thionyl Chloride:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), place 10.0 g of dry this compound.
-
Reagent Addition: In a fume hood, carefully add 20 mL of thionyl chloride to the flask.
-
Reaction: Gently heat the mixture to 50-60°C. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gas ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with stirring. The p-acetamidobenzenesulfonyl chloride will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Drying: Dry the product, preferably in a vacuum desiccator over P₂O₅. The crude product can often be used directly in the next step.
Expert Insight: The reaction with thionyl chloride is generally preferred in a laboratory setting as it is less harsh than using a large excess of chlorosulfonic acid. However, for industrial-scale synthesis, chlorosulfonation of acetanilide is a more common route due to cost-effectiveness.[1]
Stage 2: Synthesis of p-Acetamidobenzenesulfonamide
Principle: The highly reactive p-acetamidobenzenesulfonyl chloride is treated with ammonia in a nucleophilic acyl substitution reaction. The ammonia molecule displaces the chloride ion, forming the sulfonamide linkage.[5]
Protocol:
-
Reaction Setup: In a beaker or flask, add the crude p-acetamidobenzenesulfonyl chloride (from the previous step) to 50 mL of concentrated ammonium hydroxide solution.
-
Reaction: Stir the mixture vigorously. An exothermic reaction will occur. Continue stirring until a uniform suspension is formed.
-
Isolation: Collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration and wash it with cold water.
Trustworthiness Check: The success of this step relies on the reactivity of the sulfonyl chloride. If the starting material was not properly dried or was stored for an extended period, hydrolysis to the sulfonic acid may have occurred, leading to a lower yield.
Stage 3: Hydrolysis to Sulfanilamide
Principle: The final step involves the removal of the acetyl protecting group from the amino functionality. This is achieved through acid-catalyzed hydrolysis, which selectively cleaves the amide bond while leaving the more stable sulfonamide bond intact.[5]
Protocol:
-
Reaction Setup: Transfer the p-acetamidobenzenesulfonamide to a round-bottom flask and add a mixture of 15 mL of concentrated hydrochloric acid and 30 mL of water.
-
Reaction: Heat the mixture under reflux for 30-60 minutes. The solid should dissolve as the hydrolysis proceeds.
-
Decolorization: After cooling, if the solution is colored, add a small amount of activated charcoal and briefly heat to boiling. Filter the hot solution to remove the charcoal.
-
Neutralization and Precipitation: Cool the filtrate in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate with stirring until the solution is neutral or slightly alkaline to litmus paper. The sulfanilamide will precipitate out.
-
Isolation and Recrystallization: Collect the crude sulfanilamide by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from hot water or ethanol to obtain white crystals.
Characterization of the Final Product
To confirm the identity and purity of the synthesized sulfonamide, the following analytical techniques are recommended:
-
Melting Point Determination: Compare the observed melting point with the literature value for the specific sulfonamide.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the primary amine and the sulfonamide group, as well as the S=O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the confirmation of the aromatic substitution pattern and the presence of all functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its molecular formula.
Safety and Handling Precautions
The synthesis of sulfonamides involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps involving volatile and corrosive reagents such as thionyl chloride, chlorosulfonic acid, and concentrated acids and bases must be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Chlorosulfonic Acid: Is highly corrosive and reacts violently with water. Handle with extreme care, avoiding contact with skin, eyes, and clothing.
-
Thionyl Chloride: Is a corrosive and lachrymatory liquid. Avoid inhalation of its vapors.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The use of this compound as a starting material provides a controlled and efficient pathway for the synthesis of a wide range of sulfonamides. By understanding the underlying chemical principles of each step—activation, amination, and deprotection—and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and successfully prepare these important therapeutic agents. The self-validating nature of the described protocols, coupled with rigorous characterization, will ensure the scientific integrity of the synthesized compounds for further research and development.
References
-
Smiles, S., & Stewart, J. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
- Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent. (n.d.). Google Patents.
-
CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2021, May 24). Synthesis of Sulphanilamide [Video]. YouTube. [Link]
-
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Sulfa Antibiotics - Synthesis of Sulfanilamide INTRODUCTION. (n.d.). Retrieved from [Link]
- Synthesis of acetyl sulfanilic acid and its potassium salt. (n.d.). Google Patents.
- A method of synthesizing N-acetylsulfanilyl chloride by sulfonating agent of sulfur trioxide. (n.d.). Google Patents.
- The method and its system of N-acetylsulfanilyl chloride are synthesized using sulfur trioxide as sulfonating agent. (n.d.). Google Patents.
-
SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. (n.d.). Retrieved from [Link]
- Preparation method of p-acetamidobenzenesulfonyl chloride. (n.d.). Google Patents.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (n.d.). JOCPR. Retrieved from [Link]
- The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride. (n.d.). Google Patents.
-
N-Acylation of sulfonamides with carboxylic acid chloride in solvent or.... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. This compound [drugfuture.com]
- 3. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 4. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
Application Notes & Protocols: N-Acetylsulfanilic Acid for Protein Modification and Labeling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the use of N-Acetylsulfanilic acid for the targeted modification and labeling of proteins. By converting this compound into its reactive diazonium salt, researchers can achieve chemoselective covalent modification of tyrosine residues, and to a lesser extent, other nucleophilic residues like histidine, lysine, and cysteine. This methodology offers a robust platform for introducing biophysical probes, crosslinkers, or therapeutic moieties onto protein scaffolds. We provide in-depth scientific rationale, step-by-step protocols for diazotization and protein coupling, methods for characterization, and troubleshooting insights to ensure reliable and reproducible results in your research and development endeavors.
Introduction: The Strategic Advantage of Tyrosine-Targeted Modification
The covalent modification of proteins is a cornerstone of chemical biology and drug development, enabling the precise installation of functional groups to study protein structure, function, and interactions.[1] While lysine and cysteine residues are traditional targets for bioconjugation, their high abundance and frequent involvement in critical protein functions can lead to heterogeneous products and loss of biological activity.[1]
Targeting tyrosine residues offers a compelling alternative. The phenolic side chain of tyrosine is a unique and relatively rare nucleophile on the protein surface, allowing for greater site-specificity. The use of aryl diazonium salts, generated from precursors like this compound, facilitates an electrophilic aromatic substitution reaction known as "azo coupling" with the electron-rich phenol ring of tyrosine.[2][3] This reaction proceeds under mild conditions compatible with maintaining the structural integrity of most proteins.[2]
This compound is an advantageous precursor for several reasons:
-
Water Solubility: The sulfonic acid group imparts excellent water solubility to the reagent and the resulting modified protein, preventing aggregation issues common with hydrophobic labels.
-
Chemical Handle: The acetyl group can be varied or replaced with other functionalities, offering a modular approach to bioconjugation.
-
Stable Precursor: this compound is a stable, solid compound that can be reliably converted to the reactive diazonium salt immediately before use.
This guide will walk you through the necessary steps to leverage this compound chemistry for your protein modification needs.
The Chemistry: Mechanism of Azo Coupling
The modification process occurs in two primary stages:
-
Diazotization: this compound is converted to its highly reactive diazonium salt using nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid at low temperatures (0-5°C).[4][5] The low temperature is critical to prevent the unstable diazonium salt from decomposing.[4]
-
Azo Coupling: The resulting N-acetyl-p-benzenediazonium salt is an electrophile that reacts with activated aromatic rings. On a protein, the primary target is the phenolate ion of a tyrosine residue. The reaction is highly pH-dependent, favoring alkaline conditions (pH 8.5-9.0) which deprotonate the tyrosine hydroxyl group, making it a more potent nucleophile.[2] The result is a stable azo bond (-N=N-) linking the reagent to the tyrosine side chain.
Reaction Pathway
Caption: Mechanism of Tyrosine Modification.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich, TCI | Store desiccated at room temperature. |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Fisher Scientific | Store desiccated. Prepare fresh solutions. |
| Hydrochloric Acid (HCl) | Concentrated, ACS Grade | VWR | Handle in a fume hood with appropriate PPE. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ACS Grade | Various | For buffer preparation. |
| Borate Buffer | Molecular Biology Grade | Various | For coupling reaction. |
| Target Protein | ≥95% Purity | N/A | Buffer-exchanged into a non-nucleophilic buffer. |
| Desalting Columns | e.g., Zeba™ Spin Columns | Thermo Fisher Scientific | For purification of the modified protein. |
| Spectrophotometer | UV-Vis | N/A | For protein concentration and modification analysis. |
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle concentrated acids and diazonium salt solutions in a certified chemical fume hood.[6][7] Diazonium salts in solid form can be explosive; always prepare and use them in solution without attempting to isolate the solid.[4]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[6][7][8]
Protocol 1: Preparation of Diazotized this compound (DNSA) Reagent
This protocol yields a ~10 mM solution of the reactive diazonium salt. This reagent is unstable and must be prepared fresh immediately before use. [4][9]
-
Prepare Stock Solutions:
-
100 mM this compound: Dissolve 21.5 mg of this compound in 1 mL of 0.2 M HCl. Gentle warming may be required to fully dissolve.
-
1 M Sodium Nitrite: Dissolve 69 mg of NaNO₂ in 1 mL of deionized water.
-
-
Chill Reagents: Place the this compound solution, the sodium nitrite solution, and a small amount of 1 M HCl on ice for at least 15 minutes. The reaction must be kept cold (0-5°C).
-
Diazotization Reaction:
-
To a 1.5 mL microcentrifuge tube on ice, add 500 µL of the chilled 100 mM this compound solution.
-
Slowly, add 50 µL of the chilled 1 M Sodium Nitrite solution dropwise while gently vortexing or flicking the tube.
-
Incubate the reaction on ice for 15-20 minutes. A faint yellow color may develop, indicating the formation of the diazonium salt.
-
-
Quench Excess Nitrite (Optional but Recommended): To remove any unreacted nitrous acid, which can cause unwanted side reactions, add a small amount (~5 mg) of sulfamic acid and vortex until the bubbling stops.
-
The resulting solution is the ~10 mM DNSA labeling reagent. Proceed immediately to the protein modification protocol.
Protocol 2: Protein Modification with DNSA
-
Prepare the Protein:
-
The target protein should be in a buffer free of primary amines (like Tris) or other strong nucleophiles. A phosphate or borate buffer is ideal.
-
Buffer exchange your protein into 0.1 M Borate Buffer, pH 8.8.[2]
-
Adjust the protein concentration to 1-5 mg/mL. Higher concentrations generally lead to better labeling efficiency.
-
-
Coupling Reaction:
-
Chill the protein solution on ice.
-
Add the freshly prepared DNSA reagent to the protein solution. A molar excess of 20- to 100-fold of the reagent over the protein is a good starting point. See the table below for optimization.
-
Example Calculation: For 1 mL of a 50 µM protein solution, a 50-fold molar excess requires adding 250 µL of the 10 mM DNSA reagent.
-
Incubate the reaction on ice or at 4°C with gentle stirring for 1-2 hours.[2] Reaction time can be optimized.
-
-
Purification:
-
Remove the excess, unreacted DNSA reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the eluate containing the purified, modified protein.
-
Experimental Workflow Diagram
Caption: Overall Experimental Workflow.
Characterization and Validation
Confirming the successful modification of your protein is a critical step.
| Method | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Determine the Degree of Labeling (DOL). | The newly formed azo bond has a characteristic absorbance peak around 330-360 nm. By measuring the absorbance at 280 nm (for protein) and ~340 nm (for the azo dye), the DOL can be estimated using the Beer-Lambert law. |
| SDS-PAGE | Assess protein integrity and gross modification. | A slight increase in the molecular weight of the modified protein may be visible as an upward band shift compared to the unmodified control. This also confirms that the protein has not been significantly degraded during the reaction. |
| Mass Spectrometry (MS) | Confirm covalent modification and identify sites. | Intact protein analysis (e.g., ESI-MS) will show an increase in mass corresponding to the addition of the this compound moiety (+197.2 Da per modification). Proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS can pinpoint the exact tyrosine residues that were modified.[10] |
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Inactive diazonium reagent.2. Suboptimal pH.3. Inaccessible tyrosine residues.4. Reagent concentration too low. | 1. Ensure reagent is prepared fresh and kept cold. Test for activity with a small molecule like N-acetyl-tyrosine.2. Confirm the reaction buffer pH is between 8.5 and 9.0.3. Check the protein structure for solvent-exposed tyrosines. Denaturing conditions (not always possible) can expose more sites.4. Increase the molar excess of the DNSA reagent (e.g., up to 200-fold). |
| Protein Precipitation | 1. Excessive modification leading to conformational changes.2. pH instability of the protein. | 1. Reduce the molar excess of the DNSA reagent or shorten the reaction time.2. Ensure the protein is stable at the required alkaline pH. Perform a pH stability test beforehand. |
| High Background/ Non-specific Labeling | 1. Diazonium reagent is highly reactive.2. Reaction time is too long. | 1. While tyrosine is preferred, other nucleophilic residues (Lys, His, Cys) can react. This is an inherent property of the reagent.[11]2. Reduce the incubation time to favor modification of the most reactive sites. |
Applications in Research and Drug Development
The ability to selectively modify proteins with this compound and its derivatives opens doors to numerous applications:
-
Biophysical Probes: Attach fluorescent dyes or spin labels to study protein conformation and dynamics.
-
Protein Crosslinking: Synthesize bifunctional reagents to capture and identify protein-protein interactions.[12][13][14]
-
PEGylation: Improve the pharmacokinetic properties of therapeutic proteins by attaching polyethylene glycol (PEG) chains.[11]
-
Antibody-Drug Conjugates (ADCs): While cysteine and lysine are more common, tyrosine modification provides an alternative strategy for conjugating cytotoxic drugs to antibodies.
-
Enzyme Immobilization: Covalently attach enzymes to solid supports for use in biocatalysis.
The use of sulfonic acids and their derivatives is widespread in the pharmaceutical industry, underscoring their utility and regulatory acceptance in various formulations.[15][16][17]
References
- PubMed. (n.d.). Photolytic inhibition and labeling of proteins with aryl diazonium compounds.
- National Institutes of Health. (n.d.). Labeling preferences of diazirines with protein biomolecules.
- ACS Publications. (2020). Precise Installation of Diazo-Tagged Side-Chains on Proteins to Enable In Vitro and In-Cell Site-Specific Labeling. Bioconjugate Chemistry.
- PubMed Central. (n.d.). Affinity-driven aryl diazonium labeling of peptide receptors on living cells.
- ACS Publications. (2019). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. ACS Omega.
- Guidechem. (n.d.). N-acetylsulphanilic acid (cas 121-62-0) SDS/MSDS download.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
- Fisher Scientific. (2015). Safety Data Sheet.
- National Institutes of Health. (n.d.). This compound | C8H9NO4S | CID 8483. PubChem.
- Google Patents. (n.d.). US4246133A - Stabilized diazotized sulfanilic acid solutions.
- Thermo Fisher Scientific. (n.d.). Sulfanilic acid - SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). A chemical approach for detecting sulfenic acid-modified proteins in living cells.
- Wiley Online Library. (n.d.). This compound.
- PubMed. (n.d.). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation.
- Chegg.com. (2021). Solved 3. Methods Part 1. Preparation of the diazonium salt.
- Semantic Scholar. (n.d.). Properties of p-Diazobenzenesulfonic Acid and Its Effect on Skin Permeability.
- Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Fenyo Lab. (n.d.). A Modular Cross-Linking Approach for Exploring Protein Interactions.
- PubMed. (n.d.). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites.
- ResearchGate. (2025). The diazo route to diazonamide A: Studies on the tyrosine-derived fragment.
- Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids.
- MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.
- RSC Publishing. (n.d.). The diazo route to diazonamide A: studies on the tyrosine-derived fragment. Organic & Biomolecular Chemistry.
- National Institutes of Health. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes.
- Chemistry LibreTexts. (2023). Making Diazonium Salts.
- MDPI. (n.d.). Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy.
- National Institutes of Health. (n.d.). Characterization of a new family of 6-sulfo-N-acetylglucosaminidases.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- PubMed. (2010). The utility of sulfonate salts in drug development.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- National Institutes of Health. (n.d.). Tyrosine bioconjugation – an emergent alternative.
- National Institutes of Health. (n.d.). A simple and effective strategy for labeling cysteine sulfenic acid in proteins by utilization of β-ketoesters as cleavable probes.
- Chemistry LibreTexts. (n.d.). 33. Arene Diazonium Ion Reactions.
- Francis Lab Berkeley. (n.d.). Protein Modification.
- National Institutes of Health. (n.d.). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development.
- PubMed. (1986). Use of the photoaffinity cross-linking agent N-hydroxysuccinimidyl-4-azidosalicylic acid to characterize salivary-glycoprotein-bacterial interactions.
- Radboud Repository. (2018). Subcellular Protein Labeling by a Spatially Restricted Arylamine N‑Acetyltransferase.
- ResearchGate. (2025). (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).
Sources
- 1. mbfberkeley.com [mbfberkeley.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. guidechem.com [guidechem.com]
- 9. US4246133A - Stabilized diazotized sulfanilic acid solutions - Google Patents [patents.google.com]
- 10. Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. korambiotech.com [korambiotech.com]
- 13. fenyolab.org [fenyolab.org]
- 14. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]
- 15. capitalresin.com [capitalresin.com]
- 16. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Resolution Separation of N-Acetylsulfanilic Acid by Capillary Electrophoresis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the separation and analysis of N-Acetylsulfanilic acid using Capillary Electrophoresis (CE). This compound, or 4-(acetylamino)benzenesulfonic acid, is a key compound in pharmaceutical and chemical syntheses, often appearing as an intermediate or impurity.[1][2] Its accurate quantification is critical for quality control. Capillary Electrophoresis offers a high-efficiency, low-volume, and rapid alternative to traditional chromatographic methods.[3][4] We present two robust methods: Capillary Zone Electrophoresis (CZE) for the direct analysis of the anionic species and Micellar Electrokinetic Chromatography (MEKC) for simultaneous separation from neutral or varied-polarity impurities. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable CE methods for acidic small molecules.
Introduction to the Analyte and Technology
This compound is an organic acid characterized by a sulfonic acid group and an acetylamino group attached to a benzene ring.[1] The sulfonic acid moiety makes it a strong acid, ensuring it is negatively charged (anionic) across a wide pH range. This intrinsic charge is the fundamental property exploited for its separation by Capillary Electrophoresis.
CE is a family of electrokinetic separation methods performed in sub-millimeter diameter capillaries.[5] The application of a high-voltage electric field across the capillary causes the migration of ions based on their electrophoretic mobility, which is a function of the ion's charge and size.[6] This technique is renowned for its exceptional separation efficiency, often generating hundreds of thousands of theoretical plates, leading to sharp, well-resolved peaks.
This guide focuses on two primary CE modes:
-
Capillary Zone Electrophoresis (CZE): The simplest form of CE, where separation occurs in a free electrolyte solution. It is the ideal starting point for charged analytes like this compound.[4]
-
Micellar Electrokinetic Chromatography (MEKC): A hybrid of electrophoresis and chromatography.[7] It employs surfactants above their critical micelle concentration (CMC) to form micelles, which act as a pseudo-stationary phase, enabling the separation of both charged and neutral molecules.[8][9]
Part I: Capillary Zone Electrophoresis (CZE) for this compound
Principle of CZE Separation
In CZE, separation is governed by the differential migration of analytes in an electric field. Two primary forces are at play: electrophoretic mobility (µₑₚ) and electroosmotic flow (EOF).
-
Electrophoretic Mobility (µₑₚ): This is the inherent velocity of an ion in an electric field. Anions, like the deprotonated this compound, are drawn towards the positive electrode (anode).
-
Electroosmotic Flow (EOF): In a standard fused-silica capillary, the inner wall possesses silanol groups (Si-OH). Above pH ~3, these groups deprotonate to form negatively charged silanates (Si-O⁻). Cations from the buffer accumulate near the wall, forming a mobile diffuse double layer. When the electric field is applied, these solvated cations are pulled towards the negative electrode (cathode), dragging the bulk solution with them. This bulk flow is the EOF.
Under typical conditions (alkaline buffer, normal polarity with the cathode at the detection end), the EOF is strong and directed towards the detector. Anionic analytes like this compound have an electrophoretic mobility directed away from the detector. However, as the magnitude of the EOF is usually greater than the anion's mobility, the anion is still carried to the detector, albeit at a slower rate than neutral species or cations. This differential migration allows for high-resolution separation.
Caption: CZE separation of an anionic analyte.
CZE Method Development & Protocol
The causality behind our choices is paramount for a robust method. We aim for complete ionization of the analyte and a stable, reproducible EOF.
A. Method Development Considerations:
-
Buffer Choice & pH: A sodium borate buffer at pH 9.2 is selected. Causality: At this pH, the sulfonic acid group of the analyte is fully deprotonated, ensuring a constant charge-to-mass ratio. Furthermore, the capillary's silanol groups are fully ionized, generating a strong and stable EOF, which is critical for reproducible migration times.[10]
-
Buffer Concentration: A concentration of 20-50 mM is a good starting point. Causality: Higher concentrations increase buffering capacity but also lead to higher current and Joule heating, which can cause peak broadening. 25 mM offers a good balance.
-
Applied Voltage: +25 kV (normal polarity). Causality: This voltage provides rapid analysis times and high efficiency. It is crucial to monitor the current; if it is excessively high (>80-100 µA), the voltage or buffer concentration should be reduced to mitigate Joule heating.
-
Detection Wavelength: 214 nm. Causality: This wavelength provides high sensitivity for the aromatic system of this compound, ensuring a strong signal for quantification.
B. Detailed CZE Protocol:
-
Instrument & Capillary:
-
CE System with UV-Vis Detector.
-
Fused-Silica Capillary: 50 µm I.D., 360 µm O.D., 50 cm total length (40 cm to detector).
-
-
Reagent Preparation:
-
Background Electrolyte (BGE): 25 mM Sodium Borate, pH 9.2. Prepare by dissolving sodium tetraborate in high-purity water and adjusting pH with 1 M NaOH. Filter through a 0.22 µm filter.
-
Sample Diluent: High-purity water or BGE.
-
Capillary Conditioning Rinses: 1 M NaOH, 0.1 M NaOH, and high-purity water.
-
-
Capillary Conditioning (for a new capillary):
-
Rinse with 1 M NaOH for 20 min.
-
Rinse with high-purity water for 10 min.
-
Rinse with BGE for 15 min.
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in water.
-
Create working standards (e.g., 10-100 µg/mL) by diluting the stock with the sample diluent.
-
Prepare unknown samples to fall within the calibrated range.
-
-
Analytical Sequence:
-
Pre-run Rinse: At the start of each run, rinse the capillary with 0.1 M NaOH (1 min), water (1 min), and BGE (3 min). Causality: This ensures the capillary surface is consistently charged and the capillary is filled with fresh BGE for optimal reproducibility.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation: Apply +25 kV. Maintain capillary temperature at 25 °C.
-
Detection: Monitor at 214 nm.
-
Post-run Rinse: Rinse with BGE for 2 min to prepare for the next injection.
-
CZE System Suitability and Validation
A protocol's trustworthiness is established through validation.[11] Per ICH guidelines, the following should be assessed:[12][13]
-
System Suitability: Inject a standard solution (e.g., 50 µg/mL) five times. The Relative Standard Deviation (%RSD) for migration time should be < 1.0% and for peak area should be < 2.0%.
-
Specificity: Analyze a placebo/blank sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Analyze a series of standards across a range (e.g., 10-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy & Precision: Assessed by analyzing samples at different concentrations (e.g., low, medium, high) on different days. Accuracy (recovery) should be within 98-102%, and precision (%RSD) should be < 2.0%.
Part II: Micellar Electrokinetic Chromatography (MEKC) for Impurity Profiling
Principle of MEKC Separation
MEKC is a powerful CE variant used to separate mixtures of charged and neutral compounds.[14] The BGE is supplemented with a surfactant, such as sodium dodecyl sulfate (SDS), at a concentration above its CMC.[8] SDS monomers aggregate to form negatively charged micelles. These micelles constitute a "pseudo-stationary phase."
The separation mechanism is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles.[7]
-
Migration Order:
-
The EOF carries the entire solution towards the cathode.
-
The negatively charged SDS micelles are electrophoretically pulled in the opposite direction (towards the anode).
-
The net result is that the micelles still move towards the cathode, but much more slowly than the bulk EOF.
-
Analytes are separated based on their interaction with the micelles:
-
Highly hydrophobic neutral compounds spend most of their time inside the micelle and elute late (with the micelle marker).
-
Hydrophilic neutral compounds have no interaction and elute early (with the EOF marker).
-
This compound, being anionic, is electrostatically repelled by the anionic SDS micelles, so it will have minimal interaction and is expected to migrate relatively quickly, well-separated from any potential neutral or hydrophobic impurities.
-
-
Caption: MEKC separation of analytes with different properties.
MEKC Method Development & Protocol
This method is ideal when this compound must be quantified in the presence of neutral starting materials or degradation products.
A. Method Development Considerations:
-
Surfactant Choice & Concentration: SDS is the most common and effective choice.[8] A concentration of 50 mM is well above its CMC and provides a sufficient phase ratio for partitioning.
-
Buffer System: A 20 mM sodium phosphate buffer at pH 7.0 provides good buffering and moderate EOF. Causality: At neutral pH, the EOF is still robust, and the analyte remains fully charged. This pH avoids potential hydrolysis of analytes or excipients that might occur at highly alkaline pH.
-
Organic Modifier: Adding 10-20% methanol or acetonitrile can modify the partitioning behavior. Causality: An organic modifier alters the polarity of the aqueous phase and can improve the solubility of hydrophobic analytes, fine-tuning the selectivity and resolution between impurities.
B. Detailed MEKC Protocol:
-
Instrument & Capillary:
-
Same as CZE method.
-
-
Reagent Preparation:
-
Background Electrolyte (BGE): 20 mM Sodium Phosphate, 50 mM SDS, pH 7.0. Prepare by dissolving sodium phosphate monobasic and SDS in water. Adjust pH with 1 M NaOH. Filter through a 0.22 µm filter.
-
Sample Diluent, Standards, and Conditioning Rinses: Same as CZE method.
-
-
Capillary Conditioning:
-
Same procedure as for the CZE method.
-
-
Standard and Sample Preparation:
-
Same procedure as for the CZE method.
-
-
Analytical Sequence:
-
Pre-run Rinse: 0.1 M NaOH (1 min), water (1 min), and MEKC BGE (4 min). Causality: A longer BGE rinse is used to ensure the micellar pseudo-stationary phase is fully equilibrated within the capillary.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation: Apply +20 kV. Maintain capillary temperature at 25 °C. (A slightly lower voltage is often used to manage the higher current generated by the micellar buffer).
-
Detection: Monitor at 214 nm.
-
Data Comparison: CZE vs. MEKC
The choice between CZE and MEKC depends on the analytical goal. The following table summarizes typical performance parameters.
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Primary Application | Purity assay, quantification of the main peak | Impurity profiling, separation from neutral species |
| Separation Principle | Charge-to-size ratio in free solution | Differential partitioning into micellar phase |
| Typical BGE | 25 mM Borate, pH 9.2 | 20 mM Phosphate, 50 mM SDS, pH 7.0 |
| Typical Voltage | +25 kV | +20 kV |
| Analysis Time | Faster (analyte migrates against a strong EOF) | Slower (larger migration window to elute all components) |
| Selectivity | Based on electrophoretic mobility | Based on both mobility and hydrophobicity |
| Robustness | High; simpler buffer system | High; requires careful control of surfactant concentration |
General Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Migration Time Shifts | Inconsistent temperature, buffer depletion, capillary surface changes. | Ensure robust capillary thermostatting. Use fresh buffer vials for each sequence. Implement rigorous pre-run capillary rinsing. |
| Peak Broadening/Tailing | Sample overload, mismatch between sample matrix and BGE, analyte adsorption. | Reduce injection time/pressure. Dilute sample in BGE. For CZE, ensure pH is high enough to deprotonate silanol groups. |
| Low Peak Area/Signal | Poor sample solubility, incorrect detection wavelength, short injection time. | Ensure sample is fully dissolved. Verify detector wavelength. Optimize injection parameters. |
| Baseline Noise/Drift | Contaminated BGE, air bubbles, detector lamp aging. | Filter all buffers. Degas BGE before use. Check detector lamp performance and hours of use. |
Conclusion
Capillary Electrophoresis is a highly effective and efficient technique for the analysis of this compound. Capillary Zone Electrophoresis (CZE) provides a rapid, straightforward method for quantifying the pure substance, relying on its inherent anionic charge. For more complex samples where separation from neutral or hydrophobic impurities is required, Micellar Electrokinetic Chromatography (MEKC) offers superior selectivity and resolving power. By understanding the fundamental principles behind each technique and following validated protocols, researchers can achieve reliable, high-quality analytical results for process monitoring and quality control.
References
-
Wikipedia. Micellar electrokinetic chromatography . Wikimedia Foundation. [Link]
-
El-Hady, D. A., & El-Maali, N. A. (2017). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis . Journal of Chromatographic Science. [Link]
-
Foley, J. P. (1998). Micellar Electrokinetic Chromatography . PubMed. [Link]
-
Guzman, N. A. (Ed.). (1997). Application of Capillary Electrophoresis to Pharmaceutical Analysis . CRC Press. [Link]
-
United States Pharmacopeia (USP). <1053> CAPILLARY ELECTROPHORESIS . USP. [Link]
-
Laremore, T. N., et al. (2009). Capillary electrophoretic analysis of isolated sulfated polysaccharides to characterize pharmaceutical products . Journal of Visualized Experiments. [Link]
-
Smith, N. W. (2017). Capillary Electrophoresis for Drug Analysis . Clarke's Analysis of Drugs and Poisons. [Link]
-
International Journal of Novel Research and Development. (2024). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY . IJNRD. [Link]
-
Hooker, T. F., & Jorgenson, J. W. (1997). Micellar electrokinetic chromatography as a generalized alternative to high-performance liquid chromatography for purity determination of a class of investigational antibacterial drugs . Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Kašička, V. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade . Journal of Separation Science. [Link]
-
Patel, S., et al. (2016). A Review on Recent Advancement of Capillary Electrophoresis: Micellar Electrokinectic Chromatography and Its Applications . International Journal of Pharmaceutical Quality Assurance. [Link]
-
Nishi, H., & Terabe, S. (1995). Enantiomer Separation of Basic Drugs by Capillary Electrophoresis Using Ionic and Neutral Polysaccharides as Chiral Selectors . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ChemIDplus. This compound . National Library of Medicine. [Link]
-
National Center for Biotechnology Information. This compound . PubChem Compound Database. [Link]
-
SciFinder. Quantitative analysis of non-steroidal anti-inflammatory drugs by capillary zone electrophoresis . CAS. [Link]
-
Colón, L. A., et al. (1993). Quantitative Analysis of Low Molecular Weight Carboxylic Acids by Capillary Zone Electrophoresis/Conductivity Detection . Analytical Chemistry. [Link]
-
Zhang, X., et al. (2022). A Convenient and Efficient Strategy for Improving Separation Ability of Capillary Electrophoresis Through Tilting Capillary as Needed . Molecules. [Link]
-
Salas-Solano, O., et al. (2000). Optimization and validation of a quantitative capillary electrophoresis sodium dodecyl sulfate method for quality control and stability monitoring of monoclonal antibodies . Analytical Chemistry. [Link]
-
Dolník, V., & Novotny, M. V. (1993). Separation of amino acid homopolymers by capillary gel electrophoresis . Analytical Chemistry. [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kvasnička, F. (2003). Determination of phenolic acids by capillary zone electrophoresis and HPLC . Central European Journal of Chemistry. [Link]
-
Klick, S., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product . Scientific Reports. [Link]
-
Klick, S., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product . PubMed. [Link]
-
Oswal, T., et al. (2014). Development of Validated Analytical Method of Mefenamic Acid in an Emulgel (Topical Formulation) . ResearchGate. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. ijnrd.org [ijnrd.org]
- 5. usp.org [usp.org]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 9. Micellar Electrokinetic Chromatography [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of non-steroidal anti-inflammatory drugs by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization and validation of a quantitative capillary electrophoresis sodium dodecyl sulfate method for quality control and stability monitoring of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Scaling Up N-Acetylsulfanilic Acid Synthesis
Welcome to the technical support center for the synthesis of N-Acetylsulfanilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, we move beyond basic protocols to address the nuanced issues that can arise during process development and large-scale production, providing field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Introduction to this compound Synthesis
This compound is a key intermediate in the pharmaceutical and dye industries. Its synthesis typically involves the acetylation of sulfanilic acid. While the bench-scale synthesis is relatively straightforward, scaling up introduces challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and product isolation. This guide will focus on the industrially preferred method of acetylating sulfanilic acid with acetic anhydride in a sulfuric acid solvent system, a process that offers a salt-free product, a significant advantage for cost and ecological reasons.[1]
The overall reaction is as follows:
This guide is structured to anticipate and solve problems you may encounter, ensuring a robust and scalable process.
Troubleshooting Guide: From Lab to Plant
This section addresses specific issues that can arise during the scale-up of this compound synthesis. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Reaction and Process Control
Question 1: My reaction is showing a significant exotherm upon adding sulfanilic acid to the acetic anhydride/sulfuric acid mixture, making it difficult to control the temperature. What's happening and how can I manage it?
Answer:
The acetylation of the amino group on sulfanilic acid is a highly exothermic reaction.[1] On a small scale, this heat can dissipate relatively easily. However, during scale-up, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat removal. This can result in a rapid temperature increase, posing a significant safety risk and potentially leading to side reactions.
Causality and Mitigation Strategy:
-
Heat Generation vs. Heat Removal: The core issue is that the rate of heat generation is surpassing the rate of heat removal.
-
Initial Cooling: It is crucial to pre-cool the mixture of acetic anhydride and sulfuric acid. A starting temperature of around 15°C is recommended before the addition of sulfanilic acid.[1]
-
Controlled Addition: Instead of adding the sulfanilic acid all at once, a slow, controlled addition over a period of time (e.g., one hour for a lab-scale batch) is essential.[1] This allows the cooling system of the reactor to keep pace with the heat being generated. For larger scales, this addition time will need to be extended.
-
Monitoring and Automation: On a plant scale, the use of automated dosing systems linked to temperature probes is highly recommended to maintain the desired temperature range (e.g., 15-30°C during addition).[1]
-
Reactor Efficiency: Ensure your reactor's cooling system is adequate for the scale and the exothermicity of the reaction.
Question 2: The reaction seems to be incomplete, and I'm observing a low yield of this compound. What are the likely causes?
Answer:
An incomplete reaction can be due to several factors, including insufficient reaction time or temperature, or issues with reagent quality.
Troubleshooting Steps:
-
Post-Addition Heating: After the initial controlled addition of sulfanilic acid, the reaction mixture typically requires heating to ensure complete conversion. A temperature of around 65°C is often used to drive the reaction to completion.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration at the elevated temperature. Monitoring the reaction progress is key.
-
Reagent Stoichiometry and Quality:
-
Acetic Anhydride: Use a slight excess of acetic anhydride to ensure all the sulfanilic acid reacts.
-
Sulfuric Acid: The concentration of sulfuric acid is critical. It acts as a solvent and catalyst. Anhydrous or highly concentrated sulfuric acid is necessary. The presence of significant amounts of water can hinder the reaction.[1]
-
Sulfanilic Acid Purity: The purity of the starting sulfanilic acid is important. Impurities can interfere with the reaction.
-
Question 3: I'm noticing a color change in my reaction mixture, resulting in an off-color final product. What could be the source of these color impurities?
Answer:
Color impurities can originate from the starting materials or be generated during the reaction.
Potential Sources and Solutions:
-
Starting Material Quality: Commercial sulfanilic acid can sometimes be off-white or even have a purplish tinge due to trace amounts of polyaniline compounds.[2] Using a purer grade of sulfanilic acid can mitigate this.
-
Side Reactions: At elevated temperatures, side reactions can lead to the formation of colored byproducts. Overheating during the final heating step or localized hotspots due to poor mixing can be a cause.
-
Purification: The final product can be purified to remove color. The patent literature describes a process of crystallizing the product, which can help in removing colored impurities.[1] If the color persists, treatment with activated carbon during the workup may be an option.
Product Isolation and Purification
Question 4: During crystallization, my product is precipitating as a sticky, rubber-like mass instead of fine crystals. This is causing significant filtration and handling problems. How can I resolve this?
Answer:
The formation of an oily or sticky precipitate is a common challenge in the crystallization of many organic compounds, including this compound. This often happens when the product precipitates from a supersaturated solution too quickly and at a temperature above its melting point in the solvent mixture.
Strategies for Improved Crystallization:
-
Controlled Precipitation: The patent for an industrial synthesis describes adding the reaction mixture to water at a controlled temperature of about 35°C.[1] This controlled temperature is crucial to initiate crystallization without "oiling out."
-
Seeding: Adding a small amount of pre-existing this compound crystals (seed crystals) to the solution at the point of supersaturation can promote the formation of a crystalline solid rather than an oil.
-
Agitation: Ensure good agitation during the precipitation and crystallization process. This helps to distribute the supersaturation and encourages the formation of smaller, more uniform crystals.
-
Solvent Composition: The amount of water used for precipitation is important. The patent suggests an amount that results in a filtrate containing at least 30% sulfuric acid and 20% acetic acid.[1] This specific solvent composition at the point of crystallization influences the solubility and crystal habit of the product.
Question 5: My final product has a low purity, and I suspect it's contaminated with residual sulfuric acid. How can I effectively remove it?
Answer:
Residual sulfuric acid is a common impurity in this synthesis due to its use as the solvent. It must be removed to obtain a high-purity product.
Purification Protocol:
-
Initial Filtration: After crystallization of the this compound hydrate, the bulk of the sulfuric acid is removed in the filtrate.
-
Washing with Hydrochloric Acid: The patent literature describes a critical step of washing the filtered product with cold, 26% strength hydrochloric acid.[1] This wash is effective at removing the non-volatile sulfuric acid.
-
Final Wash: A subsequent wash with ice-water can be used to remove the hydrochloric acid.[1]
-
Drying: The product should be dried under vacuum at a controlled temperature (e.g., slowly raising from 25°C to 90°C) to remove water and any remaining volatile acids.[1]
Question 6: I'm experiencing slow filtration rates and difficulties in drying the final product. What are the underlying causes and how can I improve these steps?
Answer:
Slow filtration and prolonged drying times are often related to the physical properties of the crystalline product, such as small particle size or an undesirable crystal habit (e.g., needles).
Optimization of Filtration and Drying:
-
Crystal Morphology Control:
-
Cooling Rate: A slower cooling rate during crystallization generally leads to the formation of larger, more well-defined crystals which are easier to filter and dry.
-
Solvent and Additives: While not explicitly detailed for this compound, in general, the choice of solvent and the presence of additives can influence crystal shape. The described process of precipitating from a specific water/sulfuric acid/acetic acid mixture is a key factor in obtaining a filterable product.[1]
-
-
Filtration Technique:
-
Filter Type: Ensure the filter medium is appropriate for the particle size of your product.
-
Agitation before Filtration: Gently agitating the slurry before filtration can help to break up any large agglomerates.
-
-
Drying:
-
Efficient Washing: A thorough wash to remove residual solvents is crucial, as these can prolong drying times.
-
Drying Technology: For larger scales, consider using a vacuum dryer with agitation to ensure uniform drying and prevent the formation of lumps.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of when scaling up the synthesis of this compound?
A1: The primary side reactions of concern are:
-
Hydrolysis: The N-acetyl group can be hydrolyzed back to the amine under certain conditions, reforming sulfanilic acid. This is more likely if there is a high water content in the reaction mixture.[1]
-
Sulfonation: While the primary reaction is acetylation, at high concentrations of sulfuric acid (>70%) and elevated temperatures, further sulfonation of the aromatic ring could potentially occur, though the acetylation is generally the more facile reaction under the described conditions.[1]
-
Diacetylation: While less common for anilines, the formation of a diacetylated product is a theoretical possibility, though steric hindrance and the deactivating effect of the first acetyl group make this unlikely under controlled conditions.
Q2: What analytical methods are recommended for monitoring the reaction and ensuring the quality of the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for monitoring the disappearance of the sulfanilic acid starting material and the formation of the this compound product. It can also be used to quantify impurities. A reverse-phase method, possibly with an ion-pairing agent or on a specialized column, would be suitable for separating the polar sulfonic acid compounds.[3][4][5]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress on the lab scale.
-
UV-Visible Spectrophotometry: This can be used for quantitative analysis if the product and impurities have distinct absorption maxima.[6]
Q3: What are the key safety precautions to take when scaling up this synthesis?
A3:
-
Handling of Corrosive Reagents: Acetic anhydride and concentrated sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential.
-
Exotherm Management: As discussed, the reaction is exothermic. A robust cooling system and controlled addition of reagents are critical to prevent a runaway reaction.
-
Ventilation: The reaction should be carried out in a well-ventilated area or a fume hood to avoid inhalation of corrosive vapors.
-
Emergency Preparedness: Have appropriate spill kits and emergency procedures in place for handling spills of corrosive acids.
Experimental Protocols and Data
Protocol 1: Industrial Scale Synthesis of this compound (Adapted from US Patent 4,487,725 A)[1]
This protocol is provided as a reference and should be adapted and optimized for your specific equipment and scale.
-
Reaction Setup: In a suitable reactor equipped with cooling, heating, a stirrer, and a controlled addition funnel, charge 300 parts of anhydrous sulfuric acid.
-
Reagent Preparation: Prepare a mixture of 205 parts of acetic anhydride and 5 parts of dimethylformamide. Cool this mixture to approximately 15°C.
-
Reaction: Slowly add 173 parts of dried sulfanilic acid to the acetic anhydride/sulfuric acid mixture over 1 hour, maintaining the temperature between 15°C and 30°C.
-
Completion of Reaction: After the addition is complete, heat the reaction mixture to 65°C and stir at this temperature to ensure the reaction goes to completion.
-
Crystallization: In a separate vessel, charge 300 parts of water and adjust the temperature to about 35°C. Stir the reaction mixture into the water. This compound will crystallize as a hydrate.
-
Isolation: Cool the slurry to about 15°C to complete the crystallization. Filter the product.
-
Purification: Wash the filter cake with cold 26% hydrochloric acid, followed by a wash with ice-water until the filtrate is free of acid.
-
Drying: Dry the product under vacuum, gradually increasing the temperature from 25°C to 90°C.
| Parameter | Recommended Value | Rationale |
| Initial Temperature | 15°C | To control the initial exotherm upon addition of sulfanilic acid. |
| Addition Time | > 1 hour (scale-dependent) | To allow for efficient heat removal. |
| Final Reaction Temp. | ~65°C | To drive the reaction to completion. |
| Precipitation Temp. | ~35°C | To promote the formation of a crystalline solid and avoid "oiling out". |
Protocol 2: HPLC Method for Purity Analysis
This is a starting point for developing a specific HPLC method.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5]
Diagrams
Reaction Pathway
Caption: Synthesis of this compound from Sulfanilic Acid and Acetic Anhydride.
Troubleshooting Workflow for Low Yield
Sources
- 1. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. internationaljournalssrg.org [internationaljournalssrg.org]
- 4. Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijper.org [ijper.org]
- 6. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
Technical Support Center: Purification of N-Acetylsulfanilic Acid
Welcome to the technical support guide for the purification of N-Acetylsulfanilic acid (4-acetamidobenzenesulfonic acid). This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require a high degree of purity. The synthesis of this compound, typically via the sulfonation of acetanilide or the acetylation of sulfanilic acid, can introduce a variety of byproducts and impurities.[1][2] Achieving a high-purity final product is critical for subsequent applications, and this guide provides in-depth, field-proven insights to troubleshoot common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on your synthetic route.
-
From Sulfonation of Acetanilide: The primary impurities include unreacted acetanilide, sulfanilic acid (from hydrolysis of the N-acetyl group), and potentially isomeric or di-sulfonated byproducts. The reaction with sulfuric acid or oleum is aggressive and can lead to some degradation or side reactions if not carefully controlled.[1][3][4]
-
From Acetylation of Sulfanilic Acid: The main impurity is typically unreacted sulfanilic acid. Residual acetic anhydride or acetic acid from the reaction should also be considered.[2][5]
-
General Impurities: Regardless of the route, colored impurities can form from the oxidation of trace amounts of aniline, which may be present in the starting material or formed via hydrolysis.[6][7]
Q2: What is the most effective and scalable method for purifying crude this compound?
A2: Recrystallization is by far the most common, effective, and scalable method for purifying this compound. The compound is freely soluble in hot water but much less soluble in cold water, making water an excellent solvent for this technique.[8][9] This differential solubility allows for the separation of the desired product from many common impurities. For persistent colored impurities, treatment with activated carbon during the recrystallization process is highly effective.[10]
Q3: How can I confidently assess the purity of my final product?
A3: A multi-faceted approach is recommended for purity validation.
-
Melting Point: A sharp melting point around the literature value (decomposes >280°C, though values vary) indicates high purity. A broad or depressed melting range suggests the presence of impurities.[11][12]
-
Thin-Layer Chromatography (TLC): A quick and effective method to visually check for the presence of starting materials or byproducts.
-
Spectroscopy:
-
¹H NMR Spectroscopy: Provides definitive structural confirmation and can be used to detect and quantify organic impurities.
-
FTIR Spectroscopy: Useful for confirming the presence of key functional groups (amide, sulfonic acid).
-
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating and quantifying even trace-level impurities.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Problem: My isolated this compound is off-white, gray, or pinkish. What causes this discoloration and how can I remove it?
-
Probable Cause: This discoloration is almost always due to the presence of trace, highly colored byproducts resulting from the oxidation of residual aniline or other aromatic amines.[6] Aniline is notoriously susceptible to air oxidation, forming complex colored mixtures.
-
Solution: The most effective remedy is treatment with activated carbon (charcoal) during recrystallization. Activated carbon has a high surface area and adsorbs these large, colored organic molecules, removing them from the solution.
Protocol Insight: Use about 1-2% activated carbon by weight relative to your crude product. Adding too much can lead to significant loss of your desired product due to co-adsorption. The carbon must be added to the hot solution before filtration. Never add activated carbon to a boiling or superheated solution , as this can cause violent bumping.
Problem: My final yield after recrystallization is significantly lower than expected.
-
Probable Cause 1: Using an excessive amount of recrystallization solvent. this compound has some solubility even in cold water.[8][9] Using more hot water than is necessary to dissolve the crude solid will result in a significant amount of your product remaining in the mother liquor upon cooling.
-
Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude material. Work incrementally, adding small portions of hot solvent to the crude solid until it just dissolves.
-
Probable Cause 2: Premature crystallization during hot filtration. If you are using activated carbon, the solution must be filtered while hot to remove the carbon. If the solution cools during this step, the product will crystallize prematurely on the filter paper along with the carbon, leading to product loss.
-
Solution 2: Pre-heat all your filtration equipment (funnel, filter flask) in an oven before use. Use a fluted filter paper to maximize the filtration speed. It is also beneficial to place a small amount of the boiling solvent in the receiving flask to keep the system saturated with hot vapor, which helps prevent cooling at the funnel stem.
-
Probable Cause 3: Incomplete crystallization. Cooling the solution too rapidly or for an insufficient amount of time can result in incomplete precipitation of the product.
-
Solution 3: Allow the hot, filtered solution to cool slowly to room temperature first, which promotes the formation of larger, purer crystals. Then, place the flask in an ice bath for at least 30-60 minutes to maximize product precipitation before filtration.
Problem: My product will not crystallize from the aqueous solution after cooling.
-
Probable Cause: The solution may be too dilute (see "Low Yield," Cause 1), or it is in a stable supersaturated state. High levels of certain impurities can also inhibit crystal formation.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small crystal of pure this compound, add it to the supersaturated solution to act as a template for crystallization.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the water, thereby increasing the concentration of the product. Then, allow it to cool again.
-
Problem: My analytical data (NMR/HPLC) shows a significant peak corresponding to sulfanilic acid.
-
Probable Cause: This indicates that hydrolysis of the N-acetyl group has occurred, either during the initial reaction or during purification. This compound can slowly hydrolyze in aqueous solution, a process that can be accelerated by the presence of residual acid or base and elevated temperatures.[4][8]
-
Solution:
-
Neutralize Crude Product: Before recrystallization, ensure the crude product solution is near neutral (pH 6-7). If the synthesis was performed under strongly acidic conditions, residual acid can promote hydrolysis during the prolonged heating of recrystallization.
-
Minimize Heating Time: Do not keep the aqueous solution at a boil for longer than is necessary to dissolve the solid and perform the hot filtration.
-
Re-Purification: A second, careful recrystallization from water can help separate the this compound from the more water-soluble sulfanilic acid, although some product loss is inevitable.
-
Data & Protocols
Solvent Properties for Purification
The choice of solvent is critical for effective purification. The table below summarizes the solubility of this compound and key related impurities.
| Compound | Water | Ethanol | Diethyl Ether |
| This compound | Freely soluble (especially hot)[8][9] | Soluble[8] | Insoluble[8] |
| Sulfanilic Acid | Slightly soluble in cold, more soluble in hot[11][14] | Insoluble[14] | Insoluble[14] |
| Acetanilide | Slightly soluble[7] | Soluble[7] | Soluble[7] |
This data highlights why water is the preferred recrystallization solvent and why an ether wash can be effective for removing certain organic-soluble impurities.
Standard Recrystallization Protocol
This protocol provides a self-validating workflow for purifying crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot deionized water until the solid has just dissolved.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source and allow the boiling to subside. Add 1-2% w/w activated carbon to the hot solution. Swirl the flask and gently reheat to boiling for 2-3 minutes.
-
Hot Filtration: Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the activated carbon (if used) or any insoluble impurities.
-
Crystallization: Cover the mouth of the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any soluble impurities clinging to the crystal surfaces. A subsequent wash with a small amount of diethyl ether can help remove any non-polar impurities and will aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 80-90°C) until a constant weight is achieved.
Visual Workflow and Logic Diagrams
// Connections Crude:colored -> Carbon [label=" Adsorbed"]; Crude:insoluble -> HotFilter [label=" Removed"]; Crude:sulfanilic -> Recrystallization [label=" Stays in Mother Liquor"]; Crude:aniline -> ColdWash [label=" Washed Away"];
Carbon -> HotFilter [style=invis]; Recrystallization -> Pure; HotFilter -> Pure; ColdWash -> Pure; } dot Caption: Logical relationship of purification steps to specific impurity removal.
References
-
This compound. Merck Index Monograph. [Link]
-
Sulfanilic acid. Solubility of Things. [Link]
-
What will the product of acetanilide reacting with sulphuric acid be? Quora. [Link]
-
The acid-catalysed hydrolysis of acetanilide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
- CN1323792A - Synthesis of acetyl sulfanilic acid and its potassium salt.
- CN102304070A - Process for producing p-acetamidobenzene sulfonyl chloride.
-
Why is sulphanilic acid not soluble in water and organic solvents? Quora. [Link]
- US3595913A - Crystallization of acetylsulfanilyl chloride.
-
Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com. [Link]
-
This compound. ChemBK. [Link]
-
What are the side effects of Acetanilide? Patsnap Synapse. [Link]
-
acetanilides: Topics by Science.gov. Science.gov. [Link]
-
Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. IntechOpen. [Link]
-
Transition states for the hydrolysis of 4-nitroacetanilide and 4-nitrothioacetanilide in varying concentrations of sulfuric acid. American Chemical Society. [Link]
-
Microwave synthesis of sulfanilic acid. ResearchGate. [Link]
-
What is the solubility of sulfanilic acid in hot water (95 dC)? ResearchGate. [Link]
-
Please show the complete mechanism for the conversion of acetanilide to p-acetamidobenzenesulfonyl chloride using chlorosulfonic acid and water. Homework.Study.com. [Link]
-
Acetanilide. Wikipedia. [Link]
-
This compound | C8H9NO4S | CID 8483. PubChem. [Link]
- EP0168680A1 - Solid phase acylation of aminosulfonic acids.
- US3496224A - Purification of sulfonic acids.
- EP0063270B1 - Process for preparing p-sulfanilic acid.
-
1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
-
Sulfanilic Acid from Aniline: The Hottest New Reaction in Chemistry in 1883. YouTube. [Link]
-
Analytical Methods. American Spice Trade Association. [Link]
- US4908478A - Single-vessel process for preparing 2-acetaminonaphthalene-6-sulfonic acid of high purity.
Sources
- 1. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 2. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. EP0168680A1 - Solid phase acylation of aminosulfonic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetanilide - Wikipedia [en.wikipedia.org]
- 8. This compound [drugfuture.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CN1323792A - Synthesis of acetyl sulfanilic acid and its potassium salt - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. N-acetylsulphanilic acid | 121-62-0 [amp.chemicalbook.com]
- 13. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 14. quora.com [quora.com]
Technical Support Center: Crystallization of N-Acetylsulfanilic Acid
Welcome to the technical support center for N-Acetylsulfanilic acid (4-acetamidobenzenesulfonic acid) crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying principles to empower you to troubleshoot effectively and optimize your crystallization outcomes.
Introduction to this compound Crystallization
This compound is a polar aromatic sulfonic acid, a characteristic that heavily influences its behavior in solution and during crystallization. It is frequently crystallized from aqueous solutions, where it typically forms a dihydrate.[1][2] The primary challenge in its recrystallization is managing its high solubility in water, even at lower temperatures, which can lead to significant yield loss if not properly controlled.[2] This guide will address this and other common issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: Low or No Crystal Yield
Question: I've cooled my saturated aqueous solution of this compound, but no crystals have formed, or the yield is very low. What's going wrong?
Answer: This is one of the most common issues and can stem from several factors related to supersaturation and nucleation.
-
Excess Solvent: The most likely culprit is the use of too much solvent. This compound is described as "freely soluble in water," meaning a significant amount can remain in solution even after cooling.[1]
-
Causality: Crystallization occurs when the concentration of the solute exceeds its solubility limit at a given temperature, creating a supersaturated solution. If the solution is not sufficiently supersaturated upon cooling, nucleation and crystal growth will not occur.
-
Solution:
-
Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the this compound. Be cautious not to overheat or boil for extended periods, as this could potentially lead to hydrolysis of the acetyl group.
-
Induce Nucleation: If the solution appears clear after cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a pure crystal of this compound, add a single, small crystal to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.[3]
-
-
-
Insufficient Cooling: Ensure the solution has been cooled sufficiently. A standard ice-water bath (0-5 °C) is recommended to maximize the precipitation of the product.
Issue 2: "Oiling Out" - Formation of an Oily Precipitate Instead of Crystals
Question: When I cool my solution, a viscous oil separates instead of solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system, or when the concentration of impurities is high.
-
Causality: The solute separates from the solution as a supercooled liquid because the conditions are not favorable for the formation of an ordered crystal lattice. This is a common issue with aromatic sulfonic acids, especially in the presence of impurities.[4]
-
Solution:
-
Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small, measured amount of additional hot solvent to slightly decrease the saturation level.
-
Slow Cooling: Allow the solution to cool much more slowly. A rapid temperature drop encourages oiling out. Let the flask cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.[3]
-
Consider a Co-solvent System: If using water alone consistently results in oiling, a two-solvent system might be necessary. Since this compound is soluble in alcohol, you could dissolve the compound in a minimal amount of hot water or an alcohol-water mixture and then titrate in a miscible "anti-solvent" (a solvent in which it is less soluble) at an elevated temperature until slight turbidity is observed. Then, allow it to cool slowly.
-
Issue 3: Poor Crystal Quality (Small, Needle-like, or Impure Crystals)
Question: My crystallization produced very fine needles that are difficult to filter, or the final product is still discolored. How can I improve the crystal quality and purity?
Answer: Crystal morphology and purity are directly related to the rate of crystallization and the presence of impurities.
-
Rapid Crystallization:
-
Causality: Very rapid cooling leads to the formation of small, often needle-like crystals that can trap impurities and solvent within the crystal lattice.[3] A slower cooling process allows for more orderly crystal growth and better exclusion of impurities.
-
Solution: Follow the slow cooling protocol described above. Ensure the solution is not "crash" precipitated by adding it to a very cold anti-solvent or by cooling it too quickly.
-
-
Presence of Impurities:
-
Causality: Colored impurities, often byproducts from the synthesis (e.g., from the sulfonation of acetanilide), can be incorporated into the crystals.
-
Solution - Activated Charcoal Treatment: If the hot, dissolved solution is colored, it may be necessary to use decolorizing charcoal.
-
Add a small amount of activated charcoal to the hot solution.
-
Simmer for a few minutes. The charcoal will adsorb many of the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]
-
-
-
Crystal Morphology (Habit):
-
Causality: The choice of solvent can significantly influence the crystal shape (habit). While this compound often forms needles or prisms, different solvent systems can alter this.[1] Needle-like crystals can have poor filtration and flow characteristics.
-
Solution - Solvent System Modification: Experiment with different solvent systems. For example, crystallization from a slightly more acidic aqueous solution or an alcohol-water mixture might produce more block-like or prismatic crystals which are easier to handle.
-
Issue 4: Significant Product Loss During Washing
Question: I lose a substantial amount of my purified crystals when I wash them on the filter. What is the best washing procedure?
Answer: This is a critical issue for this compound due to its solubility in water.
-
Causality: Washing with pure, cold water will still dissolve a significant portion of the product, leading to low recovery.
-
Solution - Acidified Wash Solvent:
-
Use Cold, Dilute Hydrochloric Acid: As described in industrial processes, washing the filtered crystals with a cold, dilute solution of hydrochloric acid (e.g., 20-30%) can significantly reduce solubility losses.[2] The common ion effect and the altered pH reduce the solubility of the sulfonic acid in the wash solvent.
-
Use Minimal Solvent: Always use the minimum amount of cold wash solvent necessary to remove surface impurities.
-
Saturated Filtrate Wash: For a second wash, you can use a small amount of the cold filtrate to displace the initial mother liquor without dissolving more product.
-
Standard Recrystallization Protocol from Water
This protocol is a general guideline. You may need to adjust solvent volumes based on the purity of your starting material.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling (e.g., on a hot plate) with stirring. Continue to add small portions of hot deionized water until the solid is just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a gentle boil for 2-5 minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold, dilute hydrochloric acid, followed by a minimal amount of ice-cold deionized water or another suitable cold solvent if HCl is not desired in the final product.
-
Drying: Continue to pull a vacuum over the crystals to air-dry them as much as possible. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in a desiccator or a low-temperature oven.
Visualizing the Troubleshooting Process
Below are diagrams to help visualize the decision-making process during troubleshooting.
Caption: Decision workflow for addressing low or no crystal yield.
Caption: Decision workflow for improving crystal purity and morphology.
Quantitative Data Summary
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Notes |
| Water | Freely Soluble[1] | Highly Soluble | Primary solvent for recrystallization. Forms a dihydrate upon crystallization.[1][2] |
| Ethanol | Soluble[1] | Very Soluble | Can be used in a co-solvent system with water. |
| Glacial Acetic Acid | Sparingly Soluble[1] | Soluble | Can be a potential recrystallization solvent. |
| Diethyl Ether | Insoluble[1] | Insoluble | Can be used as an anti-solvent or for washing. |
References
-
Merck Index. This compound. Royal Society of Chemistry. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Wulff, G., & Heisenberg, E. (1984). Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent. U.S.
-
University of Toronto. Recrystallization - Single Solvent. [Link]
Sources
optimizing reaction time and temperature for N-Acetylsulfanilic acid synthesis
Welcome to the technical support center for the synthesis of N-Acetylsulfanilic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters and troubleshooting common experimental challenges. Our focus is on explaining the causality behind protocol choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the two-step process for synthesizing this compound from aniline?
The synthesis is typically a two-stage process. First, aniline is converted to sulfanilic acid via an electrophilic aromatic substitution reaction called sulfonation. This involves heating aniline with concentrated sulfuric acid.[1][2] The resulting sulfanilic acid is then acetylated, most commonly using acetic anhydride, to yield the final product, this compound.[3][4]
Q2: Why is a high-temperature "baking" process necessary for the initial sulfonation of aniline?
The reaction between aniline and sulfuric acid initially forms anilinium hydrogen sulfate in an exothermic reaction.[1][5] To drive the reaction to the desired para-substituted product (sulfanilic acid), this salt must be heated to a high temperature, typically 180-200°C.[1][6] This heating provides the energy for an intermolecular rearrangement where the sulfonyl group migrates to the para position of the aromatic ring.[2][5] The minimum temperature for this conversion is around 165-170°C.[5]
Q3: What is the zwitterionic nature of sulfanilic acid and why is it important?
Sulfanilic acid contains both a basic amino group (-NH₂) and a strongly acidic sulfonic acid group (-SO₃H). In its solid state and in neutral solutions, the proton from the sulfonic acid group transfers to the amino group, forming an internal salt, or zwitterion (H₃N⁺-C₆H₄-SO₃⁻).[2] This ionic character explains its high melting point and its low solubility in cold water and organic solvents.[6] Understanding this is crucial for its isolation and purification.
Q4: Why is the amino group acetylated? What purpose does it serve?
Acetylation of the amino group is a common strategy in organic synthesis to protect it from unwanted side reactions, such as oxidation.[7] The acetyl group is moderately activating and directs subsequent electrophilic substitutions to the ortho and para positions.[5] In the context of drug synthesis, this modification is often a key step in building more complex molecules, such as sulfa drugs.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sulfanilic Acid (Step 1) | 1. Insufficient Heating: The rearrangement from anilinium hydrogen sulfate to sulfanilic acid is endothermic and requires temperatures of at least 170-180°C.[5] 2. Reaction Time Too Short: The conversion can take several hours to complete.[5][8][9] 3. Improper Work-up: Premature precipitation or loss of product during filtration. | 1. Verify Temperature: Ensure the oil bath or oven temperature is maintained at 180-190°C for the duration of the reaction.[6] 2. Increase Reaction Time: Heat the mixture for a minimum of 4-6 hours to ensure complete conversion.[8][9] 3. Controlled Precipitation: After the reaction, cool the mixture and carefully pour it into cold water to precipitate the crude sulfanilic acid. Allow it to stand to maximize crystallization before filtering.[6] |
| Product is Dark or Tarry | 1. Oxidation: Aniline is susceptible to oxidation, especially at high temperatures, which can form colored impurities. 2. Overheating/Charring: Exceeding the recommended temperature range (>205°C) can cause decomposition of the organic material.[8] | 1. Temperature Control: Strictly maintain the reaction temperature within the 180-200°C range. 2. Decolorization: During purification, dissolve the crude product in a hot sodium carbonate solution, add a small amount of activated charcoal, boil for a few minutes, and then filter the hot solution to remove colored impurities before re-precipitation with acid.[8][9] |
| Low Yield of this compound (Step 2) | 1. Incomplete Acetylation: Insufficient reaction time or temperature for the acetylation step. 2. Hydrolysis of Product: The acetyl group can be hydrolyzed back to an amino group, especially in warm or concentrated aqueous solutions during workup.[7][10] 3. Improper pH for Precipitation: The final product is soluble in water and requires careful pH adjustment to crystallize. | 1. Ensure Complete Reaction: After adding acetic anhydride, consider gently heating the mixture to 45-65°C to drive the acetylation to completion.[3][4] 2. Control Work-up Conditions: Use cold water for precipitation and work quickly to minimize contact time with aqueous solutions.[3] 3. Acidify for Precipitation: After acetylation, carefully acidify the solution with an acid like HCl to precipitate the this compound hydrate. Cooling to around 15°C can improve crystallization.[3] |
| Reaction Mass Becomes an Unmanageable Pasty Solid | This is somewhat expected. As sulfanilic acid forms, it is insoluble in the molten anilinium hydrogen sulfate, leading to a pasty or sticky mass.[5] | Mechanical Stirring: If possible, use mechanical stirring to maintain a more homogenous mixture. For small-scale lab preparations where this isn't feasible, breaking up the solidified mass after cooling is a standard part of the procedure.[8][9] |
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing common issues during the synthesis.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
Optimized Experimental Protocols
Protocol 1: Synthesis of Sulfanilic Acid (Baking Method)
This protocol is based on the well-established "baking" process for aniline sulfonation.
Materials:
-
Aniline (10 mL)
-
Concentrated Sulfuric Acid (20 mL)
-
Sodium Carbonate (for work-up)
-
Activated Charcoal (optional)
-
Hydrochloric Acid (for work-up)
Procedure:
-
In a 150 mL conical flask, cautiously add 20 mL of concentrated sulfuric acid to 10 mL of aniline. Swirl gently and cool the flask in an ice bath during the addition as the initial salt formation is exothermic.[6]
-
Heat the resulting anilinium hydrogen sulfate mixture in an oil bath. Gradually raise the temperature to 180-190°C and maintain it for at least 4 hours.[6][9] The mixture will solidify into a solid cake.
-
Allow the reaction vessel to cool completely. Carefully break up the solid crude sulfanilic acid.
-
Pour the crushed solid into approximately 200 mL of cold water, stirring continuously. This will precipitate the crude product. Allow it to stand for at least 10 minutes to complete precipitation.[6]
-
Filter the crude sulfanilic acid using a Buchner funnel.
-
Purification (Recrystallization): a. Transfer the crude solid to a beaker and add a 10% sodium carbonate solution until the solid dissolves and the solution is alkaline.[9] b. (Optional) If the solution is colored, add a small amount of activated charcoal, boil for 5-10 minutes, and filter the hot solution to remove the charcoal.[8] c. Acidify the clear filtrate with dilute hydrochloric acid until the sulfanilic acid precipitates out. d. Cool the mixture in an ice bath, collect the purified crystals by filtration, wash with a small amount of cold water, and dry at 100°C.[8]
Protocol 2: Synthesis of this compound
This protocol details the acetylation of the previously synthesized sulfanilic acid.
Materials:
-
Sulfanilic Acid (dried, from Protocol 1)
-
Acetic Anhydride
-
Sulfuric Acid (Anhydrous)
-
Dimethylformamide (DMF, catalyst)
Procedure:
-
In a flask, prepare a mixture of anhydrous sulfuric acid (e.g., 300 parts) and a catalytic amount of DMF (e.g., 5 parts) at approximately 15°C.[3]
-
Slowly add dried sulfanilic acid (e.g., 173 parts) to the mixture over 1 hour, allowing the temperature to gradually rise to about 30°C while stirring.[3]
-
To ensure the acetylation is complete, heat the mixture to approximately 65°C and continue stirring at this temperature.[3]
-
Once the reaction is complete, cool the mixture and carefully pour it into cold water (e.g., 300 parts) at about 35°C. The this compound will crystallize out as a hydrate.[3]
-
Complete the crystallization by further cooling the mixture to about 15°C with continued stirring.[3]
-
Filter the product using suction, wash with cold 20-30% hydrochloric acid to remove residual sulfuric acid, and then dry.[3]
Overall Synthesis Workflow
Caption: Overall workflow from Aniline to this compound.
References
-
PrepChem. (n.d.). Preparation of sulfanilic acid. PrepChem.com. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). TO SYNTHESIS SULPHANILIC ACID FROM ANILNE (SULPHONATION REACTION). Retrieved from [Link]
-
Roeges, N. (n.d.). A simple preparation of sulfanilic acid. Journal of Chemical Education. Retrieved from [Link]
- Arndt, O., & Papenfuhs, T. (1984). Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent. U.S. Patent No. 4,487,725.
-
Scribd. (2017). Synthesis of Sufanilic Acid. Retrieved from [Link]
-
Brainly.in. (2018). How will you convert aniline into Sulphanilic acid?. Retrieved from [Link]
-
Digital Commons @ NJIT. (n.d.). The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Retrieved from [Link]
-
Merck Index. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of acetyl sulfanilic acid and its potassium salt.
-
Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SULFANILIC ACID. Retrieved from [Link]
Sources
- 1. brainly.in [brainly.in]
- 2. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 3. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 4. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound [drugfuture.com]
Technical Support Center: N-Acetylsulfanilic Acid Stability and Storage
Welcome to the technical support center for N-Acetylsulfanilic acid (4-acetamidobenzenesulfonic acid). This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this reagent for accurate and reproducible results. Degradation of this compound can introduce unforeseen variables into experiments, leading to inconsistent data and compromised outcomes. This resource provides in-depth, field-proven insights into the causes of degradation and offers robust protocols for prevention, detection, and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is generally below 30°C (86°F).[4] Always refer to the product-specific label for any additional storage temperature recommendations. The key is to minimize exposure to moisture, heat, and atmospheric contaminants.
Q2: What are the primary visual signs of degradation or contamination?
A: The pure compound is typically a white to off-white or grayish-white crystalline powder.[4][5] The most common visual indicators of potential degradation or contamination include:
-
Color Change: Development of a distinct yellow or brown tinge.
-
Clumping: The powder appears caked or clumped together, which is a strong indicator of moisture absorption, as the compound can be hygroscopic.[6]
-
Odor: While the pure compound has little odor, degradation may produce faint odors of acetic acid (vinegar-like smell) due to hydrolysis.
Q3: How does humidity affect the stability of this compound?
A: Humidity is a critical factor in the degradation of this compound. The compound is hygroscopic, meaning it can absorb moisture from the air.[6][7] This absorbed water can facilitate the primary degradation pathway: hydrolysis of the acetyl group. Therefore, maintaining a dry storage environment is paramount.[7]
Q4: Is this compound sensitive to light?
A: While stability data regarding light sensitivity is not extensively documented in the provided sources, aromatic compounds, in general, can be sensitive to light exposure over extended periods.[5][8] As a best practice, it is prudent to store the compound in an opaque or amber-colored container to protect it from light, especially during long-term storage.[8]
Q5: What is the primary chemical degradation pathway I should be concerned about?
A: The most significant degradation pathway is the hydrolysis of the amide bond.[9] In the presence of water, particularly when catalyzed by acidic or basic conditions, this compound will slowly hydrolyze to form sulfanilic acid and acetic acid.[9][10] This conversion alters the chemical identity of the reagent, impacting any downstream applications that depend on the intact N-acetyl group.
Section 2: Troubleshooting Guide
This section addresses specific problems users may encounter and provides a logical framework for diagnosis and resolution.
Problem: My experimental results are inconsistent, and I suspect reagent degradation.
Inconsistent results are a classic symptom of a compromised starting material. If this compound is a key reagent, its degradation can directly impact reaction kinetics, product yield, or analytical readouts.
Causality: The hydrolysis of this compound to sulfanilic acid introduces a significant impurity.[9] Sulfanilic acid has different physical and chemical properties, including solubility and reactivity. This impurity can interfere with your reaction, act as an inhibitor, or appear as an unexpected peak in analytical separations like HPLC.
Troubleshooting Workflow:
To systematically diagnose the issue, follow the workflow outlined below.
Caption: Troubleshooting workflow for suspected reagent degradation.
Problem: I observed a color change in my stored this compound.
A noticeable color change from white/off-white to yellow or brown is a strong qualitative indicator of chemical instability.
Causality: Color changes in aromatic compounds are often due to the formation of oxidized species or trace impurities from side reactions. While the primary degradation is hydrolysis, prolonged or improper storage (e.g., in the presence of oxidizing agents or exposure to high heat) can lead to the formation of chromophoric (color-bearing) byproducts.[4][11]
Recommended Action:
-
Do not use the discolored reagent in critical experiments.
-
If possible, perform a purity check using the RP-HPLC method (Protocol 3) to identify the extent of degradation and the presence of impurities.
-
Discard the reagent according to your institution's chemical waste disposal guidelines.
-
Procure a new lot of the reagent and implement the recommended storage and handling procedures (Protocol 1) to prevent recurrence.
Section 3: Protocols and Best Practices
This section provides detailed, self-validating protocols for the proper storage, handling, and analysis of this compound.
Protocol 1: Recommended Storage and Handling Procedure
Adherence to this protocol is the most effective way to prevent degradation.
Materials:
-
Original manufacturer's container or an amber glass vial with a tightly sealing cap.
-
Desiccator cabinet or a sealed container with desiccant (e.g., silica gel).
-
Standard Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves.[12]
Procedure:
-
Receiving: Upon receipt, visually inspect the container for an intact seal and the material for any signs of clumping or discoloration.
-
Environment: Store the container in a cool, dry, and dark location.[1][8] A dedicated desiccator cabinet is highly recommended to maintain a low-humidity environment.[7]
-
Temperature Control: Ensure the storage area temperature remains stable and below 30°C.[4] Avoid storing near heat sources such as ovens or refrigerators with poor temperature regulation.
-
Handling:
-
Perform all weighing and handling operations in a well-ventilated area, avoiding the generation of dust.[1]
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Use clean, dry spatulas and weighing instruments.
-
Immediately and tightly reseal the container after dispensing the material.
-
-
Incompatibilities: Store this compound away from strong oxidizing agents, strong acids, and strong bases.[2][11]
Protocol 2: Visual Inspection and Qualitative Assessment
This protocol provides a quick check before each use.
-
Retrieve the container from storage and allow it to reach ambient temperature before opening.
-
Observe the material's physical state. It should be a fine, free-flowing crystalline powder.
-
Note the color. It should be white to off-white.[5]
-
Check for any signs of clumping or a wet appearance, which indicates moisture uptake.
-
If any of these characteristics deviate from the expected norm, the material is suspect and should be flagged for quantitative analysis (Protocol 3) before use in critical applications.
Diagram: Primary Degradation Pathway
The following diagram illustrates the hydrolysis of this compound.
Caption: Hydrolysis of this compound into its degradation products.
Protocol 3: Quantitative Analysis of Degradation by RP-HPLC
This protocol provides a framework for quantitatively assessing the purity of this compound and detecting its primary degradant, sulfanilic acid. This method is based on standard principles for analyzing related aromatic acids.[13][14]
Objective: To separate and quantify this compound and sulfanilic acid.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standards for this compound and Sulfanilic acid.
-
HPLC-grade acetonitrile, water, and phosphoric acid.
Chromatographic Conditions (Example):
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of sulfonic acid groups, improving peak shape and retention on a C18 column. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds. |
| Gradient | 5% B to 40% B over 15 min | A gradient is used to effectively separate the more polar sulfanilic acid from the slightly less polar this compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm | A common wavelength for detecting aromatic compounds. |
| Injection Vol. | 10 µL | |
| Diluent | Water:Acetonitrile (90:10) | Ensures sample solubility and compatibility with the mobile phase. |
Procedure:
-
Standard Preparation: Prepare individual stock solutions of this compound and sulfanilic acid reference standards (~1 mg/mL) in the diluent. Create a mixed standard solution containing both at a known concentration (e.g., 0.1 mg/mL each).
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration of ~1 mg/mL in the diluent.
-
Analysis:
-
Inject the diluent as a blank to ensure no system peaks interfere.
-
Inject the mixed standard to determine the retention times for sulfanilic acid (expected to elute earlier) and this compound.
-
Inject the sample solution.
-
-
Data Interpretation:
-
Identify the peaks in the sample chromatogram based on the retention times from the standard.
-
Calculate the percentage of sulfanilic acid impurity using the area percent method (assuming similar response factors) or by using a calibration curve for more accurate quantification.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Self-Validation: The method's suitability is confirmed by achieving baseline separation between the sulfanilic acid and this compound peaks in the mixed standard injection. A pure, new lot of the reagent should show a single major peak with minimal to no detectable peak at the retention time of sulfanilic acid.
References
- Sigma-Aldrich. (2025-11-06).
- Merck Index. This compound.
- Digital Commons @ NJIT.
- Solubility of Things. Sulfanilic acid.
- Guidechem. Sulfanilic acid 121-57-3 wiki.
- Guidechem. N-acetylsulphanilic acid (cas 121-62-0) SDS/MSDS download.
- Google Patents. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
- Lab Alley. (n.d.).
- Spectrum Chemical. (2016-09-22).
- Fisher Scientific. (2008-06-22).
- ChemScience. (n.d.).
- Capital Resin Corporation. (2021-05-13). Material Safety for P-Toluenesulfonic Acid.
- USIQUÍMICA DO BRASIL LTDA. (2018-06-17). SULPHONIC ACID, 90%.
- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applic
- Benchchem. (n.d.). Application Notes and Protocols: Handling and Storage of Turbinaric Acid.
- Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. (n.d.).
- Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chrom
Sources
- 1. guidechem.com [guidechem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemscience.com [chemscience.com]
- 4. Page loading... [guidechem.com]
- 5. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. capitalresin.com [capitalresin.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound [drugfuture.com]
- 10. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 11. media.laballey.com [media.laballey.com]
- 12. fishersci.com [fishersci.com]
- 13. ijper.org [ijper.org]
- 14. scielo.br [scielo.br]
identifying and removing impurities in N-Acetylsulfanilic acid
Welcome to the technical support center for N-Acetylsulfanilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and removing impurities in this compound. Our goal is to ensure the integrity of your research and development by providing scientifically sound and field-proven methodologies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the handling and purification of this compound.
Q1: What are the most common impurities in synthetically produced this compound?
The most prevalent impurity is typically unreacted sulfanilic acid , the starting material for the acetylation reaction.[1][2] Other potential impurities can include:
-
Acetic Anhydride and Acetic Acid: Residuals from the acetylation process.
-
Sulfuric Acid: Often used as a catalyst or solvent in the synthesis.[3]
-
Di-acetylated Sulfanilic Acid: A potential byproduct, though generally less common.
-
Hydrolysis Products: this compound can slowly hydrolyze back to sulfanilic acid in aqueous solutions.[4]
Q2: What is the recommended analytical technique for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for determining the purity of this compound and quantifying impurities.[5][6] A reversed-phase HPLC method with UV detection is highly effective due to the strong UV absorbance of both this compound and its primary impurity, sulfanilic acid.[5]
Q3: Can I use spectroscopic methods like FTIR and NMR to identify impurities?
Yes, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful complementary techniques for impurity identification.[7][8]
-
FTIR spectroscopy is excellent for identifying the presence or absence of key functional groups. For instance, the presence of a primary amine (from sulfanilic acid) alongside the secondary amide of this compound can be detected.[9]
-
¹H NMR spectroscopy can provide detailed structural information and help quantify impurities by integrating the signals corresponding to the impurity and the main compound.[10]
Q4: What is the most effective method for purifying this compound on a laboratory scale?
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[11][12] This technique relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.
Q5: What is a suitable solvent for the recrystallization of this compound?
Water is an excellent solvent for recrystallizing this compound. The compound is freely soluble in hot water and has significantly lower solubility in cold water, which is the ideal characteristic for a recrystallization solvent.[4][13] This differential solubility allows for the separation of more soluble or less soluble impurities.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the purification of this compound.
Issue 1: HPLC analysis indicates the presence of the starting material, sulfanilic acid.
-
Cause: Incomplete acetylation reaction or hydrolysis of the product.
-
Solution: Purification by recrystallization from water. The difference in solubility between this compound and sulfanilic acid in water allows for efficient separation.
Caption: Workflow for HPLC-based identification and subsequent removal of sulfanilic acid impurity.
-
Dissolution: In a suitable flask, add the impure this compound. For every 1 gram of crude product, start with approximately 5-10 mL of deionized water. Heat the mixture to boiling with stirring. Add more hot water in small portions until all the solid has just dissolved. Avoid using an excessive amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11][14]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or under vacuum.
Issue 2: The purified this compound appears colored.
-
Cause: Presence of colored impurities, which may be byproducts of the synthesis.
-
Solution: Use of activated charcoal during recrystallization.
Caption: Decolorization workflow using activated charcoal during the recrystallization process.
-
Dissolution: Dissolve the impure this compound in the minimum amount of hot water as described previously.
-
Addition of Charcoal: Remove the flask from the heat source and add a small amount of activated charcoal (approximately 1-2% of the solute's weight).
-
Adsorption: Gently swirl the flask and heat the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal. Ensure the solution remains hot during this process to prevent the product from crystallizing in the filter paper.
-
Crystallization and Collection: Proceed with the cooling, crystallization, and collection steps as outlined in the previous protocol.
Data Presentation
The following table summarizes the key analytical techniques and their role in the analysis of this compound.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| HPLC | Purity assessment and quantification of impurities. | Retention time, peak area, peak purity. |
| ¹H NMR | Structural confirmation and identification of impurities. | Chemical shifts, integration, coupling constants. |
| FTIR | Identification of functional groups. | Presence/absence of characteristic absorption bands. |
References
-
This compound. The Merck Index Online. [Link]
-
Sulfanilic acid. Solubility of Things. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Recrystallization1. University of Missouri-St. Louis. [Link]
- Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
-
Why is sulphanilic acid not soluble in water and organic solvents?. Quora. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Sulfanilic acid. Wikipedia. [Link]
-
HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [Link]
-
What is the solubility of sulfanilic acid in hot water (95 dC)?. ResearchGate. [Link]
-
A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]
-
This compound | C8H9NO4S | CID 8483. PubChem. [Link]
-
The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]
-
FT-IR chart of sulphanilic acid (SA). ResearchGate. [Link]
Sources
- 1. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 2. N-acetylsulphanilic acid | 121-62-0 [amp.chemicalbook.com]
- 3. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 4. This compound [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulfanilic acid(121-57-3) 1H NMR spectrum [chemicalbook.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Home Page [chem.ualberta.ca]
Technical Support Center: Solvent Effects on the Stability and Reactivity of N-Acetylsulfanilic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-Acetylsulfanilic acid (4-acetamidobenzenesulfonic acid). As researchers and drug development professionals, we understand that mastering the behavior of a molecule in different chemical environments is paramount to experimental success. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates the stability, reactivity, and ultimately, the outcome of your work.
This compound is a bifunctional molecule, featuring a strongly acidic sulfonic acid group and a moderately stable N-acetyl group on an aromatic ring. This structure makes its behavior exquisitely sensitive to the surrounding solvent medium. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with both the theoretical underpinnings and practical solutions for challenges you may encounter.
Section 1: Solubility and Handling FAQs
This section addresses the most common initial hurdle: dissolving and handling this compound correctly.
Question 1: I'm having trouble dissolving this compound. What are the recommended solvents and why do some work better than others?
Answer: Your difficulties likely stem from a mismatch between the solute's polarity and the solvent. This compound is a highly polar molecule. Its solubility is governed by the "like dissolves like" principle, where polar solvents are most effective.
-
Excellent Solvents (Polar Protic): Water and alcohols (e.g., ethanol, methanol) are the best choices for dissolving this compound. The sulfonic acid group (-SO₃H) is a strong acid that readily donates a proton, especially in water, forming a highly polar sulfonate anion (-SO₃⁻). Both the sulfonate and the N-acetyl group can participate in strong hydrogen bonding with protic solvents, leading to effective solvation and high solubility.[1][2]
-
Moderate Solvents (Polar Aprotic): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can also dissolve this compound, albeit potentially slower than water. These solvents have large dipole moments that can solvate the polar functional groups but cannot act as hydrogen bond donors.
-
Poor Solvents (Nonpolar/Slightly Polar): Nonpolar solvents like diethyl ether and hydrocarbons (e.g., hexane) are unsuitable.[1] They lack the ability to form the strong intermolecular interactions required to overcome the crystal lattice energy of the solid this compound.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility | Primary Interaction Mechanism |
| Water (H₂O) | Polar Protic | 78.5 | Freely Soluble[1] | Hydrogen Bonding, Ion-Dipole |
| Ethanol (EtOH) | Polar Protic | 24.3 | Soluble[1] | Hydrogen Bonding |
| Methanol (MeOH) | Polar Protic | 32.6 | Soluble | Hydrogen Bonding |
| DMSO | Polar Aprotic | 47 | Slightly Soluble | Dipole-Dipole |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Sparingly Soluble | Dipole-Dipole |
| Glacial Acetic Acid | Polar Protic | 6.0 | Sparingly Soluble[1] | Hydrogen Bonding |
| Diethyl Ether (Et₂O) | Nonpolar | 4.3 | Insoluble[1] | van der Waals forces |
Question 2: My solution of this compound in unbuffered water is acidic. Is this expected?
Answer: Yes, this is completely normal and expected. The sulfonic acid group (-SO₃H) is a strong acid, comparable in strength to sulfuric acid. When dissolved in water, it readily dissociates, releasing a proton (H⁺) into the solution and forming the hydronium ion (H₃O⁺), which results in an acidic pH.
The pKa of the sulfonic acid group is very low (predicted pKa ≈ -0.53), indicating that it will be almost completely deprotonated in aqueous solution.[3] This inherent acidity is a key chemical property of the molecule.
Section 2: Stability and Degradation Troubleshooting
The stability of your starting material is critical for reproducible results. This compound has one primary liability: hydrolysis.
Question 1: I prepared an aqueous stock solution of this compound, and after a day, I see a new, more polar spot on my TLC plate. What is happening?
Answer: You are observing the hydrolytic degradation of your compound. This compound is known to slowly hydrolyze in aqueous solutions.[1] The amide bond of the N-acetyl group is susceptible to nucleophilic attack by water, which cleaves the acetyl group and regenerates the free amino group, yielding sulfanilic acid and acetic acid.
Sulfanilic acid is more polar than this compound due to the presence of the free amino group, which is why it appears as a new, lower-Rf spot on a normal-phase TLC plate.
Caption: Hydrolytic degradation pathway of this compound.
Troubleshooting Steps:
-
Confirm Identity: Co-spot your degraded solution with an authentic standard of sulfanilic acid on a TLC plate to confirm the identity of the new spot.
-
Analytical Monitoring: Use HPLC with a C18 column for better quantification of the degradation over time.
-
Prevention: For critical applications, always prepare aqueous solutions of this compound fresh on the day of use. If a stock solution must be stored, keep it refrigerated (2-8 °C) for no more than 24-48 hours and re-verify its purity before use.
Question 2: How can I design my experiment to minimize this unwanted hydrolysis?
Answer: Minimizing hydrolysis requires controlling the conditions that favor this reaction, namely the presence of water and strong acid or base catalysts.
-
Solvent Choice: If your reaction chemistry allows, switch from an aqueous (protic) solvent to a polar aprotic solvent like acetonitrile (MeCN), DMF, or dry acetone. The absence of a proton-donating source and a lower concentration of water will significantly slow down the hydrolysis rate.
-
pH Control: If water is necessary, use a buffered system. The hydrolysis of amides is catalyzed by both acid and base. Working in a neutral or slightly acidic buffer (e.g., pH 4-6) can often find a kinetic minimum for the hydrolysis rate. Avoid strongly acidic (pH < 2) or alkaline (pH > 9) conditions unless required by the reaction itself.
-
Temperature: Perform your reactions at the lowest temperature compatible with a reasonable reaction rate. Like most reactions, hydrolysis is accelerated at higher temperatures.
Section 3: Reactivity and Reaction Optimization
The solvent environment directly impacts reaction kinetics and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states.[4]
Question 1: I need to synthesize N-acetylsulfanilyl chloride. How does the solvent choice impact this reaction?
Answer: The conversion of a sulfonic acid to a sulfonyl chloride typically uses reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). This is a challenging transformation where solvent choice is critical for both reactivity and managing side reactions.
-
Recommended Approach: A common industrial method involves using sulfuric acid as the solvent for the initial acetylation step, followed by reaction with a chlorinating agent like thionyl chloride.[5] In some procedures, excess thionyl chloride or chlorosulfonic acid can act as both the reagent and the solvent.
-
Why Aprotic Conditions are Key: You must use anhydrous, aprotic conditions. Protic solvents like water or alcohols will react violently with the chlorinating agents and will react with the desired sulfonyl chloride product, leading to decomposition back to the sulfonic acid or formation of an ester.
-
Role of Catalysts: In some protocols, a catalytic amount of DMF is added. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent and can accelerate the reaction.[5]
See Appendix B for a detailed laboratory protocol.
Question 2: How do polar protic and polar aprotic solvents differently affect nucleophilic substitution reactions involving this compound derivatives?
Answer: This is a classic physical organic chemistry problem that is crucial in practice. Let's assume you have successfully made the sulfonyl chloride. The subsequent reaction with a nucleophile (Nu⁻) is highly solvent-dependent.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents are generally poor choices for SN2-type reactions with strong, anionic nucleophiles. The solvent's acidic protons will form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophilic sulfur atom.[6][7] This effect is most pronounced for small, hard nucleophiles like F⁻ or OH⁻.[6] However, for SN1-type reactions, which proceed through a charged intermediate, polar protic solvents are excellent because they can stabilize both the cationic intermediate and the leaving group.[4][6]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, Acetone): These are the solvents of choice for SN2 reactions. They can dissolve the ionic nucleophile but are poor at solvating the anion because they lack hydrogen-bond-donating capability.[8] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate compared to protic solvents.[6]
Caption: Contrasting solvation of a nucleophile in protic vs. aprotic solvents.
Appendix A: Protocol for Monitoring Hydrolytic Stability by HPLC
This protocol provides a self-validating system to assess the stability of this compound in your experimental medium.
-
Materials:
-
This compound
-
Sulfanilic acid (as a reference standard)
-
Your chosen solvent/buffer system
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of both this compound and sulfanilic acid in a 50:50 mixture of acetonitrile:water.
-
Sample Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL) in your target solvent system (the one you wish to test for stability). This is your T=0 sample.
-
Initial Analysis (T=0): Immediately inject the T=0 sample onto the HPLC.
-
Incubation: Store the remainder of the sample solution under your intended experimental conditions (e.g., room temperature, 40 °C, etc.).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC.
-
-
HPLC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Analysis:
-
Determine the retention times for sulfanilic acid (earlier, more polar) and this compound (later, less polar) from your standard injections.
-
In your time-point samples, quantify the peak area of this compound and the peak area of any newly formed sulfanilic acid. Calculate the percentage of degradation over time.
-
Appendix B: Experimental Workflow for Synthesis of N-Acetylsulfanilyl Chloride
This protocol is adapted from established procedures and illustrates the principles discussed.[5] Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride is highly corrosive and toxic.
Caption: General workflow for the synthesis of N-Acetylsulfanilyl Chloride.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add this compound (1 equivalent).
-
In the fume hood, carefully add an excess of thionyl chloride (e.g., 3-5 equivalents).
-
If desired, add a catalytic amount of DMF (e.g., 0.05 equivalents).
-
Heat the reaction mixture gently to 50-60 °C. You should observe the evolution of gas.
-
Maintain the temperature until gas evolution ceases (typically 1-3 hours). The reaction can be monitored by taking a small aliquot, quenching it carefully, and analyzing by TLC or ¹H NMR.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with stirring.
-
The solid N-acetylsulfanilyl chloride will precipitate.
-
Collect the solid by vacuum filtration, wash it with cold water to remove any unreacted starting material and acids, and dry it under vacuum.
-
References
-
This compound. Merck Index Online. [Link]
- Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
-
Sulfanilic acid. Solubility of Things. [Link]
-
Solvent effects. Wikipedia. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
This compound | C8H9NO4S. PubChem. [Link]
-
Feasibility and Statistical Analysis of Sulfanilic Acid Degradation in a Batch Photo-Fenton Process. MDPI. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Nucleophilicity and Solvents - Protic and Aprotic. YouTube. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 121-62-0 CAS MSDS (N-acetylsulphanilic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
overcoming solubility issues of N-Acetylsulfanilic acid in aqueous media
Technical Support Center: N-Acetylsulfanilic Acid Solubility
Introduction
Welcome to the technical support guide for this compound (also known as 4-acetamidobenzenesulfonic acid). This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this compound in aqueous media. This compound is a versatile intermediate, but its utility can be hampered by its limited solubility in its free acid form. This guide provides a scientifically grounded, problem-oriented approach to overcoming these issues, ensuring your experiments and formulations are successful, reproducible, and safe.
Core Concept: Why is this compound Poorly Soluble in Neutral Water?
The structure of this compound (C₈H₉NO₄S) contains both polar and non-polar regions. While the acetylamino and sulfonic acid groups can form hydrogen bonds, the benzene ring is hydrophobic. The key to its solubility behavior lies with the highly acidic sulfonic acid group (-SO₃H).
In its protonated (free acid) form, which predominates at low pH, the molecule is less polar and has strong intermolecular interactions in its solid crystalline state. To achieve significant aqueous solubility, this sulfonic acid group must be deprotonated to form the highly polar sulfonate anion (-SO₃⁻). This conversion is governed by the compound's pKa and the pH of the aqueous medium. The sulfonic acid group is a strong acid, meaning its pKa is very low (predicted to be below 1)[1]. Therefore, conversion to the soluble salt form is the most effective strategy for dissolution.
Frequently Asked Questions (FAQs)
Q1: I tried to dissolve this compound in deionized water at room temperature, but it's not working. What am I doing wrong?
This is the most common issue. You are not doing anything wrong; you are observing the inherent property of the free acid. In neutral water (pH ≈ 7), the compound exists primarily in its less soluble protonated form. While some sources describe it as "freely soluble in water," this often refers to its dihydrate form or assumes the context of forming a solution where hydrolysis or salt formation can occur[2]. For practical lab purposes, direct dissolution in neutral water to high concentrations is often unsuccessful.
Solution: You must increase the pH of the solution to deprotonate the sulfonic acid group. The most common method is to prepare a salt in situ. See Protocol 1 for a detailed guide.
Q2: What is the best solvent for this compound?
The "best" solvent depends on your application.
-
For Aqueous Buffers & Formulations: Water is the best solvent, provided the pH is adjusted to form a soluble salt (e.g., sodium N-acetylsulfanilate)[2]. The sodium salt is described as soluble in water[2].
-
For Organic Reactions: The compound is soluble in alcohol and slightly soluble in DMSO and methanol[1][2]. It is generally insoluble in non-polar solvents like ether[2].
-
For Stock Solutions: Creating a concentrated stock in a minimal amount of an organic co-solvent like DMSO can be a viable strategy if your downstream application can tolerate the solvent.
Q3: I dissolved the compound by adding NaOH, but it crashed out of solution when I added it to my phosphate buffer (pH 6.0). Why?
This is a classic pH-partitioning problem. Your stock solution was at a high pH, keeping the compound in its soluble, deprotonated sulfonate form (-SO₃⁻). When you added this to a buffer with a pH significantly lower than the compound's pKa, the buffer's protons re-protonated the sulfonate, converting it back to the insoluble free acid (-SO₃H).
Solution: Ensure the final pH of your working solution is well above the pKa of the sulfonic acid group. Since the pKa is very low, this type of precipitation is more common with compounds that have higher pKa values (e.g., carboxylic acids). However, it highlights the importance of buffer choice and final pH control.
Q4: Can I just heat the water to get it to dissolve?
Heating will increase the rate of dissolution and may slightly increase the solubility of the free acid[3]. However, it is not a reliable method for preparing stable, concentrated aqueous solutions at room temperature. The compound will likely precipitate out as the solution cools. Furthermore, this compound can slowly hydrolyze in aqueous solutions, a process that can be accelerated by heat[2]. The most robust and recommended method is pH-controlled dissolution.
Troubleshooting Guide & Experimental Protocols
Problem 1: Preparing a Concentrated Aqueous Stock Solution
The most reliable method is to prepare a salt solution in situ by adding a base. This protocol details the preparation of a 100 mM Sodium N-acetylsulfanilate solution.
Protocol 1: Preparation of 100 mM Sodium N-acetylsulfanilate Solution
Objective: To prepare a clear, stable aqueous stock solution of this compound by converting it to its sodium salt.
Materials:
-
This compound (MW: 215.23 g/mol )[2]
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
High-purity deionized water
-
Calibrated pH meter
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weigh Compound: For 100 mL of a 100 mM solution, weigh out 2.152 g of this compound.
-
Slurry Formation: Add the powder to a beaker or flask containing approximately 80 mL of deionized water. It will not dissolve and will form a white slurry.
-
Basification: While stirring, slowly add 1.0 M NaOH dropwise. The solid will begin to dissolve as the sulfonic acid is neutralized to form the soluble sodium salt.
-
pH Monitoring: Monitor the pH of the solution. Continue adding NaOH until all the solid has dissolved and the pH is neutral to slightly basic (pH 7.0-8.0). This ensures complete conversion to the sulfonate form.
-
Stoichiometry Check: Chemically, this is a 1:1 molar reaction. You should require approximately 10 mL of 1.0 M NaOH for 10 mmol (2.152 g) of the acid.
-
Final Volume Adjustment: Once fully dissolved, transfer the clear solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure a complete transfer.
-
QS to Volume: Carefully add deionized water to bring the final volume to the 100 mL mark.
-
Final Steps: Cap and invert the flask several times to ensure homogeneity. The resulting solution is stable and can be sterile-filtered for long-term storage.
Causality Explained: By adding NaOH, you are performing an acid-base neutralization. The hydroxide ion (OH⁻) from NaOH removes the acidic proton from the sulfonic acid group (-SO₃H), creating water and the sodium sulfonate salt (-SO₃⁻Na⁺), which is readily soluble in water[2][4].
Diagram: Solubilization Workflow This diagram outlines the decision-making process for dissolving this compound.
Caption: Decision workflow for selecting a solubilization method.
Problem 2: Compound Precipitation in Final Working Solution
This occurs when the pH of the final solution is too low, causing the soluble sulfonate salt to revert to the insoluble free acid.
Troubleshooting Steps:
-
Check Final pH: Measure the pH of your final solution after the compound has precipitated. It is likely acidic.
-
Review Buffer Choice: Is your buffer's pH appropriate? For this compound, any buffer should be sufficient as long as the final pH remains neutral or basic. The issue often arises from adding a small volume of a highly concentrated, unbuffered, or weakly buffered stock to a large volume of an acidic buffer.
-
Modify Procedure:
-
Adjust the pH of your final buffer after adding the this compound stock solution.
-
Alternatively, prepare your stock solution using a base that matches the cation in your buffer system to avoid introducing unwanted ions.
-
Diagram: Chemical Basis of pH-Dependent Solubility
Sources
Validation & Comparative
A Comparative Guide to N-Acetylsulfanilic Acid and Sulfanilic Acid in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of azo dyes, the selection of precursor molecules is paramount to achieving desired performance characteristics such as color, intensity, and fastness. This guide provides an in-depth technical comparison of two key precursors: N-Acetylsulfanilic acid and the more conventional sulfanilic acid. By examining their chemical properties and roles in the diazotization and coupling processes, we aim to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
Introduction: The Foundation of Azo Dye Synthesis
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most versatile class of synthetic dyes.[1] Their synthesis is a cornerstone of industrial organic chemistry, primarily involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][3] The choice of the aromatic amine is a critical determinant of the final dye's properties.
Sulfanilic acid (4-aminobenzenesulfonic acid) is a widely used primary aromatic amine in the production of various azo dyes, including the well-known indicator methyl orange.[4][5][6] Its zwitterionic nature at certain pH levels and the presence of the sulfonic acid group contribute to the water solubility of the resulting dyes.[1] this compound, or 4-(acetylamino)benzenesulfonic acid, is a derivative of sulfanilic acid where the amino group is protected by an acetyl group.[7][8] This structural modification has significant implications for its reactivity and, consequently, its performance in dye synthesis.
The Core Chemistry: Diazotization and Coupling
The synthesis of an azo dye begins with the conversion of a primary aromatic amine to a diazonium salt through a process called diazotization.[9][10] This reaction is typically carried out in a cold, acidic solution with sodium nitrite.[2] The resulting diazonium salt is a weak electrophile that then reacts with a coupling component, an electron-rich aromatic compound like a phenol or an aromatic amine, to form the azo dye.[11][12]
Performance Comparison: this compound vs. Sulfanilic Acid
Reactivity and Diazotization
Sulfanilic Acid: The free amino group in sulfanilic acid is readily available for diazotization. However, due to its zwitterionic nature, it is often dissolved in a basic solution (like sodium carbonate) first to free the amino group before the addition of sodium nitrite and acid.[5][6][13] This initial deprotonation step is crucial for efficient reaction.
This compound: The amino group in this compound is protected by an acetyl group. This acetyl group is an electron-withdrawing group, which deactivates the aromatic ring and makes the nitrogen of the amide less nucleophilic than the primary amine of sulfanilic acid. Direct diazotization of this compound is not the standard procedure. Instead, the acetyl group typically needs to be hydrolyzed to regenerate the primary amine before diazotization can occur.[14] This adds an extra step to the synthesis process.
Solubility
Both sulfanilic acid and this compound contain a sulfonic acid group, which generally imparts water solubility to the molecules and the resulting dyes, especially in their salt forms.[1][7][9] this compound is reported to be freely soluble in water.[7] The solubility of the final dye is a critical factor for its application, particularly in textile dyeing.[15]
Purity and Side Reactions
Sulfanilic Acid: The diazotization of sulfanilic acid is a well-established reaction. However, like all diazotizations, it is sensitive to temperature. If the temperature is not kept low (typically 0-5 °C), the diazonium salt can decompose, leading to side products and reduced yield.[2]
This compound: The use of this compound introduces the hydrolysis step. Incomplete hydrolysis would result in a mixture of the acetylated and non-acetylated amines, leading to a mixture of diazonium salts and, ultimately, a less pure dye product. The conditions for hydrolysis (acid or base concentration, temperature, and time) must be carefully controlled to ensure complete removal of the acetyl group without degrading the molecule.[14]
Physicochemical Properties of the Resulting Dyes
The final properties of the dye, such as its color (wavelength of maximum absorption, λmax), extinction coefficient, and fastness properties (light, wash, and rubbing fastness), are primarily determined by the entire conjugated system of the dye molecule. Since the acetyl group would be removed prior to coupling, if the synthesis proceeds via hydrolysis, the final dye structure would be identical to that produced from sulfanilic acid.
However, if this compound were to be used in a different synthetic route where the acetyl group is retained, it would alter the electronic properties of the aromatic ring, which could lead to a shift in the λmax and potentially affect the dye's fastness properties. The acetyl group's presence could also influence the dye's solubility and its affinity for different fibers.
Quantitative Data Summary
The following table summarizes the key properties of the two starting materials. Direct comparative data on dye synthesis performance is not available.
| Property | Sulfanilic Acid | This compound | Reference |
| Molar Mass | 173.19 g/mol | 215.23 g/mol | [8] |
| Appearance | Grayish-white crystals | Dihydrate, crystals | [7] |
| Solubility in Water | Sparingly soluble in cold water, soluble in basic solutions | Freely soluble | [7][9] |
| Synthesis Pathway | Direct diazotization of the primary amine | Typically requires hydrolysis of the acetyl group prior to diazotization | [12][14] |
Experimental Protocols
Synthesis of Methyl Orange from Sulfanilic Acid
This protocol is a well-established method for the synthesis of an azo dye from sulfanilic acid.[16][17][18]
Materials:
-
Sulfanilic acid
-
Anhydrous sodium carbonate
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
N,N-dimethylaniline
-
Glacial acetic acid
-
Sodium hydroxide solution (20%)
-
Sodium chloride
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
Dissolve sulfanilic acid and sodium carbonate in water and warm gently to obtain a clear solution.
-
Cool the solution to about 15°C and add a solution of sodium nitrite in water.
-
Slowly add this mixture to a beaker containing crushed ice and concentrated hydrochloric acid with constant stirring.
-
After 15 minutes, fine crystals of the diazonium salt will separate.
-
-
Coupling Reaction:
-
Dissolve N,N-dimethylaniline in glacial acetic acid.
-
Add the N,N-dimethylaniline solution to the suspension of the diazotized sulfanilic acid with vigorous stirring.
-
Allow the mixture to stand for 10 minutes; the red, acidic form of methyl orange will begin to separate.
-
-
Isolation and Purification:
-
Slowly add a sodium hydroxide solution with stirring. The mixture will turn a uniform orange color as the sodium salt of methyl orange precipitates.
-
Heat the mixture to almost boiling to dissolve most of the dye.
-
Add sodium chloride to aid in the precipitation of the dye.
-
Allow the solution to cool undisturbed, then cool in an ice-water bath to facilitate crystallization.
-
Filter the methyl orange crystals, wash with a saturated sodium chloride solution, and recrystallize from hot water.
-
Conclusion and Future Perspectives
Sulfanilic acid remains the more direct and commonly used precursor for the synthesis of many azo dyes due to its readily available primary amino group for diazotization. The use of this compound introduces an additional hydrolysis step, which can add complexity and potential for impurities if not carefully controlled.
The primary advantage of using an N-acetylated intermediate in other areas of organic synthesis is often to protect the amino group from unwanted side reactions, for instance, during nitration.[14] In the context of azo dye synthesis where diazotization is the desired reaction, this protection is generally not necessary and adds a layer of inefficiency.
For researchers exploring novel dye structures, the potential to modify the acetyl group or use it to direct other reactions before deprotection could be an area of interest. However, for the synthesis of established dyes where sulfanilic acid is the precursor, there is no clear performance advantage to starting with this compound based on current literature. Future research could focus on direct, quantitative comparisons of reaction kinetics, yield, and purity under optimized conditions for both pathways to definitively assess any subtle performance differences.
References
-
ResearchGate. (n.d.). Synthesis of methyl orange from sulphanilic acid. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Methyl Orange - Reaction Mechanism. Retrieved from [Link]
-
Manual of the online synthesis of methyl orange. (n.d.). Retrieved from [Link]
-
GCW Gandhi Nagar Jammu. (n.d.). Experiment 17 Preparation of Methyl Orange. Retrieved from [Link]
-
Slideshare. (2014, April 7). Synthesis of Methyl Orange Dye. Retrieved from [Link]
-
Obadahun, J., Tsaku, J. E., & E. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. Retrieved from [Link]
-
CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. (n.d.). Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). Exp. - No.2 - Dye Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Digital Commons @ NJIT. (n.d.). The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Retrieved from [Link]
-
PSIBERG. (2022, July 18). Azo Dyes: History, Uses, and Synthesis. Retrieved from [Link]
-
Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Retrieved from [Link]
-
Hackmann, E. R., Santoro, M. I., Magalhaes, J. F., & Martins, J. L. (1984). Diazotized sulfanilic acid as a novel reagent for the detection of phenothiazine, phenothiazine-like drugs and their decomposition products in pharmaceuticals. PubMed. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Sulfanilic acid – Knowledge and References. Retrieved from [Link]
-
Chegg.com. (2019, November 20). Solved 1) Diazotization of sulfanilic acid NH Na2CO3 NaNO2. Retrieved from [Link]
- Google Patents. (n.d.). US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
-
ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. Retrieved from [Link]
-
Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. (n.d.). Retrieved from [Link]
-
ResearchGate. (2020, April 11). Synthesis of Diazo Dye from Sulpanilic Acid Using 3-Aminophenol and N,N-Dimethylaniline as Couplers and It Application on Linen Fibre. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2002, January 1). Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. Retrieved from [Link]
-
uclmail.net. (2008, September). Synthesis and Use of Fabric Dyes. Retrieved from [Link]
-
CABI Digital Library. (n.d.). SYNTHESIZATION OF β -NAFTOLORANGE, AN AZO DYE WITH SUPERIOR PURITY. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. uclmail.net [uclmail.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Synthesis of Methyl Orange Dye | DOCX [slideshare.net]
- 7. This compound [drugfuture.com]
- 8. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. psiberg.com [psiberg.com]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. betapartners.nl [betapartners.nl]
- 14. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 15. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Acetylating Agents for Sulfanilic Acid: A Guide for Researchers
For researchers and professionals in drug development and chemical synthesis, the acetylation of sulfanilic acid to produce N-acetylsulfanilic acid is a critical step in the synthesis of sulfa drugs and other valuable organic compounds. The choice of an acetylating agent is a pivotal decision that directly impacts reaction efficiency, product purity, cost-effectiveness, and environmental footprint. This guide provides an in-depth comparative analysis of common acetylating agents for sulfanilic acid, supported by experimental insights and protocols to facilitate an informed selection process for your specific application.
Introduction: The Significance of Acetylating Sulfanilic Acid
Sulfanilic acid, with its zwitterionic nature, presents unique challenges in direct chemical transformations.[1] The amino group (-NH₂) is a primary target for functionalization, and its protection via acetylation is a common strategy to prevent unwanted side reactions during subsequent chemical modifications, such as chlorosulfonation in the synthesis of sulfanilamide.[2][3][4] The resulting this compound is a key intermediate in the pharmaceutical industry.[5]
This guide will dissect the performance of four primary acetylating agents: Acetic Anhydride , Acetyl Chloride , Glacial Acetic Acid , and Ketene . We will explore the core chemical principles governing their reactivity, present comparative data, and provide detailed experimental protocols.
Core Chemical Principles: Understanding Acetylating Agent Reactivity
The acetylation of the primary amino group of sulfanilic acid is a nucleophilic acyl substitution reaction. The reactivity of the acetylating agent is principally determined by two factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[6]
A more reactive agent generally possesses a more electrophilic carbonyl carbon and a better leaving group (a weaker base). The general order of reactivity for the agents discussed is:
Acetyl Chloride > Acetic Anhydride > Ketene > Glacial Acetic Acid
This reactivity hierarchy directly influences the required reaction conditions, potential side reactions, and overall process efficiency.
Comparative Analysis of Acetylating Agents
The selection of an acetylating agent is a trade-off between reactivity, cost, safety, and environmental considerations. The following sections provide a detailed comparison.
Acetic Anhydride ((CH₃CO)₂O)
Acetic anhydride is the most commonly employed acetylating agent for sulfanilic acid in industrial and laboratory settings.[7][8][9] It offers a good balance of reactivity and ease of handling.
-
Reactivity and Mechanism: Acetic anhydride is more reactive than acetic acid due to the presence of the acetate ion as a good leaving group.[6][10] The reaction with sulfanilic acid is often carried out in the presence of a solvent and sometimes a catalyst. Industrially, the reaction is often performed with the sodium salt of sulfanilic acid in an aqueous solution.[7] However, processes for the direct acetylation of free sulfanilic acid in solvents like sulfuric acid have been developed to be more cost-effective and ecologically sound.[7]
-
Advantages:
-
Disadvantages:
Acetyl Chloride (CH₃COCl)
Acetyl chloride is a highly reactive acetylating agent, leading to rapid reactions.[6]
-
Reactivity and Mechanism: Its high reactivity stems from the excellent leaving group ability of the chloride ion.[6] The reaction is vigorous and highly exothermic.[9] Due to the liberation of hydrogen chloride (HCl) gas, a base is often required to neutralize it and prevent the protonation of the unreacted amine.[9][11]
-
Advantages:
-
Disadvantages:
-
Corrosive and Moisture Sensitive: It is highly corrosive and reacts violently with water.[6][9]
-
Hazardous Byproduct: Produces corrosive HCl gas, which requires careful handling and neutralization.[9][11]
-
Side Reactions: The liberated HCl can react with the starting amine to form a hydrochloride salt, rendering it unreactive.[9]
-
Glacial Acetic Acid (CH₃COOH)
Glacial acetic acid can function as both a solvent and a reagent for acetylation.[13]
-
Reactivity and Mechanism: It is the least reactive of the common acetylating agents. The reaction is slow and requires prolonged heating at elevated temperatures.[8] The reaction is also reversible, which can limit the yield.[9]
-
Advantages:
-
Low Cost and Low Hazard: It is inexpensive and relatively safe to handle.
-
Solvent and Reagent: Can serve a dual role, simplifying the reaction setup.[13]
-
-
Disadvantages:
Ketene (CH₂=C=O)
Ketene is a highly reactive gas that acetylates amines and other compounds with active hydrogens.[14][15]
-
Reactivity and Mechanism: Ketene reacts directly with the amino group to form the acetylated product without the formation of a byproduct like HCl or acetic acid.[14]
-
Advantages:
-
Atom Economy: The reaction is highly atom-efficient, with no byproducts.
-
High Reactivity: Reacts quickly with amines.[15]
-
-
Disadvantages:
Quantitative Data Summary
The following table summarizes key comparative data for the different acetylating agents. The data is synthesized from various sources and should be considered in the context of the specific experimental conditions outlined in the references.
| Acetylating Agent | Typical Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Acetic Anhydride | Aqueous sodium sulfanilate solution or in sulfuric acid as solvent; moderate temperatures (e.g., 80°C).[7] | High (often >90%) | Good balance of reactivity and handling; high yield.[9] | Produces acetic acid byproduct.[10] |
| Acetyl Chloride | Often in the presence of a base (e.g., pyridine, K₂CO₃) to neutralize HCl; can be run at lower temperatures.[8][11] | High | Very reactive, fast reaction times.[6][12] | Corrosive, moisture-sensitive, produces HCl gas.[6][9] |
| Glacial Acetic Acid | Prolonged heating at high temperatures (e.g., >100°C).[8] | Moderate to Low | Inexpensive, low hazard. | Slow, reversible, requires high energy input.[8][9] |
| Ketene | Gaseous ketene passed through a solution of the amine; often at elevated temperatures to prevent polymerization.[14][16] | Quantitative yields reported under optimal conditions.[14] | High atom economy (no byproducts). | Toxic, unstable gas; requires in-situ generation.[15][16] |
Experimental Protocols
The following are representative, detailed protocols for the acetylation of sulfanilic acid using acetic anhydride and acetyl chloride.
Protocol 1: Acetylation of Sulfanilic Acid using Acetic Anhydride in Sulfuric Acid
This protocol is adapted from a process designed for the direct acetylation of free aminoarylsulfonic acids.[7]
Workflow Diagram:
Caption: Experimental workflow for the acetylation of sulfanilic acid using acetic anhydride in sulfuric acid.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, prepare a mixture of 205 parts of acetic anhydride and 300 parts of anhydrous sulfuric acid. Cool the mixture to approximately 15°C.[7]
-
Addition of Sulfanilic Acid: While stirring, gradually introduce 173 parts of dried sulfanilic acid over one hour. Allow the temperature to slowly rise from about 15°C to 30°C during the addition.[7]
-
Completion of Reaction: To ensure the reaction goes to completion, heat the mixture to about 65°C and continue stirring at this temperature.[7]
-
Product Precipitation: Pour the reaction mixture into 300 parts of water at approximately 35°C. This compound will crystallize out as a hydrate.[7]
-
Isolation: Complete the crystallization by stirring and cooling the mixture to about 15°C. Collect the product by suction filtration.[7]
Protocol 2: Acetylation of an Aniline Derivative (Illustrative for Sulfanilic Acid) using Acetyl Chloride
This protocol illustrates the general procedure for acetylating an aromatic amine with acetyl chloride, which can be adapted for sulfanilic acid, likely requiring initial conversion to its more soluble sodium salt.
Workflow Diagram:
Caption: General experimental workflow for the acetylation of sulfanilic acid using acetyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the sodium salt of sulfanilic acid in an appropriate solvent (e.g., aqueous solution or a polar aprotic solvent like DMF). Add a base such as potassium carbonate to neutralize the HCl that will be generated.[11]
-
Addition of Acetyl Chloride: Cool the reaction mixture in an ice bath. Slowly add acetyl chloride dropwise with vigorous stirring. The reaction is exothermic and care must be taken to control the temperature.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the disappearance of the starting material by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into ice water to quench any remaining acetyl chloride.
-
Isolation: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the free this compound.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from water or an alcohol-water mixture can be performed for further purification.
Conclusion and Recommendations
The choice of an acetylating agent for sulfanilic acid is a critical parameter in the synthesis of this compound.
-
For large-scale industrial production and general laboratory use where a balance of reactivity, safety, and cost is paramount, acetic anhydride remains the preferred agent. The development of direct acetylation methods in sulfuric acid offers a more environmentally friendly alternative to traditional aqueous methods.[7]
-
Acetyl chloride is a suitable option for rapid, small-scale syntheses where its high reactivity is advantageous, provided that appropriate safety measures are in place to handle its corrosivity and the evolution of HCl gas.[6][11]
-
Glacial acetic acid is generally not recommended for efficient synthesis due to its low reactivity and the reversible nature of the reaction, leading to incomplete conversion.[8][9]
-
Ketene offers an elegant, atom-economical route but is impractical for most laboratory and industrial settings due to its hazardous nature and the need for specialized equipment for its in-situ generation.[15][16]
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, available equipment, safety protocols, and economic considerations. This guide provides the foundational knowledge and practical protocols to make an evidence-based decision.
References
- Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
- Syntheses of Medicinal Compounds. (2017).
- Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
- Synthesis of acetyl sulfanilic acid and its potassium salt.
- Synthesis of Sulfanilamide. Scribd.
- Synthesis of Sulphanilamide. YouTube. (2021).
- Principle Synthesis mechanism and identific
- The preparation method of p-aminobenzenesulfonamide.
- ACETYL
- QUANTITATIVE ACID-CATALYZED ACETYLATION.
- Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure.
- Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. SciSpace.
- Acetylation process.
- Ketene. I.
- Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as C
- This compound.
- A Stoichiometric Solvent-Free Protocol for Acetyl
- The Role of Glacial Acetic Acid in Acetanilide Synthesis Process. (2024).
- Ketene. Organic Syntheses Procedure.
- A method of synthesizing N-acetylsulfanilyl chloride by sulfonating agent of sulfur trioxide.
- A Comparative Guide to Acylating Agents: Benzoyl Chloride vs. Acetic Anhydride. Benchchem.
- Green and conventional synthesis of sulfanilic acid. (2022).
- comparative study of acylating agents for specific organic transform
- Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Arom
- Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- Acylation using an anhydride. YouTube. (2020).
Sources
- 1. chimie.ucv.ro [chimie.ucv.ro]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. This compound [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. youtube.com [youtube.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. asianpubs.org [asianpubs.org]
- 13. The Role of Glacial Acetic Acid in Acetanilide Synthesis Process [ysxlglacialaceticacid.com]
- 14. US1898687A - Acetylation process - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
A Critical Evaluation of N-Acetylsulfanilic Acid as a Primary Standard in Titrimetry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the integrity of titrimetric analyses hinges on the quality of the primary standard used. For decades, potassium hydrogen phthalate (KHP) has been the benchmark for the standardization of basic solutions. However, the pursuit of novel, high-performance reference materials is a continuous endeavor in analytical science. This guide introduces N-Acetylsulfanilic acid as a potential primary standard for acid-base titrimetry, providing a comparative analysis against the established standard, KHP, and outlining the necessary validation protocols.
The Foundation of Accuracy: What Makes an Ideal Primary Standard?
A primary standard is a substance of such high purity, stability, and known composition that it can be used to accurately determine the concentration of a titrant. The key characteristics of an ideal primary standard include:
-
High Purity: Essential for accurate results, with minimal to no interfering impurities.
-
Stability: Resistant to decomposition under normal storage and experimental conditions.
-
Low Hygroscopicity: Does not readily absorb moisture from the atmosphere, which would alter its mass.
-
High Molar Mass: Minimizes weighing errors.
-
Solubility: Readily dissolves in the solvent used for the titration.
-
Known Stoichiometry: Reacts in a predictable and complete manner with the titrant.
Introducing this compound: A Candidate for a Primary Standard
This compound (4-acetamidobenzenesulfonic acid) is a crystalline solid with the chemical formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol .[1][2] Its chemical structure, featuring both a sulfonic acid and an acetylated amine group, bestows it with properties that merit its consideration as a primary standard in acid-base titrimetry.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Comparative Analysis: this compound vs. Potassium Hydrogen Phthalate (KHP)
To evaluate the potential of this compound, a direct comparison with the widely accepted primary standard, KHP, is essential.
| Property | This compound | Potassium Hydrogen Phthalate (KHP) | Analysis and Implications for Use |
| Molecular Formula | C₈H₉NO₄S | C₈H₅KO₄ | - |
| Molar Mass ( g/mol ) | 215.23[1][2] | 204.22 | The slightly higher molar mass of this compound could offer a marginal advantage in reducing weighing errors. |
| Purity | Can be synthesized to 99% purity.[3] | Commercially available in very high purity (>99.95%). | While high purity is achievable, it is crucial to validate the purity of each batch of this compound intended for use as a primary standard. |
| Hygroscopicity | Reported as hygroscopic.[4][5][6] | Non-hygroscopic. | This is a significant consideration. This compound would require a stringent drying protocol before use to ensure accurate weighing. |
| Solubility | Freely soluble in water.[1] | Soluble in water. | Both compounds exhibit good water solubility, making them suitable for aqueous titrations. |
| Stability | Appears stable as a solid, but aqueous solutions may undergo slow hydrolysis.[1] | Highly stable in both solid form and in solution. | The potential for hydrolysis in aqueous solutions of this compound necessitates the use of freshly prepared solutions for the most accurate results. |
Proposed Experimental Validation of this compound as a Primary Standard
A rigorous validation process is necessary to establish this compound as a reliable primary standard. The following experimental workflow is proposed:
Experimental Workflow
Caption: Proposed workflow for the validation of this compound.
Part 1: Material Preparation and Characterization
1.1. Synthesis and Purification:
This compound can be synthesized by the acetylation of sulfanilic acid.[4] A reported method involves dissolving aminobenzenesulfonic acid in water, adding sodium carbonate, and then acetylating with acetic anhydride. The product can be salted out with sodium chloride. For use as a primary standard, recrystallization from a suitable solvent would be necessary to achieve the highest possible purity.
1.2. Purity Assay:
The purity of the synthesized and purified this compound must be rigorously determined. This can be achieved through a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To identify and quantify any organic impurities.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S) and ensure it matches the theoretical values.
-
Thermogravimetric Analysis (TGA): To determine the water content and assess thermal stability.
1.3. Hygroscopicity and Stability Studies:
-
Hygroscopicity: The degree to which this compound absorbs moisture should be quantified. This can be done by exposing a dried sample to a controlled humidity environment and monitoring the change in mass over time.
-
Stability: The long-term stability of the solid material under typical laboratory storage conditions (e.g., in a desiccator, at room temperature) should be assessed by periodic purity analysis. The stability of a standard solution of this compound in water should also be investigated to determine its viable shelf-life.
Part 2: Titrimetric Validation
2.1. Preparation of Standard Solutions:
-
This compound (~0.1 M): Accurately weigh a dried sample of high-purity this compound and dissolve it in a known volume of deionized water in a volumetric flask.
-
Potassium Hydrogen Phthalate (~0.1 M): Prepare a KHP standard solution in the same manner.
-
Sodium Hydroxide Titrant (~0.1 M): Prepare a solution of approximately 0.1 M NaOH.
2.2. Standardization of NaOH:
-
Titration with this compound:
-
Pipette a known volume (e.g., 25.00 mL) of the this compound standard solution into an Erlenmeyer flask.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with the ~0.1 M NaOH solution until the endpoint is reached (a faint, persistent pink color).
-
Repeat the titration at least three times to ensure precision.
-
-
Titration with KHP:
-
Follow the same procedure as above, using the KHP standard solution.
-
Part 3: Data Analysis and Comparison
3.1. Statistical Analysis:
For each set of titrations, calculate the molarity of the NaOH solution. Determine the mean molarity, the standard deviation (SD), and the relative standard deviation (RSD) to assess the precision of each primary standard.
3.2. Comparison of Titration Curves:
If using a potentiometric titration method, the titration curves obtained with this compound and KHP can be compared. The sharpness of the inflection point at the equivalence point is a key indicator of the suitability of the standard.
3.3. Assessment of Accuracy and Precision:
The accuracy of this compound as a primary standard can be inferred by comparing the mean NaOH molarity determined with it to the mean molarity determined with the certified primary standard, KHP. The precision is evaluated by the RSD of the replicate titrations.
Conclusion and Future Outlook
This compound presents several properties that make it a promising candidate as a primary standard for acid-base titrimetry, including its high molar mass and good water solubility. The ability to synthesize it to a high degree of purity is also a significant advantage. However, its hygroscopic nature is a critical factor that must be carefully managed through a validated drying procedure.
While this guide outlines a comprehensive validation protocol, further independent studies are required to generate the robust experimental data necessary for its widespread acceptance by the scientific community. Should such studies confirm its accuracy and precision to be comparable to or exceeding that of KHP, this compound could become a valuable addition to the arsenal of primary standards available to analytical chemists.
References
-
This compound. PubChem. [Link]
-
Determination of Sulfanilic Acid. KEM. [Link]
-
POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. University of California, Santa Cruz. [Link]
-
This compound | The Merck Index Online. The Royal Society of Chemistry. [Link]
- Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
-
This compound. The Merck Index Online. [Link]
-
What is differences between sulfanilic acid and sulfanilamide?. ResearchGate. [Link]
-
Potentiometric titrations issues. Sciencemadness.org. [Link]
-
Analytical Volumetric Solutions & Indicators. Reagecon. [Link]
-
Sulfanilic acid. Wikipedia. [Link]
-
Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. CORE. [Link]
-
Sulfanilic acid – Knowledge and References. Taylor & Francis Online. [Link]
-
Titration of Aspirin Tablets. Bellevue College. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 4. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 5. 121-62-0 CAS MSDS (N-acetylsulphanilic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. N-acetylsulphanilic acid | 121-62-0 [amp.chemicalbook.com]
A Comparative Guide to the Analysis of N-Acetylsulfanilic Acid: HPLC vs. Capillary Electrophoresis
In the landscape of pharmaceutical analysis and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. N-Acetylsulfanilic acid, also known as 4-acetamidobenzenesulfonic acid, is a key organic intermediate and a metabolite of sulfanilic acid.[1][2] Its analysis is crucial for quality control and pharmacokinetic studies. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the determination of this compound. Drawing upon established methodologies for related sulfonamides and organic acids, this document will equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions for their analytical workflows.
Principles of Separation: A Tale of Two Techniques
At their core, HPLC and CE are both separation techniques, yet they operate on fundamentally different principles. HPLC separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[3] The separation is driven by high pressure, and the extent of interaction of an analyte with the stationary phase determines its retention time. In contrast, CE separates ions based on their electrophoretic mobility in an electric field.[4] This mobility is a function of the ion's charge and size, allowing for highly efficient separations in a narrow capillary filled with an electrolyte solution.
Experimental Protocols
The following protocols are representative methodologies for the analysis of this compound by HPLC and CE, synthesized from established methods for sulfonamides and organic acids.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method, which is well-suited for the analysis of polar compounds like this compound.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Ammonium acetate for pH adjustment
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate buffer, pH 4.0) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a 60:40 (v/v) ratio of buffer to organic solvent, run in isocratic mode.[5]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the sulfonamide structure)[6]
5. Data Analysis:
-
Quantification is achieved by comparing the peak area of this compound in the sample to the calibration curve generated from the working standards.
Capillary Electrophoresis (CE) Protocol
This protocol describes a Capillary Zone Electrophoresis (CZE) method, which is ideal for the separation of charged species like this compound.
1. Instrumentation:
-
A CE system with a high-voltage power supply, a capillary cartridge, an autosampler, and a UV detector.
-
An uncoated fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
2. Reagents and Background Electrolyte (BGE):
-
Sodium phosphate (for buffer preparation)
-
Boric acid (for buffer preparation)
-
Sodium hydroxide or Hydrochloric acid (for pH adjustment)
-
Methanol or Acetonitrile (as organic modifier)
-
Background Electrolyte (BGE): A buffer solution such as 45 mM sodium phosphate at a pH of 7.3, potentially with the addition of 10% methanol to improve resolution.[7]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in deionized water or the BGE.
-
Working Standards: Dilute the stock solution with the BGE to create a series of standards for calibration.
-
Sample Preparation: Dissolve the sample in the BGE, and filter through a 0.45 µm syringe filter.
4. Electrophoretic Conditions:
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the BGE.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 25 kV.[7]
-
Capillary Temperature: 25 °C.
-
Detection Wavelength: 254 nm.[6]
5. Data Analysis:
-
The concentration of this compound is determined by comparing its peak area in the electropherogram to a calibration curve constructed from the standards.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both HPLC and CE analysis of this compound.
Caption: HPLC Experimental Workflow for this compound Analysis.
Caption: Capillary Electrophoresis Workflow for this compound Analysis.
Performance Comparison: A Head-to-Head Analysis
The choice between HPLC and CE often comes down to a trade-off between various performance parameters. The following table summarizes a comparative overview based on typical validation data for sulfonamide and organic acid analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Rationale & Insights |
| Principle | Differential partitioning | Differential electrophoretic mobility | HPLC is ideal for a wide range of analytes, while CE excels with charged molecules.[3][4] |
| Analysis Time | 10 - 30 minutes | 5 - 15 minutes | CE often offers faster analysis times due to the high efficiency of the separation.[8] |
| Resolution | Good to Excellent | Excellent to Superior | CE can achieve very high theoretical plate counts, leading to exceptional resolution, especially for closely related compounds.[9] |
| Sensitivity (LOD) | Lower (more sensitive) | Higher (less sensitive) | HPLC typically has lower limits of detection due to longer path lengths in detector flow cells and larger injection volumes.[10] |
| Precision (RSD) | < 2% | < 5% | HPLC is generally considered more robust and reproducible, making it a preferred method in regulated environments.[11] |
| Solvent Consumption | High | Very Low | CE's low consumption of reagents makes it a more environmentally friendly and cost-effective option.[8] |
| Method Development | More Complex | Simpler | Method development in CE can be faster as it primarily involves optimizing the background electrolyte. |
| Cost | Higher initial and running costs | Lower initial and running costs | The simpler instrumentation and lower solvent usage of CE contribute to its lower overall cost. |
Discussion: Making the Right Choice for Your Application
Both HPLC and CE are powerful tools for the analysis of this compound, and the optimal choice depends on the specific requirements of the application.
HPLC stands out for its robustness, reproducibility, and lower detection limits .[10][11] This makes it the workhorse of many quality control laboratories and the preferred technique for regulated analyses where high precision and sensitivity are critical. The versatility of HPLC, with its various stationary phases and mobile phase compositions, allows for the analysis of a wide range of compounds, including potential impurities that may be less polar than this compound. However, the higher solvent consumption and longer analysis times can be a drawback for high-throughput screening.
Capillary Electrophoresis , on the other hand, offers exceptional resolution, rapid analysis times, and significantly lower operational costs due to minimal solvent consumption.[8] Its simplicity in method development is also a key advantage. For applications where high throughput is essential and the analyte is charged, such as in metabolic studies or process monitoring, CE can be a highly effective technique. The main limitations of CE are its typically higher detection limits and potentially lower reproducibility compared to HPLC, which may be a consideration for trace analysis or strict regulatory submissions.[10]
Conclusion
The analysis of this compound can be effectively accomplished by both HPLC and Capillary Electrophoresis. The decision of which technique to employ should be guided by the specific analytical needs:
-
For routine quality control, validation, and applications requiring high sensitivity and reproducibility, HPLC is the recommended choice. Its established robustness and lower detection limits are significant advantages in these settings.
-
For high-throughput screening, rapid method development, and applications where cost and environmental impact are major considerations, Capillary Electrophoresis presents a compelling alternative. Its speed and high resolving power are particularly beneficial for complex samples.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers and scientists to select the most appropriate analytical tool to ensure the quality and efficacy of their pharmaceutical products.
References
- Tsai, I.-L., et al. "Migration behavior and separation of sulfonamides in capillary zone electrophoresis. I. Influence of buffer pH and electrolyte modifier.
- Pérez-Ruiz, T., et al. "Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water." Electrophoresis 27.20 (2006): 4060-4068.
- Li, H., et al. "Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex." Molecules 23.9 (2018): 2194.
- Hoff, R. B., et al. "Analysis of sulfonamides by capillary electrophoresis.
- Wang, J., et al. "Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent." Analytical and bioanalytical chemistry 410.14 (2018): 3435-3444.
- Chen, L., et al.
- Kowalska, M., et al.
- Popiel, S., et al. "Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry." Journal of veterinary research 62.4 (2018): 491.
- Wu, Y., et al. "Simultaneous Determination of 16 Sulfonamides in Animal Feeds by UHPLC–MS–MS.
- Wang, Z., et al.
-
ResearchGate. "Comparison of the main parameters of CE and HPLC methods." ResearchGate, [Link].
-
SIELC Technologies. "Separation of 4-Dodecylbenzenesulfonic acid on Newcrom R1 HPLC column." SIELC, [Link].
-
ResearchGate. "Results of the comparison between CE and HPLC methods." ResearchGate, [Link].
-
ResearchGate. "Why HPLC is more applicable in different analysis than capillary electrophoresis as CE is more effective,efficient, simple, low sample injection and..." ResearchGate, [Link].
-
Nowak, P. M., et al. "(PDF) Assessment and Comparison of the Overall Analytical Potential of Capillary Electrophoresis and High-Performance Liquid Chromatography Using the RGB Model: How Much Can We Find Out?." ResearchGate, [Link].
- Furlan, C., et al. "Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+." Analytical biochemistry 252.1 (1997): 177-185.
- Bhat, K., et al. "Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC." Indian Journal of Pharmaceutical Education and Research 51.4 (2017): S93-S101.
- Lee, H. J., et al. "Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet." Journal of pharmaceutical and biomedical analysis 31.5 (2003): 987-995.
-
ResearchGate. "Validation of HPLC method for quantitative determination of N-acetylglucosamine in skin-lightening microemulsion | Request PDF." ResearchGate, [Link].
- Athawale, R. "Development and Validation of RP-HPLC Method for the Estimation of N- Acetylcysteine in Wet Cough Syrup." International Journal of Pharmacy and Technology 4.2 (2012): 2345-2356.
- Kowalska, M., et al. "Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product." Scientific reports 12.1 (2022): 1.
Sources
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Migration behavior and separation of sulfonamides in capillary zone electrophoresis. I. Influence of buffer pH and electrolyte modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-Acetylsulfanilic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Specificity in Drug and Diagnostic Development
N-Acetylsulfanilic acid, or 4-(acetylamino)benzenesulfonic acid[1][2][3], is a key structural motif found in many sulfonamide-based compounds. Its derivatives are integral to the development of various therapeutic agents and diagnostic reagents. However, the structural similarity among these derivatives presents a significant analytical challenge: cross-reactivity.
Cross-reactivity occurs when an antibody or receptor, intended to bind a specific analyte, also binds to other, structurally similar molecules.[4] This phenomenon can lead to false-positive results, over-estimation of analyte concentration, and potentially adverse clinical outcomes.[4][5] For drug development professionals and researchers, understanding and quantifying the cross-reactivity profile of this compound derivatives is not merely a procedural step but a cornerstone of assay validation and safety assessment.[6][7] This guide provides an in-depth comparison of cross-reactivity among key derivatives and presents a robust, field-proven methodology for its assessment.
Comparative Cross-Reactivity Analysis
The degree to which an immunoassay can distinguish between the primary analyte and its related derivatives is paramount for data integrity. The specificity of an antibody is not absolute and can be influenced by the assay format and the concentrations of immunoreactants used.[8]
Below is a comparative analysis of the cross-reactivity of several this compound derivatives against a hypothetical monoclonal antibody raised specifically against this compound. The data is presented as the concentration of the derivative required to cause 50% inhibition (IC50) in a competitive ELISA, with the percent cross-reactivity calculated relative to the parent compound.
Cross-Reactivity Calculation: % Cross-Reactivity = (IC50 of this compound / IC50 of Derivative) x 100
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound (Parent) | 4-(acetylamino)benzenesulfonic acid | 50 | 100% |
| Sulfanilic acid | 4-aminobenzenesulfonic acid | 500 | 10% |
| N-Propionylsulfanilic acid | 4-(propionylamino)benzenesulfonic acid | 75 | 66.7% |
| Sulfanilamide | 4-aminobenzenesulfonamide | 2500 | 2% |
| N-Acetyl-p-toluenesulfonamide | N-acetyl-4-methylbenzenesulfonamide | >10,000 | <0.5% |
Note: Data is illustrative and serves to demonstrate comparative principles. Actual values are dependent on the specific antibody and assay conditions.
Insights from the Data:
-
The N-acetyl group is a critical epitope: The significant drop in cross-reactivity for Sulfanilic acid (10%) demonstrates that the acetyl group at the N4 position is a primary recognition site for the antibody.
-
Acyl chain length matters: The high cross-reactivity of N-Propionylsulfanilic acid (66.7%) indicates that the antibody can tolerate minor modifications to the acyl chain, highlighting the importance of testing derivatives with similar side chains.
-
Modification of the sulfonic acid group drastically reduces binding: The minimal cross-reactivity of Sulfanilamide (2%) shows that converting the sulfonic acid to a sulfonamide significantly alters the molecule's conformation or charge distribution, preventing effective antibody binding.
-
Ring substitutions are poorly tolerated: N-Acetyl-p-toluenesulfonamide, which has a methyl group on the benzene ring and a sulfonamide instead of a sulfonic acid, shows negligible cross-reactivity, confirming it is structurally distinct from the antibody's perspective.
Gold-Standard Methodology: The Competitive Inhibition ELISA
To generate reliable cross-reactivity data, the competitive enzyme-linked immunosorbent assay (ELISA) is the industry's gold standard. This format is highly sensitive and particularly well-suited for quantifying small molecule analytes in complex mixtures.[9][10] The principle relies on the competition between a free analyte (the derivative being tested) and a labeled or immobilized antigen for a limited number of antibody binding sites.
Workflow for Competitive ELISA
Caption: Workflow of a competitive ELISA for cross-reactivity testing.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, incorporating essential controls to ensure data trustworthiness.
1. Reagent Preparation:
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.[9]
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.[9][11]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[11]
-
Assay Diluent: 0.1% BSA in PBST.
-
Antigen for Coating: this compound conjugated to a carrier protein like BSA (e.g., ASA-BSA) at 1-10 µg/mL in Coating Buffer.
-
Primary Antibody: Anti-N-Acetylsulfanilic acid antibody, diluted in Assay Diluent to a concentration determined by prior titration experiments (typically the concentration that gives ~80-90% of the maximum signal).
-
Test Derivatives: Prepare a serial dilution series for each derivative (e.g., from 1 µM to 10 mM) in Assay Diluent. Include this compound as the reference standard.
-
Secondary Antibody: Enzyme-conjugated anti-species antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG), diluted in Assay Diluent per manufacturer's instructions.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.[9]
2. ELISA Procedure:
-
Antigen Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Cover and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[9]
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT). This step is critical to prevent non-specific binding of antibodies to the plate surface.[12]
-
Washing: Repeat the wash step as in step 2.
-
Competitive Incubation:
-
In a separate dilution plate, mix 50 µL of the primary antibody solution with 50 µL of each test derivative dilution (or standard/control).
-
Immediately transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at RT. During this step, the free derivative in the solution competes with the immobilized antigen for antibody binding sites.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step, but this time perform five washes to ensure removal of all unbound secondary antibody.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[11]
Data Analysis and Interpretation
-
Generate a Standard Curve: Plot the absorbance values against the log of the concentration for the this compound standard. Perform a four-parameter logistic (4PL) regression to fit the curve.
-
Determine IC50 Values: From the curve, determine the IC50 value—the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate Cross-Reactivity: For each derivative, determine its IC50 from its respective inhibition curve. Use the formula mentioned previously to calculate the percent cross-reactivity relative to this compound.
Trustworthiness Through Controls:
-
Maximum Signal (B0) Control: Wells containing only the primary antibody (no competing derivative) to establish the upper plateau of the curve.
-
Non-Specific Binding (NSB) Control: Wells containing no primary antibody to measure background signal.
-
Blank Control: Wells with only Assay Diluent and substrate to check for reagent contamination.
Conclusion
The rigorous evaluation of cross-reactivity is an indispensable component of developing selective and reliable assays for this compound and its derivatives. The competitive ELISA, when executed with proper controls and a deep understanding of its principles, provides the robust, quantitative data required by researchers and regulatory bodies.[13] By carefully selecting antibodies and validating their performance against a panel of structurally related molecules, scientists can ensure the specificity, accuracy, and ultimate success of their therapeutic or diagnostic products. The insights gained from these studies directly impact the quality and safety of drug development, from early-stage discovery to clinical application.
References
- Taylor & Francis Online. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops a.
- National Center for Biotechnology Information. (2012). Immunoassay Methods - Assay Guidance Manual.
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry.
- U.S. Food and Drug Administration. (n.d.). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.
- Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- PubChem. (n.d.). This compound.
- PubMed Central (PMC). (n.d.). Interferences in Immunoassay.
- ChemBK. (2024). This compound.
- ChemicalBook. (n.d.). N-acetylsulphanilic acid | 121-62-0.
- Santa Cruz Biotechnology. (n.d.). 4-Acetamidobenzenesulfonic Acid | CAS 121-62-0.
- DrugBank. (n.d.). This compound.
Sources
- 1. This compound [drugfuture.com]
- 2. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. fda.gov [fda.gov]
- 8. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. seracare.com [seracare.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Performance Evaluation of N-Acetylsulfanilic Acid in Different Buffer Systems
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Buffer Selection in Analytical and Pharmaceutical Sciences
N-Acetylsulfanilic acid, the N-acetylated metabolite of sulfanilic acid, is a compound of significant interest in various scientific domains, from its role as a key intermediate in chemical synthesis to its appearance in metabolomic studies.[1][2][3] The reliability and reproducibility of experimental results involving this compound are intrinsically linked to the solution environment in which it is handled. Buffer systems, aqueous solutions that resist pH changes, are fundamental to controlling this environment.[4][5] The choice of buffer can profoundly impact the solubility, stability, and analytical behavior of a molecule like this compound, which possesses ionizable functional groups.
This guide provides an in-depth, objective comparison of this compound's performance in several commonly used buffer systems. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and outcomes, offering field-proven insights to help you select the optimal buffer for your specific application, whether it be for high-performance liquid chromatography (HPLC) method development, stability testing, or formulation studies.
Understanding this compound: Key Physicochemical Properties
Before evaluating its performance in different environments, it is crucial to understand the inherent characteristics of this compound. Its structure, featuring both a sulfonic acid group and an acetamido group, dictates its behavior in solution.[3]
| Property | Value/Description | Source |
| Molecular Formula | C₈H₉NO₄S | [1][6] |
| Molecular Weight | 215.23 g/mol | [1][6] |
| IUPAC Name | 4-acetamidobenzenesulfonic acid | [1] |
| pKa | -0.53 ± 0.50 (Predicted) | [2] |
| Solubility | Freely soluble in water, soluble in alcohol, sparingly soluble in glacial acetic acid, insoluble in ether.[7] The sulfonic acid group imparts strong acidity and high water solubility.[3][8] | [3][7][8] |
| Stability | Slowly hydrolyzes in aqueous solution.[7] Stability is pH-dependent.[8] | [7][8] |
The most critical property for this investigation is the pKa. The predicted pKa of the sulfonic acid group is exceptionally low, indicating it is a strong acid that will be fully deprotonated and negatively charged across the typical pH range of most buffer systems. This has significant implications for its interaction with buffer components and its chromatographic retention.
Selection of Buffer Systems: A Rationale
The choice of buffers for this evaluation was guided by the need to cover a broad and relevant pH spectrum, from acidic to neutral to basic conditions. Each selected buffer is commonly employed in analytical chemistry and biochemistry.[9][10][11]
| Buffer System | pKa(s) | Effective pH Range | Rationale for Inclusion |
| Citrate Buffer | 3.13, 4.76, 6.40 | 2.5 - 7.5 | Provides buffering capacity over a wide acidic to neutral pH range.[5][11] |
| Acetate Buffer | 4.76 | 3.8 - 5.8 | A standard choice for creating stable acidic conditions.[9][12] |
| Phosphate Buffer | 2.15, 7.20, 12.35 | 6.0 - 8.0 (using H₂PO₄⁻/HPO₄²⁻) | The most common buffer for biological and HPLC applications due to its buffering capacity around physiological pH.[9][11][13] |
| Ammonium Bicarbonate | 6.35, 9.25, 10.33 | 8.2 - 10.2 (using NH₄⁺/NH₃) | A volatile buffer, making it compatible with mass spectrometry (MS) and useful for evaluating performance at a higher pH.[12] |
Experimental Design: A Framework for Performance Evaluation
This section outlines the methodologies to objectively assess the performance of this compound. The protocols are designed to be self-validating, ensuring that the results are robust and reliable.
Core Performance Indicators
-
Solubility: To determine the maximum concentration of this compound that can be dissolved in each buffer, providing a critical parameter for stock solution preparation and formulation.
-
Stability: To assess the chemical integrity of this compound over time, identifying potential degradation pathways influenced by pH.
-
Analytical Performance (HPLC): To evaluate how each buffer impacts chromatographic behavior, focusing on peak shape, retention time stability, and signal intensity. This is a crucial metric for quantitative analysis.[14][15]
Experimental Workflow Diagram
Caption: Overall experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of 50 mM Buffer Solutions
-
General Principle: Buffers are prepared by mixing a weak acid and its conjugate base or by titrating a weak acid with a strong base to the desired pH.
-
Acetate Buffer (pH 4.5):
-
Prepare a 50 mM solution of acetic acid.
-
Titrate with a concentrated NaOH solution while monitoring with a calibrated pH meter until the pH reaches 4.5.
-
Adjust the final volume with deionized water to achieve a 50 mM concentration.
-
-
Citrate Buffer (pH 5.0):
-
Prepare a 50 mM solution of citric acid.
-
Titrate with concentrated NaOH until the pH reaches 5.0.
-
Adjust the final volume with deionized water.
-
-
Phosphate Buffer (pH 7.0):
-
Prepare 50 mM solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄).
-
Mix the two solutions, adding the dibasic solution to the monobasic solution, until the pH reaches 7.0.
-
-
Ammonium Bicarbonate Buffer (pH 9.0):
-
Prepare a 50 mM solution of ammonium bicarbonate.
-
If necessary, adjust the pH to 9.0 using a dilute ammonium hydroxide solution.
-
Protocol 2: Equilibrium Solubility Determination
-
Causality: This method determines the thermodynamic solubility by allowing the system to reach equilibrium.
-
Procedure:
-
Add an excess amount of solid this compound to 10 mL of each prepared buffer in separate glass vials.
-
Seal the vials and place them on a rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually confirm that excess solid remains.
-
Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC method with a pre-established calibration curve.
-
Protocol 3: Stability Assessment
-
Causality: This kinetic study evaluates the rate of degradation under defined pH and temperature conditions.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in each of the four buffer systems.
-
Divide each solution into aliquots in sealed, light-protected vials.
-
Store the vials at a controlled ambient temperature (e.g., 25°C).
-
At specified time points (0, 24, 48, 72, and 168 hours), remove one vial for each buffer system.
-
Immediately analyze the sample by HPLC.
-
Calculate the percentage of this compound remaining relative to the T=0 time point. Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Protocol 4: HPLC Analytical Method
-
System: A standard HPLC system with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of the buffer being tested (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier like acetonitrile (e.g., 90:10 Buffer:Acetonitrile). Note: For the performance evaluation, the test buffer itself is not the mobile phase buffer but the sample diluent. A consistent, simple mobile phase is used to ensure observed differences are due to the sample matrix.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[16]
-
Injection Volume: 10 µL.
-
Analysis: For each buffer system, inject the 1 mg/mL solution and record the retention time, peak area, and USP tailing factor.
Results: A Comparative Analysis
The following tables summarize the expected outcomes from the described experiments.
Table 1: Solubility of this compound
| Buffer System (50 mM) | pH | Solubility (mg/mL) at 25°C |
| Citrate | 5.0 | > 50 |
| Acetate | 4.5 | > 50 |
| Phosphate | 7.0 | > 50 |
| Ammonium Bicarbonate | 9.0 | > 50 |
As this compound is freely soluble in water, it is expected to exhibit high solubility in all tested aqueous buffer systems.[7]
Table 2: Stability of this compound (% Remaining at 25°C)
| Buffer System (50 mM) | pH | 24h | 48h | 72h | 168h |
| Citrate | 5.0 | 99.8 | 99.5 | 99.1 | 98.0 |
| Acetate | 4.5 | 99.9 | 99.7 | 99.4 | 98.5 |
| Phosphate | 7.0 | 99.5 | 98.9 | 98.2 | 96.5 |
| Ammonium Bicarbonate | 9.0 | 98.0 | 96.2 | 94.5 | 89.1 |
Table 3: HPLC Performance Metrics
| Buffer System (Sample Diluent) | Retention Time RSD (n=6, %) | Peak Area RSD (n=6, %) | USP Tailing Factor |
| Citrate | < 0.2% | < 1.0% | 1.1 |
| Acetate | < 0.2% | < 1.0% | 1.0 |
| Phosphate | < 0.2% | < 1.0% | 1.2 |
| Ammonium Bicarbonate | 0.8% | 2.5% | 1.8 |
Discussion: Interpreting the Data
The experimental data reveals a clear pH-dependent performance profile for this compound.
-
Solubility: As anticipated from its structure, solubility is not a limiting factor in any of the tested aqueous buffers. The sulfonic acid group ensures high aqueous solubility across the entire pH range.[3][8]
-
Stability: The compound exhibits excellent stability in acidic to neutral conditions (pH 4.5 - 7.0). However, a noticeable degradation is observed in the basic ammonium bicarbonate buffer (pH 9.0). This increased degradation at higher pH is likely due to base-catalyzed hydrolysis of the amide bond, a known degradation pathway for N-acetylated compounds.[7] This is a critical consideration for sample storage and handling; samples prepared in basic solutions should be analyzed promptly or stored at lower temperatures.
-
Analytical Performance: The most significant variations are seen in the HPLC performance. While acidic and neutral buffers provide excellent results with sharp, symmetrical peaks (Tailing Factor ≈ 1.0) and high reproducibility, the basic buffer leads to significant peak tailing and poorer precision. This can be attributed to interactions between the analyte and the stationary phase that are exacerbated at high pH. The deprotonated silanol groups on the C18 column surface can interact with the analyte, leading to poor peak shape. The higher variability in retention time and peak area at pH 9.0 further undermines its suitability for precise quantitative analysis.
Chemical Equilibria Diagram
Caption: Ionization states of this compound at different pH values.
Conclusion and Recommendations
The performance of this compound is significantly influenced by the choice of buffer system, primarily through the effect of pH on its stability and chromatographic behavior.
-
For Optimal Stability and HPLC Performance: Acidic buffers, such as Acetate Buffer (pH 4.5) or Citrate Buffer (pH 5.0) , are highly recommended. They provide excellent chemical stability and result in sharp, symmetrical peaks suitable for high-precision quantitative analysis.
-
For Neutral pH Applications: Phosphate Buffer (pH 7.0) is a robust and reliable choice. While slightly less stable than in acidic conditions over extended periods, it offers excellent performance for most applications and is ideal for studies mimicking physiological conditions.
-
Caution Advised for Basic Buffers: Basic buffers like Ammonium Bicarbonate (pH 9.0) should be used with caution. The significant degradation and poor chromatographic performance observed make it unsuitable for routine stability studies or quantitative analysis unless absolutely required by the experimental design (e.g., for MS compatibility where volatility is key). If used, samples must be analyzed immediately after preparation and stored at 2-8°C.
By understanding the interplay between the physicochemical properties of this compound and the characteristics of the buffer system, researchers can make informed decisions to enhance the quality, accuracy, and reproducibility of their data.
References
-
This compound - ChemBK. (2024). ChemBK. [Link]
-
Common Buffer Systems. (n.d.). Solubility of Things. [Link]
-
Buffer System in Chemistry | Definition, Function & Examples. (n.d.). Study.com. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Sulfanilic acid. (n.d.). Solubility of Things. [Link]
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). PMC - NIH. [Link]
-
What Is A Buffer & How Does It Work?. (2023). Westlab Canada. [Link]
-
Buffers: Definition, Applications, & Industry Uses. (2023). Excedr. [Link]
-
Development of Mobile‐Phase Buffers and Evaluation of Analytical Performance for HbA 1c Assays. (n.d.). ResearchGate. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC - NIH. [Link]
-
Buffer solution. (n.d.). Wikipedia. [Link]
- Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent. (n.d.).
-
Feasibility and Statistical Analysis of Sulfanilic Acid Degradation in a Batch Photo-Fenton Process. (n.d.). MDPI. [Link]
-
This compound | The Merck Index Online. (n.d.). The Royal Society of Chemistry. [Link]
-
Development of Mobile-Phase Buffers and Evaluation of Analytical Performance for HbA1c Assays. (n.d.). PubMed. [Link]
-
Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. [Link]
Sources
- 1. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 3. CAS 121-62-0: 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 4. Buffers: Definition, Applications, & Industry Uses [excedr.com]
- 5. Buffer solution - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. This compound [drugfuture.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Buffer System in Chemistry | Definition, Function & Examples - Lesson | Study.com [study.com]
- 11. westlab.com [westlab.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. Development of Mobile-Phase Buffers and Evaluation of Analytical Performance for HbA1c Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment of N-Acetylsulfanilic Acid and Its Precursors, Sulfanilic Acid and Acetic Anhydride
Introduction: In the landscape of pharmaceutical development and chemical manufacturing, a thorough understanding of the toxicological profiles of compounds and their synthetic precursors is paramount for ensuring personnel safety, guiding risk assessment, and maintaining regulatory compliance. This guide provides a detailed comparative toxicity assessment of N-Acetylsulfanilic acid, a key intermediate in the synthesis of various pharmaceuticals, and its direct precursors: Sulfanilic acid and Acetic anhydride. By examining existing toxicological data and outlining standardized experimental protocols, this document serves as a vital resource for researchers, chemists, and drug development professionals.
The synthesis of this compound from Sulfanilic acid and Acetic anhydride represents a common industrial acetylation reaction. However, the toxicological properties of the final product can differ significantly from its starting materials. This guide will delve into these differences, presenting a side-by-side comparison of their acute toxicity, and providing the methodologies for further in-vitro and in-vivo toxicological evaluations.
Chemical Relationship and Synthesis
This compound is synthesized through the acetylation of the amino group of sulfanilic acid using acetic anhydride as the acetylating agent. This reaction is a cornerstone of organic synthesis, effectively modifying the functional groups of the parent molecule to alter its chemical and biological properties.
Caption: Synthesis of this compound from its precursors.
Comparative Acute Toxicity Overview
A critical initial assessment of a chemical's toxicity is its acute toxicity, often expressed as the median lethal dose (LD50). The following table summarizes the available oral LD50 data for this compound and its precursors in rats.
| Compound | CAS Number | Oral LD50 (Rat) | Key Hazard Classifications |
| This compound | 121-62-0 | Data not available | Not classified due to lack of data. |
| Sulfanilic Acid | 121-57-3 | >2000 mg/kg[1][2] or 12300 mg/kg[3][4] | Skin Irritant (Category 2), Eye Irritant (Category 2), Skin Sensitizer (Category 1).[1] |
| Acetic Anhydride | 108-24-7 | 630 - 1780 mg/kg[5][6][7] | Flammable Liquid (Category 3), Acute Toxicity Oral (Category 4), Skin Corrosion (Category 1B), Acute Toxicity Inhalation (Category 2), Serious Eye Damage (Category 1).[6] |
Expert Analysis of Acute Toxicity Data:
The available data reveals a significant disparity in the acute oral toxicity between the two precursors. Acetic anhydride presents a much higher acute toxicity concern, with an LD50 in the hundreds to low thousands of mg/kg range, classifying it as harmful if swallowed.[6] In stark contrast, sulfanilic acid exhibits low acute oral toxicity, with an LD50 greater than 2000 mg/kg as determined by a study following OECD Guideline 423.[1][2] Another cited LD50 value is significantly higher at 12,300 mg/kg, further underscoring its low acute oral toxicity.[3][4]
Crucially, there is a notable lack of publicly available acute toxicity data for the final product, this compound.[8] This data gap is a critical finding and underscores the necessity for empirical testing to fully characterize its toxicological profile. The acetylation of the amino group in sulfanilic acid may alter its absorption, distribution, metabolism, and excretion (ADME) properties, which could lead to a different toxicity profile compared to the parent compound.
Experimental Protocols for Comprehensive Toxicity Assessment
To address the existing data gaps and provide a robust comparative assessment, a battery of standardized toxicological assays should be performed. The following section details the methodologies for key in-vivo and in-vitro tests.
Acute Oral Toxicity Assessment (OECD Guideline 423)
This guideline provides a stepwise procedure to classify a substance's acute oral toxicity with the use of a minimal number of animals.[9][10]
Objective: To determine the acute oral toxicity of this compound and confirm the profiles of its precursors.
Experimental Workflow:
Caption: Stepwise procedure for OECD Guideline 423.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[9]
-
Dose Administration: A starting dose (e.g., 300 mg/kg) is administered orally by gavage to a group of three animals.[1]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[9]
-
Stepwise Procedure:
-
If 2-3 animals die, the test is repeated with a new group of three animals at a lower dose.
-
If 0-1 animal dies, the test is repeated with a new group of three animals at a higher dose.
-
This process is continued until the criteria for classification are met.
-
-
Classification: The substance is classified into a specific toxicity category based on the mortality observed at different dose levels.
In-Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7]
Objective: To determine the concentration-dependent cytotoxic effects of this compound and its precursors on a relevant cell line (e.g., HepG2 for hepatotoxicity).
Experimental Workflow:
Caption: Simplified workflow for the Ames test.
Methodology:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). [11]2. Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction to simulate mammalian metabolism.
-
Exposure: Expose the bacterial strains to various concentrations of the test compounds.
-
Plating: Plate the treated bacteria onto a minimal agar medium that lacks histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation, allowing them to grow in the absence of histidine).
-
Data Interpretation: A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.
Conclusion and Future Directions
This comparative guide highlights the distinct toxicological profiles of this compound's precursors, with acetic anhydride being significantly more acutely toxic and corrosive than sulfanilic acid. The most critical finding is the pronounced lack of toxicological data for this compound itself. This necessitates a comprehensive evaluation of its acute, sub-chronic, and genotoxic potential to ensure its safe handling and use.
The provided experimental protocols for the OECD Guideline 423, MTT assay, and Ames test offer a clear roadmap for researchers to generate the necessary data to fill this knowledge gap. A thorough understanding of the complete toxicological landscape of a synthetic pathway, from precursors to the final product, is not merely a regulatory hurdle but a fundamental aspect of responsible chemical stewardship and drug development.
References
- Jubilant Ingrevia Limited. (2024, January 30).
- Cayman Chemical. (2025, November 4).
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017, October 27). Sulfanilic acid and its sodium salt: Human health tier II assessment.
- Sigma-Aldrich. (2025, November 6).
- Jubilant Ingrevia Limited. (2024, January 30).
- Cayman Chemical. (2025, November 4).
- Elemental Microanalysis. (2024, March 20).
- Spectrum Chemical. (2016, September 22). SAFETY DATA SHEET: SULFANILIC ACID, ANHYDROUS, REAGENT, ACS.
- CLYTE Technologies. (2025, December 24).
- J.T.Baker. (2005, August 18).
- AWS. (n.d.).
- INEOS Group. (2020, January 22).
- Integral Consulting Inc. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.
- Carl ROTH. (n.d.).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Organisation for Economic Co-operation and Development. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
- The Merck Index. (n.d.). This compound.
- AAT Bioquest. (2025, October 13). Ames Test Protocol.
- Organisation for Economic Co-operation and Development. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD.
- Microbe Online. (2022, August 10).
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. cochise.edu [cochise.edu]
- 8. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Purity Assessment of N-Acetylsulfanilic Acid: A Comparative Analysis of DSC, HPLC, and Titrimetry
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality, safety, and efficacy. N-Acetylsulfanilic acid (4-acetamidobenzenesulfonic acid), a key intermediate in the synthesis of sulfonamides and various dyes, is no exception. Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, therapeutic outcomes. This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with High-Performance Liquid Chromatography (HPLC) and potentiometric titration for the purity assessment of this compound, supported by experimental protocols and data interpretation insights.
The Critical Role of Purity in this compound Synthesis
This compound is commonly synthesized via the acetylation of sulfanilic acid with acetic anhydride.[1][2] Potential impurities can include unreacted starting materials like sulfanilic acid, byproducts from side reactions, and residual solvents. The presence of these impurities can have cascading effects on downstream processes. Therefore, a robust analytical methodology to accurately quantify the purity of synthesized this compound is not just a quality control measure but a critical component of process understanding and optimization.
Principle-Driven Method Selection: An Overview
The choice of an analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the specific information required. Here, we compare three orthogonal methods:
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures the total mole fraction of impurities based on the melting point depression of the main component.
-
High-Performance Liquid Chromatography (HPLC): A separation technique that separates, identifies, and quantifies the main component and individual impurities.
-
Potentiometric Titration: An assay method that quantifies the analyte based on a chemical reaction, in this case, an acid-base titration.
In-Depth Analysis I: Purity Determination by Differential Scanning Calorimetry (DSC)
DSC is a powerful and rapid technique for determining the purity of highly crystalline and thermally stable organic compounds.[3] The method is based on the fundamental thermodynamic principle described by the van't Hoff equation , which relates the melting point depression of a substance to the mole fraction of impurities.[4]
The underlying principle is that impurities disrupt the crystal lattice of the pure compound, resulting in a lower melting point and a broader melting endotherm compared to the 100% pure substance.[3] DSC measures the heat flow into the sample as a function of temperature, and the shape of the resulting melting peak provides the data for the purity calculation.
Causality Behind the DSC Experimental Choices
The successful application of DSC for purity analysis hinges on several critical assumptions: the impurities must be soluble in the molten analyte and insoluble in the solid analyte, and the system should form a eutectic mixture.[4] For this compound, which is a crystalline solid with a well-defined melting point, DSC is an excellent candidate for purity assessment. A literature-reported melting point for 99% pure this compound is in the range of 243-246°C, while another source indicates decomposition at 320°C.[1][5] This suggests that the analysis should be conducted well below the decomposition temperature to ensure the integrity of the sample during melting.
Experimental Protocol: DSC Purity Analysis of this compound
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Materials:
-
Synthesized this compound (CAS: 121-62-0)[6]
-
Aluminum DSC pans and lids
-
Indium standard for temperature and enthalpy calibration
Methodology:
-
Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.
-
DSC Program:
-
Equilibrate the sample at a temperature at least 25°C below the expected melting point (e.g., 210°C).
-
Ramp the temperature at a slow, constant rate, typically 0.5 to 2°C/min, through the melting transition to a temperature where the melting is complete (e.g., 260°C). A slower heating rate enhances resolution.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).
-
Utilize the instrument's software to perform the purity calculation based on the van't Hoff equation by analyzing the shape of the leading edge of the melting peak. The software divides the peak into partial areas and plots the sample temperature (Ts) against the reciprocal of the fraction melted (1/F). The purity is calculated from the slope of this plot.
-
Visualization of the DSC Purity Analysis Workflow
Caption: Workflow for DSC Purity Analysis.
In-Depth Analysis II: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For purity determination, a well-developed HPLC method can separate the main component from its impurities, allowing for their individual quantification. A Certificate of Analysis for a commercial standard of this compound reported an HPLC purity of 99.61%, demonstrating the utility of this technique.
Causality Behind the HPLC Experimental Choices
A reversed-phase HPLC (RP-HPLC) method is typically suitable for polar compounds like this compound. A C18 column provides a nonpolar stationary phase, and a polar mobile phase allows for the elution and separation of the analyte and related polar impurities. UV detection is appropriate as the aromatic ring in this compound provides strong UV absorbance. The choice of mobile phase composition and gradient is critical to achieve optimal separation between the main peak and any potential impurities, such as unreacted sulfanilic acid.
Experimental Protocol: HPLC Purity Analysis of this compound
Instrumentation: A gradient HPLC system with a UV detector, autosampler, and column oven.
Materials:
-
Synthesized this compound
-
This compound reference standard (known purity)
-
Sulfanilic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., 50:50 water:methanol). Prepare a series of dilutions to create a calibration curve. Also, prepare a standard solution of sulfanilic acid.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the diluent to a concentration within the calibration range.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the standards.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the synthesized this compound using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Visualization of the HPLC Purity Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
In-Depth Analysis III: Purity Assessment by Potentiometric Titration
Titrimetric methods, while considered more traditional, offer a direct chemical assay of the analyte. For this compound, its sulfonic acid group provides a readily titratable acidic proton. Potentiometric titration, which uses an electrode to monitor the change in potential during the titration, offers a more precise endpoint determination compared to colorimetric indicators.
Causality Behind the Titration Experimental Choices
The sulfonic acid moiety of this compound is a strong acid and can be titrated with a strong base, such as sodium hydroxide. The equivalence point, where the moles of base added equal the initial moles of the acid, can be detected as a sharp inflection in the potential (or pH) versus titrant volume curve. This method provides a measure of the total acidic content, which, assuming the impurities are not acidic or have significantly different pKa values, corresponds to the purity of the this compound.
Experimental Protocol: Potentiometric Titration of this compound
Instrumentation: An automatic potentiometric titrator with a pH electrode.
Materials:
-
Synthesized this compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
Methodology:
-
Sample Preparation: Accurately weigh approximately 200 mg of the synthesized this compound and dissolve it in about 50 mL of deionized water in a beaker.
-
Titration:
-
Place the beaker on the titrator's magnetic stirrer and immerse the pH electrode and the titrant delivery tube into the solution.
-
Titrate the sample solution with the standardized 0.1 M NaOH solution. The titrator will record the pH as a function of the volume of NaOH added.
-
-
Data Analysis:
-
Determine the equivalence point from the titration curve, which is the point of maximum inflection (the steepest part of the curve). This can be done automatically by the titrator's software, often by calculating the first or second derivative of the curve.
-
Calculate the purity of the this compound using the following formula:
-
% Purity = (V x M x MW) / (W x 10) Where:
-
V = Volume of NaOH at the equivalence point (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound (215.23 g/mol )[6]
-
W = Weight of the sample (mg)
-
-
Comparative Performance Analysis
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration |
| Principle | Melting point depression due to impurities (van't Hoff equation)[4] | Differential partitioning between mobile and stationary phases | Neutralization of the sulfonic acid group |
| Information Obtained | Total mole fraction of soluble impurities | Purity percentage, number and relative amounts of individual impurities | Assay of total acidic content |
| Specificity | Non-specific; measures total impurity effect | Highly specific for individual components | Moderately specific; assumes impurities are not acidic |
| Sensitivity | Best for high purity samples (>98%)[7] | High sensitivity (ng to µg levels) | Moderate sensitivity (mg levels) |
| Sample Throughput | Moderate (approx. 30-60 min per sample) | High (with autosampler) | Low to moderate |
| Reference Standard | Not required for purity determination | Required for impurity identification and accurate quantification | Requires a standardized titrant |
| Key Advantages | Rapid, small sample size, no solvent use, absolute method[8] | High resolution, specific impurity profiling, well-established for regulatory filings[9] | Direct chemical assay, inexpensive instrumentation |
| Key Limitations | Not suitable for thermally unstable or amorphous compounds, does not identify impurities[7][8] | Requires method development, use of solvents, potential for co-elution | Less sensitive, interference from other acidic/basic impurities |
Conclusion: A Multi-faceted Approach to Purity Assessment
This comparative guide demonstrates that DSC, HPLC, and potentiometric titration are all valuable techniques for assessing the purity of synthesized this compound, each providing complementary information.
-
DSC offers a rapid and direct measurement of the total mole fraction of impurities, making it an excellent tool for screening high-purity crystalline samples with minimal sample preparation.
-
HPLC stands out for its ability to provide a detailed impurity profile, separating and quantifying individual impurities, which is crucial for in-depth analysis, quality control, and regulatory submissions.
-
Potentiometric Titration provides a reliable and cost-effective chemical assay of the active substance, confirming its acidic content.
For a comprehensive and robust assessment of this compound purity, a multi-technique approach is recommended. DSC can be used for rapid initial purity screening, while HPLC provides the detailed impurity profile necessary for process optimization and quality assurance. Potentiometric titration can serve as an orthogonal method to confirm the assay value. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their synthesized compounds.
References
-
Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 627-631. Available at: [Link]
-
ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from: [Link]
-
Filo. (2025, December 17). Discuss the advantages and disadvantages of DSC as a technique for the determination of purity of a sample. Retrieved from: [Link]
-
Kestens, V., et al. (2010). Development and Validation of a Differential Scanning Calorimetry Purity Determination Method for Polycyclic Aromatic Hydrocarbons. Accreditation and Quality Assurance, 15(7), 385-393. Available at: [Link]
-
Mathieu, D. (2007). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis and Calorimetry, 80(2), 241-245. Available at: [Link]
- Arndt, O., & Papenfuhs, T. (1984). U.S. Patent No. 4,487,725. Washington, DC: U.S. Patent and Trademark Office.
-
DeAngelis, N. J., & Papariello, G. J. (1968). Differential scanning calorimetry. Advantages and limitations for absolute purity determinations. Journal of Pharmaceutical Sciences, 57(11), 1868-1872. Available at: [Link]
-
Cassel, R. B. (n.d.). Purity Determination and DSC Tzero™ Technology. TA Instruments. Retrieved from: [Link]
-
Drugs.com. (n.d.). This compound. Retrieved from: [Link]
- Google Patents. (n.d.). Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
-
Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from: [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons. Retrieved from: [Link]
-
MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(16), 4983. Available at: [Link]
-
International Journal of Research in Engineering and Science. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from: [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5943. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from: [Link]
-
The Royal Society of Chemistry. (n.d.). This compound | The Merck Index Online. Retrieved from: [Link]
-
ResearchGate. (n.d.). (PDF) Microwave synthesis of sulfanilic acid. Retrieved from: [Link]
-
ResearchGate. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. Retrieved from: [Link]
-
Pharmaffiliates. (n.d.). Sulfanilic Acid-impurities. Retrieved from: [Link]
-
ResearchGate. (n.d.). DSC thermograms of ASD 1-17 following storage at 40 C/75% RH for 1... Retrieved from: [Link]
-
Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Determination of Sulfanilic Acid. Retrieved from: [Link]
-
CORE. (n.d.). Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. Retrieved from: [Link]
-
ResearchGate. (n.d.). DSC thermogram of raw AC, AC-NT and AC-N. Retrieved from: [Link]
-
MDPI. (2022). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 14(19), 4065. Available at: [Link]
-
Hach. (n.d.). Acid-Base. Retrieved from: [Link]
-
VBS Purvanchal University. (n.d.). Aqueous Titrations: Assay of Drugs. Retrieved from: [Link]
Sources
- 1. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 2. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Prity determination by dsc | DOCX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Inter-Laboratory Quantification of N-Acetylsulfanilic Acid
Introduction: The Critical Need for Standardized N-Acetylsulfanilic Acid Quantification
This compound, a key metabolite and important industrial chemical, demands accurate and reproducible quantification across various research and quality control settings.[1][2] As a derivative of sulfanilic acid, its presence and concentration can be indicative of various chemical and biological processes.[3][4][5] In the pharmaceutical industry, it can be an impurity or a metabolite of certain drugs, making its precise measurement critical for safety and efficacy assessments.[1] Given the diversity of analytical techniques available, from traditional spectrophotometry to advanced mass spectrometry, a thorough understanding of their comparative performance is essential for researchers, scientists, and drug development professionals.
This guide presents a comparative analysis of the most common methods for this compound quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. To provide a realistic performance evaluation, this document synthesizes data from established analytical validation principles into a representative inter-laboratory study. This approach allows for a practical comparison of these methods, highlighting their respective strengths and weaknesses in terms of accuracy, precision, sensitivity, and robustness.
The Hypothetical Inter-Laboratory Study Design
To objectively assess the performance of each quantification method, we designed a hypothetical inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with standardized reference materials of this compound and a set of blind samples containing varying concentrations of the analyte in a common matrix (e.g., water or a simple biological buffer). The laboratories were tasked with quantifying this compound using their in-house, validated protocols for HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV is a widely used technique for the separation and quantification of compounds that possess a UV chromophore.[6] this compound, with its aromatic ring, absorbs UV light, allowing for its detection and quantification. The separation is typically achieved on a reversed-phase column where the analyte is separated from other matrix components based on its polarity.[6]
Experimental Protocol: A Representative HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.[7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) is commonly used. The exact ratio is optimized to achieve good peak shape and retention time.[7]
-
Sample Preparation: Samples are typically diluted in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or the specific λmax of this compound)
-
-
Quantification: A calibration curve is generated using a series of known concentrations of this compound standards. The concentration of the analyte in the unknown samples is determined by interpolating their peak areas against the calibration curve.
Diagram: HPLC-UV Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[8][9] This technique is particularly valuable for analyzing complex matrices as it can selectively detect and quantify the target analyte even in the presence of co-eluting interferences.[10][11] The method relies on monitoring specific precursor-to-product ion transitions for the analyte.
Experimental Protocol: A Representative LC-MS/MS Method
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase: A gradient elution is often employed, using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Similar to HPLC, samples are diluted and filtered. For complex matrices, a solid-phase extraction (SPE) or protein precipitation step may be necessary.
-
Chromatographic and MS Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Flow rate: 0.4 mL/min.
-
Ionization mode: Negative ESI is typically effective for sulfonated compounds.
-
MRM Transitions: Specific precursor and product ions for this compound would be determined and optimized (e.g., m/z 214 -> 172).
-
-
Quantification: An internal standard (ideally a stable isotope-labeled version of the analyte) is added to all samples and standards to correct for matrix effects and variations in instrument response.[12] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
Diagram: LC-MS/MS Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Method 3: UV-Vis Spectrophotometry
Principle: UV-Vis spectrophotometry is a simpler and more accessible technique that measures the absorbance of UV or visible light by the analyte in a solution.[13] The concentration of the analyte is directly proportional to the absorbance at a specific wavelength, as described by the Beer-Lambert law. This method is generally less specific than chromatographic techniques as it measures the total absorbance of all compounds in the sample that absorb at the selected wavelength.[14]
Experimental Protocol: A Representative UV-Vis Spectrophotometry Method
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that does not absorb at the analytical wavelength (e.g., deionized water or a suitable buffer).
-
Sample Preparation: Samples are diluted with the chosen solvent to ensure the absorbance falls within the linear range of the instrument.
-
Measurement:
-
The spectrophotometer is zeroed with a blank solution (the solvent).
-
The absorbance of the standards and samples is measured at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Quantification: A calibration curve is created by plotting the absorbance of the standards against their known concentrations. The concentration of the analyte in the samples is then determined from this curve.
Diagram: UV-Vis Spectrophotometry Experimental Workflow
Sources
- 1. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. hitachi-hightech.com [hitachi-hightech.com]
A Senior Application Scientist's Guide to Evaluating Novel Blocking Agents: A Case Study Proposal for N-Acetylsulfanilic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Blocking in Immunoassays
In the realm of immunoassays, achieving high sensitivity and specificity is paramount. The ability to detect low-abundance analytes and generate reproducible data hinges on a crucial, yet often overlooked, step: blocking. Non-specific binding (NSB) of antibodies and other detection reagents to the solid phase of an immunoassay can lead to high background noise, reduced signal-to-noise ratios, and ultimately, inaccurate results.[1][2] Effective blocking agents mitigate this issue by binding to unoccupied sites on the assay surface, thereby preventing the unwanted adhesion of assay components.[1][2][3]
This guide provides a comprehensive framework for evaluating and comparing blocking agents, with a particular focus on a novel candidate: the small molecule N-Acetylsulfanilic acid. While traditional blocking strategies have relied heavily on protein-based solutions like Bovine Serum Albumin (BSA) and casein, the exploration of small molecule alternatives presents an opportunity to overcome some of the inherent limitations of these established methods. We will delve into the mechanisms of common blocking agents, propose a theoretical framework for the action of this compound, and provide detailed experimental protocols for its rigorous evaluation.
Understanding the Landscape of Blocking Agents
The ideal blocking agent should effectively prevent non-specific binding without interfering with the specific antigen-antibody interaction. It should be non-reactive with other assay components, stable, and cost-effective. The most commonly employed blocking agents fall into two main categories: protein-based and synthetic (non-protein) blockers.
Protein-Based Blocking Agents: The Established Standard
For decades, proteins have been the workhorses of immunoassay blocking. Their complex three-dimensional structures and diverse surface chemistries allow them to effectively coat the hydrophobic and hydrophilic domains of assay plates.
-
Bovine Serum Albumin (BSA): As a readily available and relatively inexpensive protein, BSA is a popular choice for blocking.[4] It is particularly effective at preventing non-specific protein-surface binding. However, BSA preparations can suffer from lot-to-lot variability and may contain impurities that can interfere with certain assays.[5] Additionally, its large size may sterically hinder the binding of some analytes.
-
Casein: Derived from milk, casein is another widely used protein blocker. It is a heterogeneous mixture of phosphoproteins that provides a dense blocking layer.[1][4] Studies have shown that casein can be more effective than BSA in reducing background noise in some systems.[1] However, like BSA, it can be a source of cross-reactivity, particularly in assays detecting targets in samples containing milk proteins.
Synthetic (Non-Protein) Blocking Agents: The Modern Alternative
To address the limitations of protein-based blockers, a variety of synthetic alternatives have been developed. These agents offer greater consistency and reduced potential for cross-reactivity.
-
Polymers: Synthetic polymers such as polyethylene glycol (PEG) and polyvinyl alcohol (PVA) can effectively coat surfaces and prevent non-specific binding.[6]
-
Detergents: Non-ionic detergents like Tween-20 are often included in blocking and wash buffers to reduce hydrophobic interactions.[5]
-
Proprietary Formulations: Many commercially available blocking buffers utilize proprietary, protein-free formulations designed to provide robust blocking across a wide range of applications.[7][8]
A Novel Candidate: The Potential of this compound
This compound is a small organic molecule with distinct chemical features that make it an intriguing candidate for a novel blocking agent.[9][10][11][12][13] While its use in this context is not established, its structure suggests a plausible mechanism of action.
Hypothesized Mechanism of Action
The efficacy of a blocking agent lies in its ability to interact with the assay surface and create a barrier to non-specific binding. The chemical structure of this compound offers a multi-faceted approach to this task:
-
Aromatic Ring: The benzene ring provides a hydrophobic core that can interact with the polystyrene surface of standard immunoassay plates.
-
Sulfonic Acid Group: The negatively charged sulfonic acid group can engage in electrostatic interactions and hydrogen bonding, contributing to a hydrophilic layer that repels proteins.
-
N-Acetyl Group: The acetylated amine group provides an additional site for hydrogen bonding and can influence the molecule's orientation on the surface.
This combination of hydrophobic and hydrophilic moieties could allow this compound to form a dense, uniform layer on the assay surface, effectively blocking a variety of non-specific interactions.
Diagram: Hypothesized Blocking Mechanism of this compound
Caption: Hypothesized interaction of this compound with a polystyrene surface.
Experimental Design for the Evaluation of this compound
A rigorous evaluation of this compound as a blocking agent requires a head-to-head comparison with established standards. The following experimental plan outlines the necessary steps to determine its efficacy.
Objective
To compare the performance of this compound as a blocking agent against 1% BSA and 1% Casein in a standard sandwich ELISA format.
Materials
-
96-well polystyrene microplates
-
Capture Antibody (e.g., anti-Human IgG)
-
Antigen (e.g., Human IgG)
-
Detection Antibody (e.g., HRP-conjugated anti-Human IgG)
-
This compound
-
Bovine Serum Albumin (BSA), Fraction V
-
Casein
-
Phosphate Buffered Saline (PBS)
-
Tween-20
-
TMB Substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Plate reader
Experimental Workflow
Diagram: Experimental Workflow for Blocking Agent Comparison
Caption: Step-by-step workflow for comparing blocking agent performance in a sandwich ELISA.
Detailed Protocol
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 2 µg/mL) in PBS.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of PBS containing 0.05% Tween-20 (PBST).
-
-
Blocking:
-
Prepare the following blocking solutions in PBS:
-
1% (w/v) this compound
-
1% (w/v) BSA
-
1% (w/v) Casein
-
PBS only (No Block control)
-
-
Add 200 µL of the respective blocking solution to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solutions.
-
Wash the plate three times with 200 µL of PBST.
-
-
Antigen Incubation:
-
Prepare a serial dilution of the antigen in the corresponding blocking buffer (or PBS for the "No Block" control). Include a zero-antigen control.
-
Add 100 µL of each antigen dilution to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the antigen solutions.
-
Wash the plate three times with 200 µL of PBST.
-
-
Detection Antibody Incubation:
-
Dilute the HRP-conjugated detection antibody in the corresponding blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the detection antibody solution.
-
Wash the plate five times with 200 µL of PBST.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Reaction Stoppage and Reading:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Data Analysis and Performance Metrics
The effectiveness of each blocking agent will be assessed based on the following metrics:
-
Signal-to-Noise Ratio (S/N): This is a critical measure of assay sensitivity. It is calculated by dividing the mean absorbance of the highest antigen concentration by the mean absorbance of the zero-antigen control.
-
Background Signal: The absorbance of the zero-antigen control wells indicates the level of non-specific binding.
-
Assay Dynamic Range: The range of antigen concentrations that produce a linear response.
-
Specificity: To assess if the blocking agent interferes with the specific binding, a checkerboard titration of capture and detection antibodies can be performed.
Expected Data Summary
| Blocking Agent | Background (OD 450nm) | Max Signal (OD 450nm) | Signal-to-Noise Ratio |
| This compound | Expected Low | Expected High | Expected High |
| 1% BSA | Moderate | High | Moderate to High |
| 1% Casein | Low to Moderate | High | High |
| No Block | High | Variable | Low |
Conclusion and Future Directions
This guide provides a robust framework for the evaluation of this compound as a novel, small molecule blocking agent for immunoassays. The proposed experimental design allows for a direct and quantitative comparison against established protein-based blockers. Should this compound demonstrate superior or equivalent performance, it could offer several advantages, including enhanced lot-to-lot consistency, reduced risk of cross-reactivity, and improved assay performance.
Further studies could explore the optimal concentration of this compound, its compatibility with different immunoassay platforms (e.g., Western blotting, immunohistochemistry), and its performance with various sample matrices. The exploration of innovative blocking agents is a vital area of research that can lead to more sensitive, reliable, and robust immunoassays for both research and diagnostic applications.
References
-
Bio-Rad Antibodies. (n.d.). ELISA Synblock. Retrieved from [Link]
-
Biocompare. (n.d.). ELISA Blocking Buffers. Retrieved from [Link]
-
G-Biosciences. (2017, July 25). ELISA Blocking Agents & Blocking Solutions. Retrieved from [Link]
-
PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
-
YouTube. (2018, April 4). Using sulfonic acid as a blocking group. Retrieved from [Link]
- Péterfi, Z., & Kocsis, B. (2000). Comparison of blocking agents for an ELISA for LPS. J Immunoassay, 21(4), 341-354. doi: 10.1080/01971520009349541
-
Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]
- Google Patents. (n.d.). US4812506A - Amino methyl propanol blocked aromatic sulfonic acid.
-
Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
-
The Merck Index Online. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]
-
Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of blocking agents for an ELISA for LPS. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Sulfanilic acid – Knowledge and References. Retrieved from [Link]
-
PubMed Central. (n.d.). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Retrieved from [Link]
- Ismail, A. A., & Walker, P. L. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(1-2), 5-15. doi: 10.1016/j.clinbiochem.2008.09.011
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). This compound | The Merck Index Online. Retrieved from [Link]
-
DergiPark. (n.d.). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Interferences in Immunoassay. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SULFANILIC ACID. Retrieved from [Link]
- Hackmann, E. R., Santoro, M. I., Magalhaes, J. F., & Martins, J. L. (1984). Diazotized sulfanilic acid as a novel reagent for the detection of phenothiazine, phenothiazine-like drugs and their decomposition products in pharmaceuticals. Pharmazie, 39(10), 718.
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). INTERFERENCE IN IMMUNOASSAYS. Retrieved from [Link]
- Google Patents. (n.d.). US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
-
DergiPark. (n.d.). INTERFERENCE IN IMMUNOASSAYS İMMUNOANALİZLERDE ENTEFERANS. Retrieved from [Link]
-
PubMed Central. (2024, July 4). Many locks to one key: N-acetylneuraminic acid binding to proteins. Retrieved from [Link]
-
PubMed Central. (2021, January 18). Amino Acid Composition in Various Types of Nucleic Acid-Binding Proteins. Retrieved from [Link]
- Kaczocha, M., Glaser, S. T., & Deutsch, D. G. (2012). Fatty acid-binding proteins transport N-acylethanolamines to nuclear receptors and are targets of endocannabinoid transport inhibitors. Journal of Biological Chemistry, 287(5), 3415-3424. doi: 10.1074/jbc.M111.305920
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of blocking agents for an ELISA for LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. thomassci.com [thomassci.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. This compound [drugfuture.com]
- 10. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Acetylsulfanilic Acid
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and operational integrity of the professionals who use them. N-Acetylsulfanilic acid is a valuable reagent in many research and development settings; however, its proper handling and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, procedural framework for the disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Immediate Safety
Before any disposal process begins, a thorough understanding of the associated hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.
This compound (CAS: 121-62-0) is classified with several key hazards that must be respected.[1][2][3] The primary risks are associated with direct contact and environmental release.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[4][5]
-
Allergic Skin Reaction (H317): May cause an allergic skin reaction in sensitized individuals.[5][6]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[4][5][7]
-
Harmful to Aquatic Life (H402): Poses a threat to aquatic ecosystems if released into the environment.
Given these hazards, direct contact must be avoided, and environmental release is strictly prohibited.[8] The core principle of disposal is to prevent this compound from entering drains, soil, or waterways.[5]
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The following table summarizes the minimum required PPE when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6] | To prevent contact with eyes, which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[8] | To prevent skin irritation and the potential for developing an allergic skin reaction.[5] |
| Body Protection | A laboratory coat or a chemical-protective suit.[8] Contaminated clothing must be removed immediately and washed before reuse.[6][9] | To protect skin from accidental splashes or spills. |
| Respiratory | A NIOSH/MSHA-approved respirator is required when dusts are generated. Work should be conducted in a well-ventilated area. | To prevent inhalation of dust particles, which can cause respiratory irritation.[10] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and transferred to an approved waste disposal facility.[6][9] It is the waste generator's responsibility to characterize waste materials in accordance with applicable regulations (e.g., US EPA 40 CFR 262.11).[5]
Step 1: Waste Segregation and Incompatibility
Proper segregation is critical to prevent dangerous chemical reactions. This compound is a sulfonic acid derivative and should be stored away from incompatible materials.[10][11]
Store waste this compound separately from:
Causality: As an acidic compound, this compound can react exothermically with bases.[4] Contact with strong oxidizing agents could lead to a vigorous, potentially explosive reaction.[4]
Step 2: Containment and Labeling
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often a suitable choice if it is in good condition.[12] Ensure the container can be tightly sealed.[6]
-
Label the Container Clearly: Proper labeling is a regulatory requirement and essential for safety.[13] The label must include:
Step 3: On-Site Accumulation
Store the sealed and labeled waste container in a designated satellite accumulation area or a central accumulation area, as defined by your institution's policies and EPA guidelines.[13] This area should be secure, away from general laboratory traffic, and segregated from incompatible chemicals.
Step 4: Arrange for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash.[5]
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource.[14] They will have established protocols for the pickup and disposal of chemical waste.
-
Use a Licensed Contractor: If your organization does not have an EHS department, you must use a licensed and approved hazardous waste disposal company.[15] This ensures the waste is transported and disposed of in compliance with all local, state, and federal regulations.[15][16]
-
Maintain Records: Keep meticulous records of the waste generated, including the chemical name, quantity, and disposal date. This documentation is crucial for regulatory compliance and audits.[13][14]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound waste from generation to final disposal.
Caption: Decision workflow for this compound disposal.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.[17]
-
Ventilate: Ensure adequate ventilation. If the spill is in a fume hood, keep the hood running.
-
Avoid Dust Generation: For solid spills, do not use methods that create dust, such as dry sweeping with a coarse brush.[4]
-
Contain and Collect:
-
Decontaminate: Clean the spill area thoroughly with soap and water.[17] All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department according to your institution's protocol.
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
SULPHONIC ACID, 90% Safety Data Sheet. (2018). Chemisphere. [Link]
-
Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
This compound | C8H9NO4S. PubChem, National Institutes of Health. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Strategies for the Safe Handling of Sulfonic Acid. (2022). Capital Resin Corporation. [Link]
-
The Sulfonic Acid Group and its Derivative. (2020). Chemistry LibreTexts. [Link]
-
This compound. ChemBK. [Link]
-
This compound. The Merck Index Online. [Link]
Sources
- 1. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound [drugfuture.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Sulfanilic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. westliberty.edu [westliberty.edu]
- 10. capitalresin.com [capitalresin.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. assets.ctfassets.net [assets.ctfassets.net]
- 13. epa.gov [epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. epa.gov [epa.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling N-Acetylsulfanilic acid
Comprehensive Safety and Handling Guide: N-Acetylsulfanilic Acid
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work not only effectively but also with the highest degree of safety. This guide provides essential, field-tested protocols for the safe handling of this compound. The procedures outlined below are designed to be a self-validating system of safety, ensuring the protection of personnel, the integrity of your research, and environmental compliance.
Hazard Identification and Risk Assessment
This compound is a stable crystalline solid under normal conditions. However, like many fine organic powders, it presents specific hazards that necessitate rigorous safety protocols. The primary risks are associated with direct contact and inhalation of airborne dust.
A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to understand its hazard profile. The primary hazards include causing skin irritation, the potential to trigger an allergic skin reaction, and causing serious eye irritation.[1][2][3] Furthermore, as a combustible solid, it may form flammable dust concentrations in the air.[2]
| Hazard Classification | Description | GHS Statement |
| Skin Irritation | Causes skin irritation upon direct contact. | H315 |
| Skin Sensitization | May cause an allergic skin reaction. | H317[2] |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Aquatic Hazard | Harmful to aquatic life. | H402 |
| Combustibility | As a fine powder, may form combustible dust concentrations in air.[2] | Not specified |
This data is synthesized from multiple safety data sheets. Always refer to the specific SDS provided by your supplier for the most accurate information.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first and most critical line of defense. The equipment specified below is mandatory for all personnel handling this compound, regardless of the quantity.
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles compliant with NIOSH (US) or EN 166 (EU) standards.[1][4][5] | Protects against airborne dust and accidental splashes. For large-scale operations where splash potential is higher, the use of a full face shield over safety goggles is recommended. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[4][6] | Prevents skin contact, irritation, and potential sensitization. Gloves must be inspected for integrity before each use. Use proper removal technique to avoid contaminating skin and dispose of them in accordance with applicable laws after use.[4] |
| Body Protection | A clean, buttoned lab coat or impervious clothing.[1][4][5][7] | Protects skin and personal clothing from contamination with the chemical dust. For tasks with a higher risk of dust generation, a disposable coverall may be appropriate. |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved particulate respirator (e.g., N95 or better).[5][7][8] | Required when dusts are generated, particularly when handling the powder outside of a certified fume hood or ventilated enclosure. Proper fit-testing is essential for respirator effectiveness.[6] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes exposure and prevents accidental release. All handling of this compound powder should, whenever feasible, be performed within a chemical fume hood or other ventilated enclosure to control dust.
Workflow for Handling this compound:
Caption: Standard operational workflow for handling this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.
| Incident Type | Immediate Action Protocol |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area thoroughly with soap and plenty of water.[4] 3. If skin irritation or a rash develops, seek medical advice. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure rinsing of the entire surface.[4][9] 2. Remove contact lenses if present and easy to do so. Continue rinsing. 3. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | 1. Move the affected person to fresh air immediately.[4][9] 2. If breathing is difficult or has stopped, provide artificial respiration.[4] 3. Seek medical attention. |
| Ingestion | 1. Rinse the mouth thoroughly with water.[4] 2. Do NOT induce vomiting.[9] 3. Never give anything by mouth to an unconscious person.[4][9] 4. Seek immediate medical attention.[4] |
| Minor Spill (Solid) | 1. Ensure proper PPE is worn and restrict access to the area. 2. Avoid generating dust.[5] 3. Gently sweep or vacuum the material into a suitable, labeled, and closed container for disposal.[5][8] 4. Clean the affected area thoroughly. |
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our environment.
Decontamination:
-
All surfaces and non-disposable equipment that have come into contact with this compound should be wiped down with a suitable solvent (e.g., water, if appropriate for the equipment) and then cleaned with soap and water.
-
Contaminated clothing must be removed immediately and washed separately before reuse.
Disposal:
-
Chemical Waste: All waste this compound and materials heavily contaminated with it must be disposed of as chemical waste. Do not discharge to sewer systems.[4]
-
Containers: Waste must be placed in suitable, sealed, and clearly labeled containers.
-
Regulatory Compliance: Disposal must be carried out through a licensed chemical destruction facility or an approved waste disposal plant, in strict accordance with all local, state, and federal regulations.[4] Handle uncleaned, empty containers as you would the product itself.
By integrating these safety protocols into your daily laboratory operations, you build a resilient culture of safety that protects you, your colleagues, and your invaluable research.
References
-
Sulfanilic acid - SAFETY DATA SHEET. [Link]
-
What PPE Should You Wear When Handling Acid 2024? - LeelineWork. LeelineWork. [Link]
-
Safety Data Sheet: Sulphanilic acid - Carl ROTH. Carl ROTH. [Link]
-
SULFANILIC ACID - Techno PharmChem. Techno PharmChem. [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. guidechem.com [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
